Product packaging for Creatine methyl ester(Cat. No.:CAS No. 341553-87-5)

Creatine methyl ester

Cat. No.: B1624495
CAS No.: 341553-87-5
M. Wt: 145.16 g/mol
InChI Key: JQIVVNGNZVUVJC-UHFFFAOYSA-N
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Description

Creatine methyl ester is a useful research compound. Its molecular formula is C5H11N3O2 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N3O2 B1624495 Creatine methyl ester CAS No. 341553-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[carbamimidoyl(methyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-8(5(6)7)3-4(9)10-2/h3H2,1-2H3,(H3,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIVVNGNZVUVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470581
Record name Creatine methyl ester
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Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341553-87-5
Record name N-(Aminoiminomethyl)-N-methylglycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341553-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Creatine methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CREATINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5VUD5KNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Creatine Methyl Ester: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) methyl ester (CME), the methyl ester derivative of creatine, has been investigated as a more bioavailable alternative to the widely used dietary supplement, creatine monohydrate. The esterification of creatine's carboxylic acid group is intended to enhance its lipophilicity, thereby potentially increasing its absorption and cellular uptake. This technical guide provides a comprehensive overview of the synthesis of creatine methyl ester, its key chemical properties, and detailed experimental protocols for its preparation and analysis. All quantitative data are summarized in structured tables, and key processes are illustrated with diagrams to facilitate understanding.

Synthesis of this compound

This compound is primarily synthesized through the Fischer esterification of creatine with methanol (B129727) in the presence of an acid catalyst.[1] This reaction involves the protonation of the carboxylic acid group of creatine, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible and requires conditions that favor the formation of the ester, such as the use of excess methanol or the removal of water as it is formed.

Synthesis of this compound Hydrochloride

A common method for synthesizing and purifying creatine esters is through the formation of their hydrochloride salts.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on the general principles of Fischer esterification for the synthesis of amino acid esters.

Materials:

  • Creatine monohydrate

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas

  • Diethyl ether (anhydrous)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Acidified Methanol: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, slowly add thionyl chloride dropwise to anhydrous methanol, chilled in an ice bath. Alternatively, bubble anhydrous HCl gas through the methanol. This step generates methanolic HCl, which serves as the acid catalyst.

  • Reaction: To the freshly prepared acidic methanol, add creatine monohydrate.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the excess methanol and HCl using a rotary evaporator.

  • Crystallization: Dissolve the resulting crude product in a minimal amount of hot methanol and then precipitate the this compound hydrochloride by adding cold, anhydrous diethyl ether.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified this compound hydrochloride in a vacuum oven.

Yield: The yield of this reaction can vary depending on the specific conditions but is generally expected to be in the range of 70-90%.

Chemical Properties of this compound

The chemical properties of this compound, particularly its stability and lipophilicity, are critical to its potential efficacy as a creatine supplement.

PropertyValueSource
Molecular Formula C₅H₁₁N₃O₂[PubChem]
Molar Mass 145.16 g/mol [PubChem]
CAS Number 341553-87-5[PubChem]
Appearance White to off-white solid
XLogP3 (Calculated) -0.8[PubChem]
Solubility Data not readily available. Expected to be more soluble in organic solvents than creatine.
pKa (Predicted) Data not readily available. The guanidinium (B1211019) group is expected to have a high pKa.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₂ClN₃O₂[PubChem]
Molar Mass 181.62 g/mol [PubChem]
CAS Number 132478-02-5[PubChem]

Table 2: Chemical Properties of this compound Hydrochloride

Stability

A significant challenge with creatine esters is their stability. Studies on creatine ethyl ester, a close analog, have shown that it is significantly less stable than creatine monohydrate, particularly in acidic environments similar to that of the stomach. The ester linkage is susceptible to hydrolysis, and more importantly, the molecule can readily undergo intramolecular cyclization to form creatinine (B1669602), an inactive byproduct. This degradation is pH-dependent, with increased rates at higher pH values. The instability of creatine esters raises concerns about the amount of active creatine that is delivered to the muscles.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity assessment of creatine and its derivatives.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline and may require optimization for specific instruments and columns.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable buffer components

  • This compound standard

  • Creatinine standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of TFA (e.g., 0.1%) to improve peak shape. The exact ratio will depend on the column and specific separation requirements.

  • Standard Preparation: Prepare stock solutions of this compound and creatinine in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min.

    • Injection volume: 10-20 µL.

    • Detection wavelength: 210 nm.

  • Analysis: Inject the standards and the sample onto the HPLC system. Identify the peaks for this compound and creatinine based on their retention times compared to the standards.

  • Quantification: Determine the purity of the this compound by calculating the peak area percentage. The concentration of any creatinine impurity can be quantified using the calibration curve generated from the standards.

Visualizations

Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_products Products Creatine Creatine Protonated_Creatine Protonated Creatine Creatine->Protonated_Creatine Protonation Methanol Methanol CME_Intermediate Tetrahedral Intermediate Methanol->CME_Intermediate Acid_Catalyst H+ Protonated_Creatine->CME_Intermediate Nucleophilic Attack CME This compound CME_Intermediate->CME Elimination of Water Water Water CME_Intermediate->Water

Caption: Fischer esterification of creatine to form this compound.

Analytical Workflow for Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve Synthesized CME in Mobile Phase Injection Inject Sample and Standards into HPLC System Sample_Prep->Injection Standard_Prep Prepare Known Concentrations of CME and Creatinine Standards Standard_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Peak_ID Identify Peaks by Retention Time Chromatogram->Peak_ID Quantification Quantify Purity and Impurity Levels Peak_ID->Quantification

Caption: Workflow for the HPLC analysis of this compound purity.

Conclusion

The synthesis of this compound via Fischer esterification is a straightforward method for producing this creatine derivative. However, the inherent instability of the ester linkage, leading to the formation of creatinine, presents a significant challenge to its viability as an effective oral supplement. Researchers and drug development professionals should consider this instability when designing and evaluating this compound and other creatine esters for therapeutic or ergogenic applications. The analytical methods outlined in this guide provide a framework for the quality control and characterization of these compounds. Further research is warranted to develop more stable creatine derivatives that can effectively enhance creatine bioavailability.

References

Unraveling the Metabolic Fate of Creatine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) methyl ester (CME) is a synthetic derivative of creatine developed with the intent of enhancing bioavailability compared to the widely studied creatine monohydrate. This technical guide provides an in-depth analysis of the biochemical pathway of creatine methyl ester metabolism. Drawing upon extensive research on its close analog, creatine ethyl ester (CEE), this document elucidates the absorption, stability, and ultimate metabolic fate of creatine esters upon ingestion. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the metabolic pathways are visualized to offer a comprehensive resource for the scientific community. The evidence strongly indicates that creatine esters, including CME, are highly unstable under physiological conditions, leading to rapid degradation into the metabolic byproduct creatinine (B1669602), rather than effective conversion to creatine.

Introduction

Creatine is a naturally occurring compound pivotal for cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle and the brain.[1][2] Its supplementation in the form of creatine monohydrate is well-established to increase intramuscular creatine stores, thereby enhancing anaerobic exercise performance and promoting gains in strength and muscle mass.[3] In an effort to improve upon the physicochemical properties and bioavailability of creatine monohydrate, various derivatives have been synthesized, including creatine esters.[4]

This compound (CME) is the methyl ester derivative of creatine, created through the esterification of creatine with methanol.[5] The rationale behind the development of creatine esters is to increase their lipophilicity, which is theorized to enhance absorption and cell permeability.[6] However, the stability of the ester bond under physiological conditions is a critical determinant of its efficacy. This guide will explore the biochemical journey of CME, with a necessary and significant focus on data from creatine ethyl ester (CEE) studies, due to the scarcity of research on CME itself. The chemical principles governing the stability and degradation of the ester linkage are directly applicable to both compounds.[3]

Stability of Creatine Esters in Physiological Conditions

The efficacy of an orally ingested compound is fundamentally dependent on its stability in the gastrointestinal tract and bloodstream. Creatine esters, contrary to their intended design, exhibit significant instability in both acidic and neutral pH environments.

Gastric Instability

In the highly acidic environment of the stomach (pH 1.0-2.5), creatine esters were initially thought to be more stable.[7] However, research has shown that while the ester hydrolysis to creatine and ethanol (B145695) is one possible reaction at a very low pH (≤ 1.0), a more predominant reaction is the intramolecular cyclization to form creatinine.[8] Studies on CEE have demonstrated that it is more stable in strongly acidic conditions (pH 1.0) with a half-life of 570 hours, where it primarily undergoes ester hydrolysis to creatine.[8][9] However, even a slight increase in pH within the gastric range leads to a significant increase in the rate of degradation to creatinine.[8]

Instability at Neutral pH

Upon entering the near-neutral pH environment of the intestines and bloodstream (pH ~7.4), the degradation of creatine esters to creatinine is exceptionally rapid.[10] Studies on CEE have reported a half-life of less than one minute at pH 7.4.[8][11] This rapid conversion into an inactive waste product severely limits the bioavailability of the esterified creatine to be absorbed and utilized by muscle tissue.[10]

The following table summarizes the pH-dependent stability of creatine ethyl ester, which serves as a proxy for this compound.

pHHalf-Life of CEEPredominant ReactionReference
1.0570 hoursEster Hydrolysis to Creatine[8]
2.5200 hoursCyclization to Creatinine[8]
4.018 hoursCyclization to Creatinine[12]
5.748 minutesCyclization to Creatinine[12]
7.4< 1 minuteCyclization to Creatinine[8][11]
> 8.0~23 secondsCyclization to Creatinine[9]

Biochemical Pathway of this compound Metabolism

Based on the available evidence for creatine esters, the metabolic pathway of this compound following oral ingestion is predominantly a degradation pathway.

metabolic_pathway CME This compound (Oral Ingestion) Stomach Stomach (Acidic pH) CME->Stomach Transit Intestines Intestines (Neutral pH) Stomach->Intestines Gastric Emptying Creatinine Creatinine (Waste Product) Stomach->Creatinine Rapid Intramolecular Cyclization Creatine Creatine (Minimal) Stomach->Creatine Minor Hydrolysis (at very low pH) Bloodstream Bloodstream Intestines->Bloodstream Absorption Intestines->Creatinine Very Rapid Intramolecular Cyclization Bloodstream->Creatinine Rapid Degradation Excretion Renal Excretion Creatinine->Excretion

Metabolic fate of this compound.

The ingested this compound is rapidly converted to creatinine in the stomach and intestines. Any small amount of intact ester that is absorbed into the bloodstream is also quickly degraded. The primary end-product of this pathway is creatinine, which is then excreted by the kidneys. The intended conversion to creatine is minimal.

Bioavailability and In Vivo Studies

The poor stability of creatine esters directly translates to low bioavailability as a source of creatine. A landmark study by Spillane and colleagues (2009) provides the most comprehensive in vivo data on the effects of creatine ethyl ester supplementation compared to creatine monohydrate and a placebo.[13]

Serum and Muscle Creatine Levels

The study by Spillane et al. (2009) found that supplementation with CEE was not as effective as creatine monohydrate at increasing serum and muscle creatine levels.[13] In fact, the creatine monohydrate group showed a more significant and sustained increase in intramuscular creatine stores.[6]

Serum Creatinine Levels

A significant finding of the Spillane et al. (2009) study was the marked increase in serum creatinine levels in the CEE group compared to both the creatine monohydrate and placebo groups.[13] This provides strong in vivo evidence for the rapid conversion of CEE to creatinine.

The following tables summarize the key quantitative findings from the Spillane et al. (2009) study.

Table 2: Serum Creatinine Levels (mg/dL)

GroupBaselineDay 6Day 27Day 48
Placebo (PLA)1.0 ± 0.21.0 ± 0.21.0 ± 0.21.1 ± 0.2
Creatine Monohydrate (CRT)1.1 ± 0.21.1 ± 0.21.1 ± 0.21.1 ± 0.2
Creatine Ethyl Ester (CEE)1.0 ± 0.21.5 ± 0.31.6 ± 0.31.7 ± 0.4*
Significantly higher than PLA and CRT groups (p < 0.001). Data adapted from Spillane et al. (2009).[6]

Table 3: Total Muscle Creatine Content (mmol/kg dry weight)

GroupBaselineDay 27Day 48
Placebo (PLA)110.3 ± 12.1112.5 ± 11.8111.9 ± 13.5
Creatine Monohydrate (CRT)115.8 ± 14.5135.7 ± 13.9138.4 ± 15.1
Creatine Ethyl Ester (CEE)112.4 ± 13.2128.9 ± 12.7130.1 ± 14.3
Significantly higher than PLA group. The increase in the CRT group was greater than in the CEE group. Data interpretation based on Spillane et al. (2009).[6]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro Stability Assay of Creatine Esters

This protocol is adapted from studies on CEE stability.[8][9]

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 1.0, 2.5, 4.0, 5.7, 7.4, and 8.0).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Incubate the samples at a physiological temperature (37°C).

  • Time-Course Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the concentration of this compound, creatine, and creatinine in each aliquot using High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: Calculate the half-life of this compound at each pH by plotting the concentration of the remaining ester against time and fitting the data to a first-order decay model.

In Vivo Supplementation Study Protocol

This protocol is based on the methodology of Spillane et al. (2009).[7][13]

experimental_workflow cluster_setup Study Setup cluster_protocol Supplementation and Testing Protocol cluster_analysis Data Analysis Recruitment Participant Recruitment (e.g., 30 healthy males) Randomization Randomization (Double-Blind) Recruitment->Randomization Group1 Group 1: Placebo Randomization->Group1 Group2 Group 2: Creatine Monohydrate Randomization->Group2 Group3 Group 3: this compound Randomization->Group3 Baseline Baseline Testing (Blood samples, Muscle biopsies) Group1->Baseline Group2->Baseline Group3->Baseline Loading Loading Phase (e.g., 20g/day for 5 days) Baseline->Loading Maintenance Maintenance Phase (e.g., 5g/day for 42 days) Loading->Maintenance Testing_Mid Mid-point Testing (e.g., Day 27) Maintenance->Testing_Mid Testing_Final Final Testing (e.g., Day 48) Maintenance->Testing_Final Testing_Mid->Maintenance Serum_Analysis Serum Analysis (Creatine, Creatinine) Testing_Final->Serum_Analysis Muscle_Analysis Muscle Biopsy Analysis (Total Creatine Content) Testing_Final->Muscle_Analysis Stats Statistical Analysis Serum_Analysis->Stats Muscle_Analysis->Stats

Workflow for an in vivo comparative study.

  • Participant Recruitment: Recruit a cohort of healthy subjects.

  • Randomization: Randomly assign participants to one of three groups in a double-blind manner: Placebo, Creatine Monohydrate, or this compound.

  • Supplementation Protocol:

    • Loading Phase: Administer a loading dose (e.g., 0.30 g/kg of fat-free body mass per day) for 5-7 days.

    • Maintenance Phase: Administer a maintenance dose (e.g., 0.075 g/kg of fat-free body mass per day) for the remainder of the study period (e.g., 6 weeks).

  • Data Collection:

    • Blood Samples: Collect venous blood samples at baseline and at specified intervals throughout the study to measure serum creatine and creatinine concentrations.

    • Muscle Biopsies: Obtain muscle biopsy samples (e.g., from the vastus lateralis) at baseline and at the end of the study to determine total intramuscular creatine content.

  • Analytical Methods:

    • Serum Analysis: Use HPLC to quantify serum creatine and creatinine levels.

    • Muscle Analysis: Analyze muscle tissue for total creatine content using established biochemical assays.

Conclusion

The available scientific evidence, largely derived from studies on creatine ethyl ester, strongly suggests that this compound has a metabolic pathway characterized by instability and rapid degradation. Upon oral ingestion, CME is unlikely to be efficiently hydrolyzed to creatine. Instead, it is predominantly and rapidly converted to the inactive waste product creatinine, both in the acidic environment of the stomach and the neutral pH of the bloodstream. In vivo studies on CEE corroborate these findings, demonstrating a significant increase in serum creatinine levels without a superior increase in muscle creatine stores compared to creatine monohydrate. For researchers and professionals in drug development, these findings indicate that the esterification of creatine may not be a viable strategy for enhancing its bioavailability. Future research should focus on alternative delivery mechanisms that can protect the creatine molecule from degradation in the gastrointestinal tract.

References

The Cellular Odyssey of Creatine Methyl Ester: A Technical Guide to Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular uptake and transport mechanisms of creatine (B1669601) methyl ester (CME). Synthesizing the available scientific literature, this document is intended for researchers, scientists, and drug development professionals investigating creatine supplementation and related compounds. While direct research on creatine methyl ester is limited, this guide extrapolates from the extensive studies on creatine and creatine ethyl ester (CEE) to provide a comprehensive overview of the current understanding and the requisite methodologies for future investigation.

Introduction: The Rationale for Creatine Esterification

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1] Its transport into cells is primarily mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[2] In an effort to enhance bioavailability and cellular uptake, derivatives such as creatine esters have been developed. The esterification of creatine, for instance with a methyl group to form this compound, is intended to increase its lipophilicity.[3][4] The hypothesis is that this modification would allow the molecule to more readily diffuse across the lipid bilayers of cell membranes, potentially bypassing the SLC6A8 transporter and leading to higher intracellular creatine concentrations.[3]

Mechanisms of Cellular Uptake and Transport

The cellular journey of creatine and its esterified counterparts is governed by distinct pathways. The established route for creatine is through active transport, while a theoretical model of passive diffusion is proposed for its more lipophilic esters.

Active Transport of Creatine via SLC6A8

The primary mechanism for cellular creatine uptake is through the SLC6A8 transporter, a member of the Solute Carrier Family 6.[2] This process is an active one, requiring energy and the co-transport of sodium and chloride ions.[5] The activity of the SLC6A8 transporter can be influenced by various factors, including substrate concentration and the presence of hormones.[6] Several protein kinases, such as mTOR and SGK1/3, have been shown to stimulate SLC6A8 activity, thereby enhancing maximal creatine transport rates.[5]

SLC6A8_Transport cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Creatine_ext Creatine SLC6A8 SLC6A8 Transporter Extracellular Binding Site Intracellular Release Site Creatine_ext->SLC6A8:f0 Na_ext Na+ Na_ext->SLC6A8:f0 Cl_ext Cl- Cl_ext->SLC6A8:f0 Creatine_int Creatine SLC6A8:f1->Creatine_int Phosphocreatine Phosphocreatine Creatine_int->Phosphocreatine Creatine Kinase mTOR mTOR mTOR->SLC6A8 Stimulates SGK1 SGK1 SGK1->SLC6A8 Stimulates

Figure 1: Active transport of creatine via the SLC6A8 transporter, regulated by mTOR and SGK1.

Proposed Passive Diffusion of this compound

The theoretical advantage of this compound lies in its increased lipophilicity, which is presumed to facilitate its passage across the cell membrane via passive diffusion, independent of the SLC6A8 transporter.[3] Once inside the cell, it is hypothesized that intracellular esterases would hydrolyze the ester bond, releasing free creatine.[7] However, a significant challenge to this model is the chemical instability of creatine esters at physiological pH.[8]

CME_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CME_ext This compound Passive_Diffusion Passive Diffusion CME_ext->Passive_Diffusion CME_int This compound Passive_Diffusion->CME_int Creatine_int Creatine CME_int->Creatine_int Hydrolysis Methanol Methanol CME_int->Methanol Hydrolysis Esterases Esterases Esterases->CME_int

Figure 2: Proposed passive diffusion and intracellular hydrolysis of this compound.

Intracellular Fate and Stability of Creatine Esters

A critical factor limiting the efficacy of creatine esters is their stability. Studies on creatine ethyl ester (CEE) have shown that it is highly unstable in acidic conditions, such as in the stomach, and at neutral pH, as found in the bloodstream.[3] This instability leads to a rapid, non-enzymatic conversion to creatinine (B1669602), a biologically inactive waste product, rather than hydrolysis to creatine.[8][9] It has been suggested that the methyl ester group may be an even better leaving group than the ethyl ester, which would imply that this compound could be even more prone to this degradation into creatinine.[9][10]

The degradation of creatine esters is pH-dependent. For CEE, it is most stable at a very low pH (around 1.0), where it undergoes hydrolysis to creatine and ethanol.[8][11] However, as the pH increases towards physiological levels, the rate of intramolecular cyclization to creatinine increases dramatically.[8][11]

Quantitative Data

CompoundTransport MechanismKey FindingsReference
Creatine Active Transport (SLC6A8)Km values for SLC6A8-mediated transport are in the micromolar range.[6]
Caco-2 PermeabilityLow apical to basolateral transport (0.2-3% over 90 min), suggesting poor passive intestinal absorption.[12]
Creatine Ethyl Ester (CEE) Proposed Passive DiffusionPermeability across Caco-2 monolayers and porcine skin was significantly greater than that of creatine.[8]
StabilityHighly unstable at physiological pH, rapidly degrading to creatinine. Half-life in blood is estimated to be on the order of one minute.[8]
Muscle UptakeLess effective than creatine monohydrate at increasing muscle creatine levels.[13]

Experimental Protocols

To rigorously evaluate the cellular uptake and transport of this compound, established in vitro models and assays can be employed.

Radiolabeled Uptake Assays

This is a standard method to quantify the transport of a compound into cells.

  • Objective: To measure the rate of this compound uptake into a specific cell line (e.g., HEK293 cells expressing SLC6A8, or muscle cells).

  • Materials:

    • Cell line of interest

    • Cell culture medium and supplements

    • Radiolabeled this compound (e.g., [¹⁴C]CME)

    • Uptake buffer (e.g., Krebs-Ringer-HEPES)

    • Stop solution (ice-cold buffer)

    • Lysis buffer

    • Scintillation counter and fluid

  • Procedure:

    • Seed cells in multi-well plates and grow to confluence.

    • Wash cells with pre-warmed uptake buffer.

    • Add uptake buffer containing a known concentration of radiolabeled this compound.

    • Incubate for a defined period at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold stop solution.

    • Lyse the cells with lysis buffer.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Determine the protein concentration of the lysate to normalize the uptake data.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Seeding and Culture Wash1 Wash with Uptake Buffer Cell_Culture->Wash1 Incubation Incubate with Radiolabeled CME Wash1->Incubation Termination Terminate Uptake with Stop Solution Incubation->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Normalization Protein Normalization Lysis->Normalization Data_Analysis Data Analysis Scintillation->Data_Analysis Normalization->Data_Analysis

Figure 3: General workflow for a radiolabeled this compound uptake assay.

Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, forms a monolayer that serves as an in vitro model of the intestinal epithelium.[12][14]

  • Objective: To assess the intestinal permeability of this compound.

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Transport buffer (e.g., Hanks' Balanced Salt Solution)

    • This compound solution

    • Analytical method for quantification (e.g., LC-MS/MS)

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Add the this compound solution to the apical (donor) side.

    • At specified time points, collect samples from the basolateral (receiver) side.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp).

Conclusion

The concept of this compound as a superior form of creatine is based on the plausible hypothesis of enhanced lipophilicity leading to increased passive diffusion into cells. However, the available evidence, largely extrapolated from studies on creatine ethyl ester, suggests that the inherent instability of creatine esters at physiological pH is a major obstacle. This instability leads to rapid degradation to creatinine, which likely negates any potential benefits of increased membrane permeability.

Direct experimental data on the cellular uptake, transport kinetics, and intracellular fate of this compound are currently lacking. The experimental protocols outlined in this guide provide a framework for future research to definitively characterize the pharmacokinetics and bioavailability of this compound. Such studies are essential to validate or refute the theoretical advantages of this compound and to provide a solid scientific basis for its potential use in research and drug development.

References

"Pharmacokinetics and biodistribution of creatine methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacokinetics and biodistribution of creatine (B1669601) methyl ester reveals a significant scarcity of direct research on this specific compound. The available scientific literature suggests that creatine methyl ester, like other creatine esters, is characterized by profound chemical instability in physiological conditions, which is a critical determinant of its biological fate. This guide synthesizes the available data, discusses the compound's stability, and presents inferred pharmacokinetic pathways and relevant experimental methodologies.

Executive Summary

This compound (CME) is a derivative of creatine developed with the intention of enhancing bioavailability compared to the more common creatine monohydrate.[1] The core concept is that esterification increases lipophilicity, potentially improving absorption across biological membranes. However, the dominant characteristic of creatine esters in aqueous environments is their rapid degradation into creatinine (B1669602), the primary metabolic waste product of creatine.[2][3] This chemical instability severely limits the systemic availability of the intact ester, and consequently, detailed pharmacokinetic and biodistribution studies are largely absent from the scientific literature. This guide will, therefore, focus on the stability profile of creatine esters and the inferred metabolic fate of this compound.

Chemical Stability and Proposed Metabolic Fate

The defining pharmacokinetic feature of creatine esters is their susceptibility to intramolecular cyclization, a process that converts the ester directly to creatinine, bypassing the intended hydrolysis to creatine. This reaction is highly dependent on pH.

  • Acidic Conditions (e.g., Stomach, pH < 2.5): In a highly acidic environment, creatine esters are relatively stable. Studies on the analogue creatine ethyl ester (CEE) show that at a pH of 1.0, the molecule is most stable, with a half-life of 570 hours, and primarily undergoes ester hydrolysis to yield creatine and the corresponding alcohol (ethanol for CEE, methanol (B129727) for CME).[4] This suggests that a fraction of this compound could potentially be converted to creatine in the stomach.

  • Neutral to Alkaline Conditions (e.g., Intestine, Bloodstream, pH > 4.0): As the pH increases, the rate of intramolecular cyclization to creatinine accelerates dramatically.[2][4] For CEE, the degradation rate at pH 7.4 is 37,000-fold faster than the hydrolysis rate at pH 1.0.[4] It is speculated that the methyl ester group may be an even better leaving group than the ethyl ester, suggesting that the degradation of CME into creatinine could be even more rapid.[2][3]

This rapid conversion to creatinine means that upon oral administration, it is highly probable that a significant portion of this compound is converted to creatinine in the neutral pH environment of the small intestine and during its transit in the bloodstream, rather than being absorbed intact or hydrolyzed to creatine.

Proposed Metabolic Pathway

The anticipated metabolic journey of this compound involves two competing pathways post-ingestion. The efficiency of each pathway is critically dependent on the pH of the local environment.

G CME This compound (Oral Administration) Stomach Stomach (pH 1-2.5) CME->Stomach Ingestion Intestine Intestine & Blood (pH ~7.4) Stomach->Intestine Gastric Emptying (Intact CME) Creatine Creatine + Methanol Stomach->Creatine Slow Hydrolysis (Minor Pathway) Creatinine Creatinine + Methanol Intestine->Creatinine Rapid Cyclization (Major Pathway) Muscle Muscle & Tissue Uptake (Creatine Transporter) Creatine->Muscle Distribution Excretion Renal Excretion Creatinine->Excretion

Caption: Proposed metabolic pathways for this compound after oral administration.

Quantitative Data

Direct quantitative pharmacokinetic data for this compound is not available in the cited literature. However, we can construct a comparative table based on the stability of related compounds to illustrate the challenges.

CompoundFormStability at Neutral pHPrimary Fate in SolutionBioavailability as CreatineReference
Creatine Monohydrate PowderHighly StableDissolves~100%[5]
Creatine Monohydrate SolutionDegrades over days (pH dependent)Cyclization to CreatinineHigh (if consumed promptly)[2][5]
Creatine Ethyl Ester SolutionHighly Unstable (t½ ≈ 23 sec at pH 8.0)Rapid Cyclization to CreatinineVery Low[4][6]
This compound SolutionUnstable (Inferred)Rapid Cyclization to Creatinine (Inferred)Very Low (Inferred)[2][3]

Experimental Protocols

To definitively determine the pharmacokinetics and biodistribution of this compound, a series of experiments would be required. The following outlines a potential protocol based on standard methodologies used for creatine and its derivatives.[7][8][9]

In Vitro Stability Assay
  • Objective: To determine the degradation kinetics of this compound at various pH levels.

  • Methodology:

    • Prepare buffer solutions ranging from pH 1.0 to 8.0.

    • Dissolve a known concentration of this compound in each buffer.

    • Incubate solutions at 37°C.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots.

    • Immediately quench the reaction (e.g., by acidification).

    • Analyze the concentrations of remaining this compound, creatine, and creatinine using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9]

    • Calculate the half-life (t½) at each pH.

Animal Pharmacokinetic Study
  • Objective: To determine the plasma concentration-time profile of this compound and its metabolites after oral administration.

  • Animal Model: Sprague-Dawley rats (n=6 per group).

  • Administration: Oral gavage of this compound (e.g., 50 mg/kg) and a control group receiving creatine monohydrate.

  • Sample Collection:

    • Collect blood samples via tail vein or cannula at pre-dose and at 5, 15, 30, 60, 90, 120, 240, and 480 minutes post-administration.

    • Process blood to collect plasma and store at -80°C.

  • Bioanalysis:

    • Develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound, creatine, and creatinine in plasma. This method offers high sensitivity and specificity.[10]

  • Data Analysis:

    • Plot mean plasma concentrations versus time.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

Biodistribution Study
  • Objective: To determine the tissue distribution of this compound and its metabolites.

  • Methodology:

    • Following the final blood draw in the pharmacokinetic study (or in a separate cohort of animals), euthanize the animals.

    • Harvest key tissues (e.g., skeletal muscle, brain, liver, kidney, heart).

    • Homogenize tissues and perform protein precipitation.

    • Analyze the concentration of this compound, creatine, and creatinine in tissue homogenates using LC-MS/MS.

    • Express results as concentration per gram of tissue.

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Animal Study A1 pH-Dependent Stability Assay A2 Quantify CME, Creatine, & Creatinine via HPLC A1->A2 A3 Determine Degradation Kinetics & Half-Life A2->A3 B1 Oral Gavage (CME vs. Control) B2 Serial Blood Sampling B1->B2 B3 Tissue Harvesting (Muscle, Brain, etc.) B1->B3 B4 LC-MS/MS Bioanalysis (Plasma & Tissue) B2->B4 B3->B4 B5 Pharmacokinetic Modeling (Cmax, Tmax, AUC) B4->B5 B6 Biodistribution Analysis (ng/g tissue) B4->B6

Caption: Experimental workflow for investigating this compound pharmacokinetics.

Conclusion

The available evidence strongly suggests that this compound has poor stability under physiological conditions, leading to rapid degradation into creatinine. This inherent instability is the primary obstacle to its efficacy and the reason for the lack of detailed pharmacokinetic studies. While it was designed to improve creatine delivery, its chemical properties indicate that it likely serves as a poor prodrug, instead delivering a significant load of creatinine to the system. Future research, following the protocols outlined above, would be necessary to definitively characterize its pharmacokinetic profile, but the existing data on related creatine esters points towards limited therapeutic or ergogenic potential.

References

"Potential therapeutic applications of creatine methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Creatine (B1669601) Methyl Ester: A Prodrug Strategy with Limited Therapeutic Potential

Abstract

Introduction: The Rationale for Creatine Esterification

Therapeutic Potential of Creatine

Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] The creatine kinase (CK)/phosphocreatine (PCr) system acts as a temporal and spatial energy buffer, rapidly regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).[2][3] This fundamental role has led to extensive research into the therapeutic applications of creatine supplementation for various conditions, including:

  • Neurodegenerative Diseases: Providing energy support in conditions like Parkinson's and Huntington's disease.

  • Muscle Myopathies: Improving muscle function and strength.[4]

  • Metabolic Disorders: Potentially improving glucose metabolism.[2]

  • Rehabilitation and Sarcopenia: Aiding in recovery from injury and mitigating age-related muscle loss.[5]

Limitations of Creatine Monohydrate and the Prodrug Hypothesis

While creatine monohydrate (CM) is the most studied form and is considered the gold standard, its therapeutic application is perceived to have certain limitations.[6][7] It has relatively low aqueous solubility and its uptake into target cells is entirely dependent on the specific, saturable Na+/Cl−-dependent creatine transporter, SLC6A8.[2][8][9] Genetic defects in this transporter lead to severe neurological disorders, rendering oral creatine supplementation ineffective.[3]

To overcome these issues, creatine esters such as creatine methyl ester (CME) were developed. The core hypothesis is that by esterifying the carboxylic acid group, the molecule's lipophilicity would be increased.[6] This was expected to enhance passive diffusion across cell membranes, improve gastrointestinal absorption, and potentially allow creatine to enter cells independently of the SLC6A8 transporter, offering a potential treatment for creatine transporter deficiency (CTD).[10]

Chemical Properties and Synthesis

This compound is the methyl ester derivative of creatine, formed by the esterification of creatine with methanol (B129727).[11]

Chemical Data
PropertyValueReference
IUPAC Name Methyl N-(aminoiminomethyl)-N-methylglycine[11]
Chemical Formula C₅H₁₁N₃O₂[11]
Molar Mass 145.162 g·mol⁻¹[11]
CAS Number 341553-87-5[11]
Creatine Content (HCl salt) 72.2%[8][12][13]
Experimental Protocol: Synthesis of this compound Hydrochloride

The following protocol is adapted from patent literature describing an acid-catalyzed esterification process.[14]

Materials:

  • Creatine Monohydrate

  • Anhydrous Methanol

  • Acetyl Chloride

  • Calcium Chloride Drying Tube

  • Reaction Flask with Magnetic Stirrer

  • Ice Bath

  • Vacuum Filtration Apparatus

Procedure:

  • Set up a reaction flask containing anhydrous methanol, protected by a calcium chloride drying tube, under constant stirring. The ratio of creatine to methanol should be approximately 1 gram to 6-10 mL.

  • Slowly add a 1.5 molar equivalent of acetyl chloride dropwise to the methanol. The rate of addition should be controlled to prevent the temperature from rising excessively. This in situ reaction generates HCl, creating an acidified alcohol solution.

  • Once the acidified methanol is prepared, add the creatine monohydrate to the flask.

  • Heat the reaction mixture to approximately 40-50°C and stir for 2 to 8 hours to promote efficient conversion to the creatine ester.

  • After the reaction period, allow the mixture to cool to room temperature with continued stirring.

  • Further cool the reaction mixture in an ice bath (approximately 5-10°C) to induce crystallization of the this compound hydrochloride product.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the collected crystals with a small amount of ice-cold methanol (approx. 1 mL per gram of product) to remove impurities.

  • Allow the final product to air dry in a fume hood.

Pharmacokinetics and Metabolism: The Critical Instability

The therapeutic efficacy of a prodrug is contingent on its ability to reach the target tissue and convert to the active compound. For creatine esters, this has proven to be the critical point of failure.

Hypothesized vs. Actual Metabolic Fate

The intended pathway for CME is straightforward: oral ingestion, absorption, transport to target cells, and intracellular hydrolysis to release free creatine. However, evidence from CEE demonstrates that the ester linkage is highly unstable in environments with a pH above 1.0.[15] At the acidic pH of the stomach and, more significantly, the neutral pH of the bloodstream, creatine esters undergo rapid, non-enzymatic intramolecular cyclization to form creatinine (B1669602), a metabolically inert waste product.[6][7][8][15][16]

This degradation happens before the compound can be effectively absorbed and distributed to muscle or brain tissue, rendering the prodrug strategy ineffective.

G cluster_0 Hypothesized Metabolic Pathway cluster_1 Evidence-Based Metabolic Pathway CME_ingest Oral Ingestion of CME CME_absorb Absorption into Bloodstream CME_ingest->CME_absorb GI Tract CME_uptake Cellular Uptake (Muscle, Brain) CME_absorb->CME_uptake Circulation Creatine_active Hydrolysis to Active Creatine CME_uptake->Creatine_active Intracellular PCr Phosphorylation to PCr Creatine_active->PCr Creatine Kinase CME_ingest2 Oral Ingestion of CME Creatinine_form Rapid Degradation to Creatinine CME_ingest2->Creatinine_form Stomach (Acidic pH) Bloodstream (Neutral pH) Creatinine_excrete Excretion Creatinine_form->Creatinine_excrete Kidneys

Caption: Hypothesized vs. evidence-based metabolic pathways of creatine esters.

Quantitative Data from Creatine Ethyl Ester Studies

While specific data for CME is scarce, a pivotal study by Spillane et al. (2009) on CEE provides a clear picture of the ineffectiveness of creatine esterification.[16] These findings are widely considered analogous to CME.

Table 1: Serum Creatine and Creatinine Levels (Adapted from Spillane et al., 2009) [6][16]

GroupAnalyteBaselineDay 6Day 27Day 48
Placebo Serum Creatine (mg/dL)0.4 ± 0.20.5 ± 0.20.4 ± 0.20.4 ± 0.2
Serum Creatinine (mg/dL)1.1 ± 0.11.1 ± 0.11.1 ± 0.11.1 ± 0.1
Creatine Monohydrate Serum Creatine (mg/dL)0.5 ± 0.20.9 ± 0.40.6 ± 0.30.5 ± 0.2
Serum Creatinine (mg/dL)1.1 ± 0.21.3 ± 0.21.2 ± 0.21.2 ± 0.2
Creatine Ethyl Ester Serum Creatine (mg/dL)0.4 ± 0.20.5 ± 0.20.4 ± 0.20.4 ± 0.2
Serum Creatinine (mg/dL)1.0 ± 0.22.1 ± 0.71.9 ± 0.61.9 ± 0.7*
Significantly higher than baseline (p < 0.05). Data shows CEE significantly increases the waste product creatinine with no increase in serum creatine.

Table 2: Total Muscle Creatine Content (Adapted from Spillane et al., 2009) [6][16]

GroupBaseline (mmol/kg dry weight)Day 27 (mmol/kg dry weight)Day 48 (mmol/kg dry weight)
Placebo 125.6 ± 15.8128.3 ± 14.1129.1 ± 16.2
Creatine Monohydrate 129.4 ± 11.7148.9 ± 12.3149.6 ± 13.5
Creatine Ethyl Ester 127.8 ± 13.9132.5 ± 11.5130.4 ± 12.8
Significantly higher than baseline and other groups (p < 0.05). Data shows only CM increased muscle creatine stores.
Experimental Protocol: Comparative Analysis of CM vs. CEE (Spillane et al., 2009)[6]
  • Study Design: A randomized, double-blind, placebo-controlled trial over a 48-day period.

  • Participants: 30 non-resistance-trained males were assigned to one of three groups: Placebo (PLA), Creatine Monohydrate (CRT), or Creatine Ethyl Ester (CEE).

  • Supplementation Protocol:

    • Loading Phase (Days 1-5): Subjects consumed 0.30 g/kg of fat-free mass per day of their assigned supplement.

    • Maintenance Phase (Days 6-48): Subjects consumed 0.075 g/kg of fat-free mass per day.

  • Measurements:

    • Blood Samples: Collected at baseline and on days 6, 27, and 48 to determine serum creatine and creatinine levels.

    • Muscle Biopsies: Obtained from the vastus lateralis at baseline and on days 27 and 48 to measure total muscle creatine content via HPLC.

    • Performance and Body Composition: Assessed at the same time points for muscle strength, power, and body composition.

In Vitro Evidence of Instability

A study by Giese and Lecher used ¹H-NMR analysis to investigate the fate of CEE when incubated in human plasma.[17]

  • Protocol: Lyophilized human plasma was reconstituted. CEE, creatine, or creatinine were added and incubated at 37°C for 4 hours. The supernatant was then analyzed by NMR.

  • Findings: The conversion of CEE to creatine by plasma esterases was not detected to any significant extent. The only species detected after the incubation period was creatinine.[17] This provides strong in vitro evidence that CEE (and likely CME) does not effectively deliver creatine in a biological system.

Review of Pre-clinical and Clinical Evidence

Direct research into the therapeutic applications of CME is virtually non-existent. The scientific community has largely moved on from this prodrug strategy due to the fundamental stability issues. The limited research on CEE in therapeutic contexts has also been unpromising.

  • Creatine Transporter Deficiency (CTD): An in vitro study investigated CEE's effects on brain slices as a potential therapy for CTD. While CEE did cause a transient increase in tissue phosphocreatine, it was also noted to degrade rapidly in the aqueous incubation medium.[10] Researchers concluded that the lipophilicity was insufficient to cross membranes independently of the transporter and its half-life was too short.[10]

  • Cognitive Function: One study reported that CEE supplementation improved cognition on some tasks.[5] A more recent trial investigated a combination of creatine hydrochloride and CEE in menopausal women, finding some benefits in reaction time and brain creatine levels, but the effects cannot be attributed to CEE alone.[18]

Overall, there is no compelling evidence to support the use of creatine esters for any therapeutic application.

Signaling and Metabolic Pathways

Understanding the core creatine metabolic pathways highlights why direct supplementation with a stable form like creatine monohydrate is effective.

Endogenous Creatine Biosynthesis

Creatine is synthesized in a two-step process primarily in the kidneys and liver from three amino acids: arginine, glycine, and methionine.

G cluster_0 Kidney cluster_1 Liver Arginine L-Arginine GAA Guanidinoacetate Arginine->GAA AGAT Ornithine L-Ornithine Arginine->Ornithine AGAT Glycine Glycine Glycine->GAA AGAT GAA_liver Guanidinoacetate (from Kidney) GAA->GAA_liver Transport in Blood SAM S-adenosyl methionine (SAM) SAH S-adenosyl homocysteine (SAH) SAM->SAH GAMT Creatine Creatine SAM->Creatine GAMT GAA_liver->Creatine GAMT G cluster_mito Mitochondria cluster_cyto Cytosol (e.g., Myofibrils) ATP_mito ATP ADP_mito ADP ATP_mito->ADP_mito Oxidative Phosphorylation ATP_mito->ADP_mito mtCK PCr_mito Phosphocreatine (PCr) ATP_mito->PCr_mito mtCK Cr_mito Creatine Cr_mito->ADP_mito mtCK Cr_mito->PCr_mito mtCK PCr_cyto Phosphocreatine (PCr) PCr_mito->PCr_cyto PCr Shuttle ATP_cyto ATP ADP_cyto ADP ATP_cyto->ADP_cyto Energy Use (e.g., Muscle Contraction) ADP_cyto->ATP_cyto MM-CK Cr_cyto Creatine ADP_cyto->Cr_cyto MM-CK Cr_cyto->Cr_mito Cr Shuttle PCr_cyto->ATP_cyto MM-CK PCr_cyto->Cr_cyto MM-CK G Cr_blood Creatine in Bloodstream Transporter SLC6A8 Transporter (on cell membrane) Cr_blood->Transporter Binding Cr_cell Intracellular Creatine Transporter->Cr_cell Active Transport (Na+/Cl- dependent) PCr_cell Phosphocreatine (PCr) Cr_cell->PCr_cell Creatine Kinase ATP_use ATP Regeneration for Cellular Work PCr_cell->ATP_use

References

Creatine Methyl Ester and its Putative Effects on Cellular Bioenergetics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) supplementation, predominantly in the form of creatine monohydrate, is well-established as an effective ergogenic aid, enhancing cellular bioenergetics by increasing intramuscular phosphocreatine (B42189) stores and facilitating ATP regeneration. In an effort to improve upon the physiochemical properties of creatine monohydrate, various derivatives have been synthesized, including creatine methyl ester (CME). This technical guide provides an in-depth analysis of the available scientific evidence regarding CME and its likely impact on cellular bioenergetics. Due to a significant lack of direct research on CME, this paper draws heavily upon the extensive research conducted on its close analogue, creatine ethyl ester (CEE). The evidence strongly indicates that creatine esters are highly unstable in physiological conditions, rapidly and non-enzymatically cyclizing to the inactive waste product, creatinine (B1669602). This intrinsic instability precludes any significant uptake of the intact ester into muscle cells, thereby negating any potential benefits to cellular energy metabolism. This guide will detail the chemical fate of creatine esters, present quantitative data from comparative human studies of CEE versus creatine monohydrate, outline relevant experimental protocols for bioenergetic analysis, and provide visualizations of the key chemical pathways and experimental workflows.

Introduction: The Creatine Kinase System and Cellular Bioenergetics

Cellular bioenergetics are fundamentally governed by the availability of adenosine (B11128) triphosphate (ATP). In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the creatine kinase (CK)/phosphocreatine (PCr) system serves as a critical temporal and spatial energy buffer.[1][2] Creatine, taken up into the cell, is phosphorylated by creatine kinase to form phosphocreatine. During periods of high energy demand, PCr rapidly donates its phosphate (B84403) group to ADP to regenerate ATP, a reaction catalyzed by CK.[2][3] Supplementation with creatine monohydrate has been shown to increase the intramuscular pool of both free creatine and PCr, enhancing the capacity of this system and leading to improvements in high-intensity exercise performance.[2]

The rationale behind the development of creatine esters, such as this compound, was to improve upon the bioavailability of creatine. It was hypothesized that by esterifying the carboxylic acid group, the resulting molecule would be more lipophilic, potentially enhancing its absorption from the gastrointestinal tract and its passage across cell membranes, possibly bypassing the need for the specific creatine transporter protein (CreaT1).[4][5] However, as this guide will demonstrate, this hypothesis has been largely invalidated by scientific research.

The Chemical Instability of Creatine Esters

The central issue confounding the efficacy of creatine esters is their inherent instability in aqueous solutions at physiological pH.

Cyclization to Creatinine

Research has conclusively shown that creatine ethyl ester (CEE) is highly unstable under the acidic conditions of the stomach and at the neutral pH of the bloodstream.[4] Instead of being absorbed intact, a significant portion of CEE rapidly and non-enzymatically degrades into creatinine, an inactive metabolic byproduct.[4][6] This process is an intramolecular cyclization, where the amino group attacks the ester carbonyl, leading to the formation of a six-membered ring and the elimination of the alcohol (ethanol in the case of CEE, and methanol (B129727) in the case of CME).

A pivotal study by Giese and Lecher (2009) demonstrated that mild aqueous conditions are sufficient for the cyclization of CEE into creatinine as the exclusive product, with the transformation becoming nearly instantaneous as the pH approaches 7.4.[6] Given the structural similarity between this compound and creatine ethyl ester, with the only difference being a methyl versus an ethyl group on the ester, it is scientifically reasonable to conclude that CME will undergo the same rapid cyclization to creatinine under physiological conditions. The methyl ester may even be slightly more prone to this reaction.

The following diagram illustrates this chemical transformation:

Caption: Proposed cyclization of this compound to Creatinine.

pH-Dependent Stability Data

A study by Gufford et al. investigated the pH-dependent stability of CEE. The findings are summarized in the table below and highlight the rapid degradation as pH increases towards physiological levels.

Buffer pHHalf-Life of Creatine Ethyl EsterDegradation Product(s)
1.0570 hoursCreatine and Ethanol
2.5200 hoursCreatinine and Ethanol
4.04.0 hoursCreatinine and Ethanol
5.748 minutesCreatinine and Ethanol
7.459 secondsCreatinine and Ethanol
>8.0~23 secondsCreatinine and Ethanol
Cell Culture Media (pH ~7.4)52 secondsCreatinine and Ethanol
Simulated Intestinal Fluid (pH 6.8)99 secondsCreatinine and Ethanol
Data adapted from Gufford et al.[7]

This data clearly shows that in environments mimicking the small intestine and bloodstream, CEE has a half-life of less than two minutes, which is insufficient for any meaningful absorption of the intact ester.

Comparative Efficacy: Creatine Ethyl Ester vs. Creatine Monohydrate

The most definitive human study on the efficacy of a creatine ester was conducted by Spillane and colleagues (2009). This double-blind, randomized trial compared the effects of creatine ethyl ester (CEE), creatine monohydrate (CRT), and a placebo (PLA) over a seven-week period of resistance training.

Quantitative Data Summary

The key findings related to serum and muscle creatine levels are summarized in the tables below.

Table 1: Serum Creatine and Creatinine Levels

GroupParameterBaselineDay 6Day 27Day 48
CEE Serum Creatine (mg/dL)0.05 ± 0.010.04 ± 0.010.04 ± 0.010.04 ± 0.01
Serum Creatinine (mg/dL)1.04 ± 0.061.52 ± 0.111.34 ± 0.081.25 ± 0.07
CRT Serum Creatine (mg/dL)0.04 ± 0.010.11 ± 0.020.07 ± 0.010.06 ± 0.01
Serum Creatinine (mg/dL)1.08 ± 0.051.14 ± 0.041.13 ± 0.051.12 ± 0.05
PLA Serum Creatine (mg/dL)0.04 ± 0.010.04 ± 0.010.05 ± 0.010.04 ± 0.01
Serum Creatinine (mg/dL)1.10 ± 0.051.11 ± 0.051.12 ± 0.051.13 ± 0.04
*Significantly higher than PLA and CRT groups (p < 0.001)
Data adapted from Spillane et al. (2009)[5]

Table 2: Total Muscle Creatine Content

GroupPre-Supplementation (mmol/kg dry weight)Post-Supplementation (mmol/kg dry weight)Change
CEE 129.8 ± 6.5138.9 ± 5.2+9.1
CRT 131.5 ± 4.5149.6 ± 6.1+18.1
PLA 132.1 ± 5.8130.4 ± 7.2-1.7
Significantly higher than PLA group (p = 0.026)
Data adapted from Spillane et al. (2009)[5]

The results are unequivocal. The CEE group showed no significant increase in serum creatine levels, but a large and significant increase in serum creatinine.[5] While muscle creatine did increase in the CEE group compared to placebo, the increase was substantially less than that observed in the creatine monohydrate group.[5] This strongly suggests that any increase in muscle creatine from CEE supplementation is likely due to the small amount of creatine that may be formed from ester hydrolysis in the highly acidic environment of the stomach, rather than from the absorption of the intact ester.

Impact on Cellular Bioenergetics: A Conclusive Lack of Evidence for Benefit

Given the evidence of rapid conversion to creatinine and the failure to significantly increase intramuscular creatine stores compared to monohydrate, there is no scientific basis to suggest that this compound would have a positive effect on cellular bioenergetics. The fundamental prerequisite for enhancing the CK/PCr system is to increase the intracellular creatine pool. As CME is highly unlikely to reach the muscle cell intact, it cannot contribute to this pool. Consequently, it would not be expected to:

  • Increase phosphocreatine stores.

  • Enhance ATP regeneration during high-intensity activity.

  • Improve mitochondrial function, an effect that has been attributed to creatine supplementation.

Instead, the primary metabolic consequence of CME ingestion would be a significant increase in systemic creatinine levels.

Experimental Protocols for Assessing Cellular Bioenergetics

To experimentally verify the (lack of) effect of a compound like this compound on cellular bioenergetics, a number of established protocols can be employed.

Extracellular Flux Analysis (Seahorse Assay)

This is a powerful technique for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

Protocol:

  • Cell Culture: Plate relevant cells (e.g., C2C12 myoblasts, primary neurons) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound, creatine monohydrate (as a positive control), or a vehicle control for a specified period (e.g., 24 hours).

  • Assay Preparation: Wash cells and incubate in XF assay medium.

  • Seahorse XF Analysis: Load the plate into the analyzer. Perform a mitochondrial stress test by sequentially injecting:

    • Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

cluster_workflow Seahorse XF Mitochondrial Stress Test Workflow A Plate Cells B Treat with Compound (e.g., CME, CM) A->B C Prepare for Assay B->C D Measure Basal OCR/ECAR C->D E Inject Oligomycin D->E F Inject FCCP E->F G Inject Rotenone/Antimycin A F->G H Analyze Data G->H

Caption: Workflow for a Seahorse XF Mitochondrial Stress Test.

High-Performance Liquid Chromatography (HPLC) for Intracellular Nucleotide Analysis

This method allows for the direct quantification of intracellular ATP, ADP, and AMP levels, providing a snapshot of the cell's energy state.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described above.

  • Metabolite Extraction: Lyse the cells with a perchloric acid solution to precipitate proteins and halt enzymatic activity.

  • Neutralization: Neutralize the extract with potassium hydroxide.

  • HPLC Analysis: Separate and quantify ATP, ADP, and AMP in the neutralized extract using a reverse-phase HPLC system with UV detection.

  • Data Analysis: Calculate the ATP/ADP ratio and the adenylate energy charge [(ATP + 0.5*ADP) / (ATP + ADP + AMP)].

Conclusion

The theoretical premise for the development of this compound—enhanced bioavailability through increased lipophilicity—is fundamentally undermined by its inherent chemical instability. The extensive body of research on the analogous compound, creatine ethyl ester, provides compelling evidence that these esterified forms of creatine rapidly and non-enzymatically cyclize to inactive creatinine under physiological conditions. The consequence of this degradation is a failure to significantly increase intramuscular creatine stores, as demonstrated in human clinical trials with CEE. Therefore, there is no scientific basis to support the claim that this compound would positively impact cellular bioenergetics. On the contrary, its ingestion would likely lead to a pronounced increase in serum creatinine levels without the ergogenic benefits associated with creatine monohydrate. For researchers, scientists, and drug development professionals, creatine monohydrate remains the gold standard, supported by decades of research demonstrating its safety and efficacy in enhancing cellular energy metabolism.

References

In Vivo Fate of Creatine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine (B1669601) methyl ester (CME) is a synthetic derivative of creatine developed with the aim of improving its bioavailability compared to the widely studied creatine monohydrate. However, a comprehensive review of the available scientific literature reveals a significant lack of direct in vivo data for creatine methyl ester. The vast majority of research into creatine esters has focused on the closely related creatine ethyl ester (CEE). This technical guide synthesizes the existing data on CEE as a proxy to infer the likely in vivo fate of CME, addressing its absorption, distribution, metabolism, and excretion (ADME). The evidence strongly suggests that creatine esters are highly unstable under physiological conditions, leading to rapid conversion to the metabolic waste product creatinine (B1669602), rather than augmenting intramuscular creatine stores. This guide provides a detailed overview of the underlying chemistry, relevant in vivo and in vitro studies, experimental methodologies, and the key signaling pathways involved. All quantitative data from pivotal studies are presented in structured tables for comparative analysis, and logical and metabolic pathways are visualized using Graphviz diagrams.

Introduction: The Rationale for Creatine Esterification

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1] Supplementation with creatine monohydrate, the most studied form of creatine, has been consistently shown to increase intramuscular creatine stores, leading to improved performance in high-intensity, short-duration exercises.

The development of creatine esters, such as this compound, was predicated on the hypothesis that increasing the lipophilicity of the creatine molecule would enhance its absorption and cell permeability.[2] The esterification of the carboxyl group is intended to mask the zwitterionic nature of creatine, potentially allowing it to bypass the creatine transporter (CreaT; SLC6A8) and facilitate passive diffusion across cell membranes.[2] However, the inherent instability of the ester bond in physiological environments presents a significant challenge to this proposed mechanism of action.

Chemical Stability and In Vitro Degradation

The in vivo fate of creatine esters is largely dictated by their stability at varying pH levels encountered during digestion and in the bloodstream. While specific data for CME is scarce, extensive research on CEE provides a strong model for its expected behavior.

pH-Dependent Stability

Studies on CEE have demonstrated that its stability is highly dependent on pH.[3] In strongly acidic conditions, such as those found in the stomach (pH 1.0-2.5), CEE is relatively stable, with a half-life of several hundred hours.[3] In this acidic environment, the primary degradation pathway is intermolecular ester hydrolysis, which yields creatine and the corresponding alcohol (ethanol for CEE, and methanol (B129727) for CME).[3]

However, as the pH increases towards neutral and alkaline conditions, characteristic of the small intestine and bloodstream (pH 7.4), the stability of CEE dramatically decreases.[3] Under these conditions, CEE undergoes a rapid, non-enzymatic intramolecular cyclization to form creatinine and ethanol.[3][4] This process is significantly faster than the hydrolysis to creatine.

Table 1: pH-Dependent Half-Life of Creatine Ethyl Ester (CEE) in Aqueous Solutions

pH Half-Life Degradation Pathway
1.0 570 hours Hydrolysis to Creatine
2.5 200 hours Hydrolysis to Creatine
4.0 18 hours Cyclization to Creatinine
7.4 ~50-60 seconds Cyclization to Creatinine
>8.0 <23 seconds Cyclization to Creatinine

(Data adapted from Gufford et al., 2013)[3]

Given the chemical similarities, it is highly probable that CME follows a similar degradation profile, with rapid conversion to creatinine at physiological pH.

CME This compound Stomach Stomach (Acidic pH) CME->Stomach Intestine_Blood Intestine / Blood (Neutral pH) CME->Intestine_Blood Creatine Creatine Creatinine Creatinine Stomach->Creatine Slow Hydrolysis Intestine_Blood->Creatinine Rapid Cyclization

Figure 1: Proposed degradation pathways of this compound in vivo.

In Vivo Pharmacokinetics and Metabolism: Evidence from Creatine Ethyl Ester Studies

The most definitive in vivo data on creatine esters comes from a study by Spillane and colleagues (2009), which compared the effects of CEE supplementation with creatine monohydrate and a placebo in non-resistance-trained males.[2]

Serum Creatine and Creatinine Levels

The study by Spillane et al. (2009) revealed that supplementation with CEE did not lead to a significant increase in serum creatine levels compared to placebo. In contrast, the creatine monohydrate group showed a marked increase in serum creatine.[2] Critically, the CEE group exhibited a substantial and statistically significant elevation in serum creatinine levels, indicating that the ingested CEE was largely converted to creatinine before or shortly after absorption.[2]

Table 2: Serum Creatine and Creatinine Concentrations Following Supplementation

Group Analyte Baseline (Day 0) Day 6 Day 27 Day 48
Placebo Serum Creatine (mg/dL) 0.4 ± 0.1 0.5 ± 0.1 0.4 ± 0.1 0.4 ± 0.1
Serum Creatinine (mg/dL) 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1
Creatine Monohydrate Serum Creatine (mg/dL) 0.4 ± 0.1 1.2 ± 0.3* 1.0 ± 0.2* 0.9 ± 0.2*
Serum Creatinine (mg/dL) 1.0 ± 0.1 1.1 ± 0.1 1.1 ± 0.1 1.1 ± 0.1
Creatine Ethyl Ester Serum Creatine (mg/dL) 0.4 ± 0.1 0.6 ± 0.2 0.5 ± 0.1 0.5 ± 0.1
Serum Creatinine (mg/dL) 1.0 ± 0.1 1.8 ± 0.3** 1.9 ± 0.3** 2.0 ± 0.4**

*Values are means ± SD. *Significantly higher than placebo and CEE (p < 0.05). *Significantly higher than placebo and creatine monohydrate (p < 0.001). (Data adapted from Spillane et al., 2009)[2]

Muscle Creatine Content

Consistent with the serum data, the study found that CEE supplementation was not as effective as creatine monohydrate at increasing total muscle creatine content.[2] While there was a modest increase in muscle creatine in the CEE group compared to placebo, the increase was significantly greater in the creatine monohydrate group.[2]

Table 3: Total Muscle Creatine Content (mmol/kg dry weight)

Group Baseline (Day 0) Day 27 Day 48
Placebo 110.4 ± 6.9 112.1 ± 7.3 111.8 ± 7.1
Creatine Monohydrate 112.5 ± 7.2 135.2 ± 8.1* 138.4 ± 8.5*
Creatine Ethyl Ester 111.9 ± 7.5 120.3 ± 7.9 122.1 ± 8.0

*Values are means ± SD. Significantly greater increase than placebo and CEE (p < 0.05). (Data adapted from Spillane et al., 2009)[2]

cluster_oral_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_tissue Target Tissue (Muscle) cluster_excretion Excretion CME This compound Stomach Stomach (pH 1-2.5) Slow Hydrolysis CME->Stomach Small_Intestine Small Intestine (pH > 6.0) Rapid Cyclization CME->Small_Intestine Blood_Creatine Blood Creatine Stomach->Blood_Creatine Minor Pathway Blood_Creatinine Blood Creatinine Small_Intestine->Blood_Creatinine Major Pathway Muscle_Creatine Intramuscular Creatine Blood_Creatine->Muscle_Creatine Urine Urine Blood_Creatinine->Urine

Figure 2: In vivo metabolic fate of creatine esters.

Experimental Protocols

The following section details the methodology employed in the pivotal in vivo study by Spillane et al. (2009), which serves as a benchmark for investigating the fate of creatine esters.

Study Design

A double-blind, placebo-controlled, parallel-group design was utilized. Thirty non-resistance-trained males were randomly assigned to one of three groups:

  • Creatine Monohydrate (CRT)

  • Creatine Ethyl Ester (CEE)

  • Placebo (PLA; maltodextrose)

Supplementation Protocol
  • Loading Phase (Days 1-5): Subjects ingested their assigned supplement at a dose of 0.30 g/kg of fat-free body mass per day (approximately 20 g/day ), divided into four equal daily doses.

  • Maintenance Phase (Days 6-48): Subjects ingested a single daily dose of 0.075 g/kg of fat-free body mass (approximately 5 g/day ).

Data Collection and Analysis
  • Blood Sampling: Venous blood samples were collected at baseline (Day 0) and on Days 6, 27, and 48. Serum was separated and analyzed for creatine and creatinine concentrations using enzymatic assays.

  • Muscle Biopsy: Percutaneous muscle biopsies were obtained from the vastus lateralis muscle at baseline and on Days 27 and 48. Muscle tissue was immediately frozen in liquid nitrogen and subsequently analyzed for total creatine content via spectrophotometry.

  • Statistical Analysis: Data were analyzed using a repeated-measures analysis of variance (ANOVA) to determine differences between groups over time.

start Recruitment of 30 Non-Resistance-Trained Males randomization Randomization (Double-Blind) start->randomization group_pla Placebo Group (n=10) randomization->group_pla group_crt Creatine Monohydrate Group (n=10) randomization->group_crt group_cee Creatine Ethyl Ester Group (n=10) randomization->group_cee supplementation Supplementation Protocol (Loading & Maintenance) group_pla->supplementation group_crt->supplementation group_cee->supplementation data_collection Data Collection at Day 0, 6, 27, 48 supplementation->data_collection blood Blood Sampling (Serum Creatine & Creatinine) data_collection->blood biopsy Muscle Biopsy (Total Muscle Creatine) data_collection->biopsy analysis Biochemical & Statistical Analysis blood->analysis biopsy->analysis

References

The Dawn of Enhanced Creatine: A Technical Guide to the Discovery and Initial Characterization of Creatine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601), a cornerstone of sports nutrition and a molecule of increasing therapeutic interest, has long been plagued by issues of poor solubility and bioavailability. This has driven the exploration of chemical modifications to enhance its pharmacokinetic profile. This technical guide delves into the discovery and initial characterization of creatine esters, a class of creatine derivatives designed to overcome the limitations of traditional creatine monohydrate. We will explore their synthesis, stability, permeability, and the analytical methodologies used for their characterization. Furthermore, this guide will elucidate the key signaling pathways associated with creatine's mechanism of action, providing a comprehensive resource for researchers and developers in the field.

Introduction: The Rationale for Creatine Esterification

Creatine is a naturally occurring nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1][2] Its primary function is to serve as a temporal and spatial energy buffer through the creatine kinase/phosphocreatine (B42189) (CK/PCr) system.[1][2] Despite its well-documented ergogenic and potential therapeutic effects, the physicochemical properties of creatine monohydrate, the most common supplemental form, present challenges for optimal delivery. These include low aqueous solubility and reliance on a specific transporter, the solute carrier family 6 member 8 (SLC6A8), for cellular uptake.[3][4]

Esterification of the carboxylic acid moiety of creatine to form creatine esters was proposed as a strategy to enhance its lipophilicity.[5] The underlying hypothesis is that a more lipophilic compound could exhibit improved passive diffusion across biological membranes, potentially bypassing the saturable SLC6A8 transporter and leading to increased bioavailability.[5] This guide focuses on the initial scientific investigations that sought to validate this hypothesis.

Synthesis and Physicochemical Characterization

The most studied creatine ester is creatine ethyl ester (CEE). Its synthesis is typically achieved through an acid-catalyzed esterification of creatine with ethanol (B145695).

Synthesis of Creatine Ethyl Ester Hydrochloride

A common method for the synthesis of creatine ethyl ester hydrochloride involves the reaction of creatine monohydrate with ethanol in the presence of an acid catalyst, such as hydrogen chloride.[6]

Experimental Protocol: Synthesis of Creatine Ethyl Ester Hydrochloride

  • Reaction Setup: Anhydrous ethanol is placed in a reaction vessel equipped with a stirring mechanism and protected from atmospheric moisture using a drying tube.

  • Acid Catalyst Generation (in situ): Acetyl chloride is added dropwise to the anhydrous ethanol with constant stirring. This reaction generates hydrogen chloride (HCl) in situ, which acts as the acid catalyst. The rate of addition is controlled to prevent excessive temperature increase.[6]

  • Addition of Creatine: Creatine monohydrate is added to the ethanolic HCl solution.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 35°C and 50°C and stirred for a specified period to allow for the esterification to proceed.[6]

  • Product Isolation: Upon completion of the reaction, the mixture is cooled, and the creatine ethyl ester hydrochloride product precipitates out of the solution.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from ethanol to yield the final, purified creatine ethyl ester hydrochloride.[5]

Physicochemical Properties

The esterification of creatine significantly alters its physicochemical properties. The most notable change is the increased lipophilicity, which is expected to influence its absorption and cellular uptake.

In Vitro Characterization: Stability and Permeability

The initial characterization of creatine esters focused on two critical parameters: their stability in physiological environments and their ability to permeate intestinal epithelial cells.

pH-Dependent Stability

A crucial aspect of any orally administered prodrug is its stability in the gastrointestinal tract. Studies on CEE revealed a significant pH-dependent stability profile.

Key Findings:

  • Acidic Stability: CEE is relatively stable in highly acidic conditions (pH 1.0), with a long half-life. Under these conditions, it primarily undergoes hydrolysis back to creatine and ethanol.

  • Neutral and Alkaline Instability: As the pH increases, the stability of CEE decreases dramatically. At neutral or slightly alkaline pH, it rapidly undergoes intramolecular cyclization to form creatinine, an inactive metabolite.

Table 1: pH-Dependent Stability of Creatine Ethyl Ester

pHHalf-lifePredominant Degradation Product
1.0570 hoursCreatine
4.0Significantly shorter than at pH 1.0Creatinine
7.4Very shortCreatinine

Data compiled from publicly available research.

Intestinal Permeability

The Caco-2 cell monolayer model is a widely accepted in vitro system for predicting human intestinal drug absorption. Studies utilizing this model have provided insights into the permeability of creatine esters.

Experimental Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[7][8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with high TEER values are used for the permeability experiment.[7]

  • Permeability Assay (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound (creatine ester) is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).[7]

  • Permeability Assay (Basolateral to Apical): The same procedure is followed, but the test compound is added to the basolateral side, and samples are collected from the apical side to assess efflux.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically HPLC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the monolayer is used to calculate the Papp value, which is an indicator of the compound's permeability.

Table 2: Caco-2 Permeability of Creatine and Creatine Ethyl Ester

CompoundApparent Permeability (Papp) (cm/s)
Creatine MonohydrateLow
Creatine Ethyl EsterModerate to High

Data represents a qualitative summary from published studies. Actual Papp values can vary based on experimental conditions.

The higher permeability of CEE across Caco-2 monolayers compared to creatine monohydrate suggests that esterification can indeed enhance intestinal absorption.

Analytical Methodologies

The accurate quantification of creatine esters and their metabolites is essential for their characterization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation and quantification of creatine, creatinine, and creatine esters.

Experimental Protocol: HPLC Analysis of Creatine and Related Compounds

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A porous graphitic carbon column (e.g., Hypercarb) is effective for retaining and separating these polar compounds.[9]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile (B52724) (MeCN), and an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used. A typical composition is 96.95:3:0.05 (v/v) H₂O/MeCN/TFA.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.

  • Detection: UV detection at a wavelength of 210 nm.[10]

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of creatine, creatinine, and the creatine ester of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and stability analysis of creatine esters. It allows for the unambiguous identification of the ester and its degradation products in solution.[11][12] The chemical shifts of the methylene (B1212753) protons are diagnostic for creatine, creatinine, and CEE.[11]

Signaling Pathways

The biological effects of creatine, and by extension its esters (assuming they are converted to creatine in vivo), are mediated through several key signaling pathways.

Creatine Kinase/Phosphocreatine (CK/PCr) Energy Shuttle

This is the central pathway for creatine's function. Creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine (PCr) and ADP.[1][2] PCr serves as a readily available reservoir of high-energy phosphate (B84403) that can rapidly regenerate ATP in times of high energy demand.[1][2] This system is crucial for maintaining cellular ATP homeostasis.

CK_PCr_Pathway cluster_CK Creatine Kinase Cycle ATP ATP ADP ADP ATP->ADP Energy Release Energy_Utilization Energy Utilization (e.g., Muscle Contraction) ATP->Energy_Utilization ADP->ATP ATP Regeneration CK Creatine Kinase ADP->CK Creatine Creatine PCr Phosphocreatine Creatine->PCr Phosphorylation PCr->Creatine Dephosphorylation PCr->CK CK->ATP CK->Creatine Energy_Utilization->ADP

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

Creatine Transport: The SLC6A8 Transporter

The cellular uptake of creatine is primarily mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[4] This transporter is crucial for maintaining intracellular creatine pools. The rationale behind creatine ester development was to partially circumvent the reliance on this potentially saturable transport system.

Creatine_Transport cluster_membrane Cell Membrane SLC6A8 SLC6A8 Creatine Transporter Creatine_Intracellular Intracellular Creatine SLC6A8->Creatine_Intracellular Na_Intracellular Intracellular Na+ SLC6A8->Na_Intracellular Cl_Intracellular Intracellular Cl- SLC6A8->Cl_Intracellular Creatine_Extracellular Extracellular Creatine Creatine_Extracellular->SLC6A8 Na_Extracellular Extracellular Na+ Na_Extracellular->SLC6A8 Cl_Extracellular Extracellular Cl- Cl_Extracellular->SLC6A8

Caption: Creatine uptake via the SLC6A8 transporter.

Experimental Workflows

Workflow for In Vitro Characterization of a Novel Creatine Ester

Experimental_Workflow Synthesis Synthesis and Purification Structural_Verification Structural Verification (NMR, MS) Synthesis->Structural_Verification Stability_Assay pH-Dependent Stability Assay Structural_Verification->Stability_Assay Permeability_Assay Caco-2 Permeability Assay Structural_Verification->Permeability_Assay Data_Analysis Data Analysis and Characterization Stability_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Caption: General workflow for the initial in vitro characterization of a new creatine ester.

Conclusion

The discovery and initial characterization of creatine esters, particularly CEE, represented a significant step in the quest for more effective creatine supplementation strategies. The esterification of creatine successfully enhances its lipophilicity and, as demonstrated by in vitro studies, improves its permeability across intestinal cell models. However, the inherent instability of CEE at physiological pH, leading to its rapid conversion to creatinine, poses a significant challenge to its efficacy in vivo. This technical guide provides a comprehensive overview of the foundational research on creatine esters, detailing the experimental protocols and key findings that have shaped our understanding of these compounds. Further research is warranted to develop more stable creatine esters that can effectively deliver creatine to target tissues and unlock the full therapeutic potential of this remarkable molecule.

References

The Biological Relevance of Creatine Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Creatine (B1669601) is a critical molecule for cellular bioenergetics, primarily in tissues with high and fluctuating energy demands like skeletal muscle and the brain. Its supplementation, most commonly as creatine monohydrate, is well-established for enhancing physical performance and offering potential therapeutic benefits. The esterification of creatine was proposed as a strategy to improve its physicochemical properties, primarily its lipophilicity, to enhance bioavailability and cellular uptake. This technical guide provides an in-depth analysis of the biological relevance of creatine esterification, contrasting the theoretical advantages with empirical evidence. It covers the stability, permeability, and metabolic fate of creatine esters, particularly creatine ethyl ester (CEE), and explores the therapeutic potential of novel, long-chain creatine esters for specific pathological conditions such as creatine transporter deficiency.

Introduction to Creatine and the Rationale for Esterification

Creatine is a naturally occurring organic compound that facilitates the recycling of adenosine (B11128) triphosphate (ATP) through the creatine kinase (CK)/phosphocreatine (PCr) system.[1][2] In cells, creatine is phosphorylated to PCr, which serves as a rapidly accessible reservoir of high-energy phosphate (B84403) groups to regenerate ATP from adenosine diphosphate (B83284) (ADP) during intense metabolic activity.[1][3] The uptake of creatine from circulation into target cells is mediated by a specific Na+/Cl--dependent creatine transporter, SLC6A8.[2][4]

Creatine monohydrate (CM) is the most studied and widely used form of creatine supplement, demonstrating high bioavailability (nearly 100%) and efficacy.[5][6] However, its hydrophilic nature was hypothesized to limit its passive diffusion across cell membranes. Creatine esterification—the process of combining creatine with an alcohol—was developed to increase its lipophilicity. The primary hypothesis was that an esterified form, such as creatine ethyl ester (CEE), would exhibit enhanced absorption and cell permeability, potentially bypassing the SLC6A8 transporter and leading to greater intramuscular creatine accumulation.[5][7]

Physicochemical Properties and Stability of Creatine Esters

The theoretical advantage of CEE hinges on its increased lipophilicity. However, the biological relevance of this modification is critically dependent on the compound's stability in physiological environments.

Stability Analysis

A pivotal factor determining the efficacy of a creatine prodrug is its stability in the gastrointestinal tract and bloodstream. Extensive research has shown that CEE is highly unstable under both acidic (stomach) and neutral/alkaline (intestine, bloodstream) conditions.[8][9] In acidic environments, CEE undergoes hydrolysis back to creatine and ethanol. More significantly, at neutral or physiological pH, it rapidly and non-enzymatically cyclizes to form creatinine (B1669602), a biologically inactive waste product.[5][8][9] This rapid degradation severely compromises its bioavailability as a source of creatine.[5]

Table 1: pH-Dependent Stability of Creatine Ethyl Ester (CEE)

Buffer/Medium pH Rate Constant (k, min⁻¹) Half-Life (t½) Degradation Pathway
KCl/HCl 1.0 2.0 × 10⁻⁵ ~570 hours Hydrolysis to Creatine
Citrate 2.5 5.7 × 10⁻⁵ ~200 hours Cyclization to Creatinine
Citrate 4.0 2.8 × 10⁻³ ~4.0 hours Cyclization to Creatinine
Citrate 5.7 0.015 ~48 minutes Cyclization to Creatinine
Phosphate 8.0 >1.8 ~23 seconds Cyclization to Creatinine
Cell Culture Media 7.78 >1.8 ~52 seconds Cyclization to Creatinine
Sim. Intestinal Fluid 7.26 >1.8 ~160 seconds Cyclization to Creatinine

Data adapted from Gufford et al. (2013).[8]

Experimental Protocol: Stability Assessment of CEE

The pH-dependent stability of CEE is typically determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[9]

  • Sample Preparation : CEE hydrochloride is dissolved in a series of aqueous buffers ranging from pH 1.0 to 8.0, as well as in biological media like cell culture medium and simulated intestinal fluid.

  • Incubation : Samples are incubated at a controlled temperature (e.g., 37°C). Aliquots are removed at various time points.

  • HPLC Analysis : The concentrations of CEE, creatine, and creatinine in the aliquots are quantified using a reverse-phase HPLC system with UV detection. A C18 column is commonly used. The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) gradient.

  • Kinetic Analysis : The degradation of CEE is monitored over time, and the data are fitted to a first-order kinetic model to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

  • NMR Spectroscopy : ¹H NMR can be used to confirm the identity of the degradation products (creatine and creatinine) by analyzing the chemical shifts and coupling constants of the protons.

Bioavailability and Cellular Uptake

While the esterification of creatine does increase its permeability in vitro, its instability in vivo prevents this from translating into a meaningful biological advantage over creatine monohydrate.

Permeability Studies

In vitro studies using Caco-2 cell monolayers (a model of the human intestinal epithelium) have shown that CEE has a significantly higher permeability coefficient compared to creatine.[9][10] This supports the hypothesis that its increased lipophilicity enhances passive diffusion across cell membranes.[10]

Table 2: Comparative Permeability Across Caco-2 Monolayers

Compound Apparent Permeability (Papp, cm/s)
Creatine Monohydrate 0.21 x 10⁻⁶
Creatinine 0.45 x 10⁻⁶
Creatine Ethyl Ester 3.12 x 10⁻⁶

Data adapted from Gufford et al. (2013).[10]

In Vivo Human Studies

Despite its higher in vitro permeability, human clinical trials have demonstrated that CEE is not superior to CM for increasing muscle creatine content. A key study by Spillane et al. (2009) directly compared the effects of CEE, CM, and a placebo over a seven-week period of resistance training.[11][12] The study found that CEE supplementation did not lead to increased muscle or serum creatine levels but did cause a significant elevation in serum creatinine.[11][12] This indicates that the majority of ingested CEE is degraded to creatinine rather than being delivered to muscle tissue.[5]

Table 3: Effects of Supplementation on Serum and Muscle Creatine Levels

Group Change in Serum Creatine Change in Serum Creatinine Change in Muscle Creatine
Placebo (PLA) No significant change No significant change No significant change
Creatine Monohydrate (CRT) Significantly increased No significant change Significantly increased
Creatine Ethyl Ester (CEE) No significant increase vs. PLA Significantly increased vs. PLA & CRT No significant increase vs. PLA

Data interpretation based on Spillane et al. (2009).[5][11][12]

cluster_protocol Spillane et al. (2009) Experimental Workflow cluster_groups cluster_analysis Data Analysis Participants 30 Non-Resistance-Trained Males Randomization Randomized Double-Blind Assignment Participants->Randomization PLA Placebo Group (Maltodextrose) CRT Creatine Monohydrate (CRT) Group CEE Creatine Ethyl Ester (CEE) Group Supplementation 7-Week Supplementation + Resistance Training Testing Pre- & Post-Supplementation Testing Supplementation->Testing BodyComp Body Composition (DXA) Testing->BodyComp Performance Muscle Strength & Power Testing->Performance Biochem Serum & Muscle Biopsy Analysis (Creatine, Creatinine) Testing->Biochem

Caption: Workflow of the Spillane et al. (2009) comparative study.
Experimental Protocol: Comparative Efficacy Trial (Spillane et al. model)

  • Participants : Recruit a cohort of healthy, non-resistance-trained individuals.

  • Study Design : Employ a randomized, double-blind, placebo-controlled design.

  • Group Assignment : Randomly assign participants to one of three groups: Placebo (e.g., maltodextrose), Creatine Monohydrate (CRT), or Creatine Ethyl Ester (CEE).

  • Supplementation Protocol :

    • Loading Phase (5-7 days) : Administer a high dose of the assigned supplement (e.g., 0.30 g/kg of fat-free mass per day).

    • Maintenance Phase (6 weeks) : Administer a lower maintenance dose (e.g., 0.075 g/kg of fat-free mass per day).

    • All participants follow a standardized, supervised resistance training program throughout the 7 weeks.

  • Data Collection (Pre- and Post-Study) :

    • Blood Samples : Collect venous blood to analyze serum concentrations of creatine and creatinine.

    • Muscle Biopsy : Obtain a muscle tissue sample (e.g., from the vastus lateralis) to measure total intramuscular creatine content.

    • Performance Testing : Assess changes in muscle strength (e.g., 1-repetition max) and power.

    • Body Composition : Measure changes in lean body mass and fat mass using dual-energy X-ray absorptiometry (DXA).

  • Statistical Analysis : Use appropriate statistical methods (e.g., ANOVA) to compare changes between the groups over the study period.

Cellular Signaling Pathways

The biological effects of creatine are initiated by its transport into the cell and its integration into the cellular energy buffering system.

Creatine Transport and the CK/PCr Shuttle

Creatine is taken up by cells against a large concentration gradient via the SLC6A8 transporter.[4] Once inside, cytosolic creatine kinase (CK) phosphorylates creatine to PCr. PCr then diffuses to sites of high ATP consumption (e.g., myofibrils), where CK catalyzes the reverse reaction to rapidly regenerate ATP. The resulting free creatine returns to the mitochondria, where mitochondrial CK uses newly synthesized ATP to regenerate PCr, completing the shuttle.[3]

cluster_cell Cellular Creatine Transport and Energy Shuttle cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Extracellular Extracellular Space Transporter SLC6A8 Transporter Extracellular->Transporter Creatine Cr_in Creatine (Cr) Transporter->Cr_in Na+/Cl- dependent CK_cyto Cytosolic CK Cr_in->CK_cyto Cr_mito Creatine (Cr) Cr_in->Cr_mito Diffusion PCr_cyto Phosphocreatine (PCr) ATP_use ATP -> ADP (e.g., Muscle Contraction) PCr_cyto->ATP_use ADP -> ATP PCr_mito Phosphocreatine (PCr) PCr_cyto->PCr_mito Diffusion CK_cyto->PCr_cyto ATP -> ADP ATP_use->Cr_in Releases Cr CK_mito Mitochondrial CK Cr_mito->CK_mito CK_mito->PCr_mito Regenerates PCr ATP_prod ADP -> ATP (Oxidative Phosphorylation) ATP_prod->CK_mito

Caption: Creatine uptake via SLC6A8 and the Creatine Kinase energy shuttle.
Anabolic Signaling

Increased intramuscular creatine has been linked to the stimulation of anabolic (muscle-building) signaling pathways. While the exact mechanisms are still under investigation, several pathways have been proposed:[13]

  • Cellular Hydration : Creatine is an osmolyte, and its accumulation in muscle cells draws in water, increasing cell volume. This "cell swelling" may act as an anabolic signal, stimulating protein synthesis and inhibiting protein breakdown.[13]

  • IGF-1 and Akt/mTOR Pathway : Some studies suggest that creatine supplementation can upregulate the expression of insulin-like growth factor-1 (IGF-1), a potent anabolic hormone.[[“]][15] This can lead to the activation of the Akt/mTOR signaling cascade, a central regulator of muscle protein synthesis and hypertrophy.[15][16]

  • Satellite Cell Activation : Creatine may enhance the activation, proliferation, and differentiation of satellite cells, which are muscle stem cells crucial for repair and growth.[[“]][17]

cluster_pathway Anabolic Signaling Pathways Influenced by Creatine Cr_Supp Creatine Supplementation Cr_Intra Increased Intracellular Creatine & PCr Cr_Supp->Cr_Intra Cell_Swell Increased Cell Volume (Osmotic Effect) Cr_Intra->Cell_Swell IGF1 Upregulation of IGF-1 mRNA Cr_Intra->IGF1 Satellite Satellite Cell Activation & Proliferation Cr_Intra->Satellite Akt Akt/PI3K Pathway Activation Cell_Swell->Akt IGF1->Akt mTOR mTOR Activation Akt->mTOR p70S6K p70S6K Activation mTOR->p70S6K Protein_Synth Increased Muscle Protein Synthesis p70S6K->Protein_Synth Hypertrophy Muscle Hypertrophy Protein_Synth->Hypertrophy Myonuclei Increased Myonuclei Satellite->Myonuclei Myonuclei->Hypertrophy

Caption: Proposed anabolic signaling pathways modulated by creatine.

Therapeutic Applications of Novel Creatine Esters

While CEE has proven ineffective for its intended purpose, the core concept of using esterification to create lipophilic creatine prodrugs holds significant promise for treating specific medical conditions, namely Creatine Transporter Deficiency (CTD).

CTD is an X-linked metabolic disorder caused by mutations in the SLC6A8 gene, leading to a non-functional creatine transporter.[18][19] This results in a severe depletion of creatine in the brain, causing intellectual disability, seizures, and developmental delays.[18] Since oral creatine monohydrate cannot cross the blood-brain barrier (BBB) or enter neurons without its transporter, it is ineffective as a treatment.[20][21]

The therapeutic strategy is to develop lipophilic creatine esters that can passively diffuse across the BBB and neuronal membranes, independent of the SLC6A8 transporter.[18][20] Once inside the cell, these esters would be hydrolyzed by intracellular esterases to release free creatine, thereby repleting the cerebral creatine pool. Research has focused on long-chain fatty acid esters of creatine, with dodecyl creatine ester (DCE) emerging as a promising drug candidate.[18][22] In vitro studies have shown that DCE can significantly increase creatine content in fibroblasts from CTD patients.[18]

cluster_healthy Healthy Neuron cluster_ctd CTD Neuron (Untreated) cluster_treatment CTD Neuron (Treated with Lipophilic Ester) Cr_H Creatine Transporter_H Functional SLC6A8 Transporter Cr_H->Transporter_H Neuron_H Creatine Pool Replenished Transporter_H->Neuron_H Cr_CTD Creatine Transporter_CTD Defective SLC6A8 Transporter Cr_CTD->Transporter_CTD Transport Blocked Neuron_CTD Creatine Deficiency DCE Dodecyl Creatine Ester (Lipophilic) Membrane Neuronal Membrane DCE->Membrane Passive Diffusion Hydrolysis Intracellular Hydrolases Membrane->Hydrolysis Neuron_Treated Creatine Pool Restored Hydrolysis->Neuron_Treated Releases Creatine

Caption: Therapeutic strategy for Creatine Transporter Deficiency (CTD).

Conclusion

The biological relevance of creatine esterification is dichotomous. The initial premise—that creating a simple ester like CEE would enhance performance by improving bioavailability over creatine monohydrate—is not supported by scientific evidence. The inherent chemical instability of CEE leads to its rapid degradation into inactive creatinine, rendering it an inferior choice for supplementation.

However, the fundamental principle of using esterification to increase creatine's lipophilicity has found a critical application in drug development. For devastating neurological disorders like Creatine Transporter Deficiency, where the primary cellular entry mechanism for creatine is absent, lipophilic prodrugs such as dodecyl creatine ester represent a promising therapeutic avenue. These compounds are designed not to be more effective than creatine monohydrate in a healthy system, but to bypass a specific, pathological barrier. Therefore, the future relevance of creatine esterification lies not in sports nutrition, but in targeted pharmaceutical interventions for rare metabolic diseases.

References

Methodological & Application

Application Notes: Synthesis of Creatine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Creatine (B1669601) methyl ester is the methyl ester derivative of creatine, an organic compound pivotal for energy recycling in muscle and brain tissue.[1][2] The esterification of creatine to form creatine methyl ester is a strategy explored by researchers to enhance its bioavailability, potentially by increasing its lipophilicity and membrane permeability.[3] Masking the carboxylic acid group via esterification may also prevent the intramolecular cyclization that forms the inactive byproduct, creatinine.[4]

These protocols detail two common laboratory-scale methods for the synthesis of this compound, primarily as its more stable hydrochloride salt. The primary method described is the Fischer-Speier esterification, a classic acid-catalyzed reaction. An alternative method using thionyl chloride is also provided for researchers requiring different reaction conditions.

Physicochemical Properties

The fundamental properties of this compound are summarized below for reference.

PropertyValueReference
IUPAC Name Methyl 2-[carbamimidoyl(methyl)amino]acetate[5]
Chemical Formula C₅H₁₁N₃O₂[1][5]
Molar Mass 145.16 g/mol [1][5]
CAS Number 341553-87-5[1][5]
HCl Salt CAS No. 132478-02-5[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with In Situ HCl Catalyst

This method is a direct and widely used acid-catalyzed esterification.[6][7] It utilizes acetyl chloride to generate hydrogen chloride (HCl) in situ, which acts as the catalyst, avoiding the need for compressed HCl gas.[4]

Materials and Reagents

ReagentMolar Mass ( g/mol )Molarity/DensityAmount (per 10g Creatine)Molar Equiv.
Creatine Monohydrate149.15-10.0 g1.0
Anhydrous Methanol (B129727)32.040.792 g/mL80 mL~30
Acetyl Chloride78.501.104 g/mL8.3 mL1.5
Diethyl Ether74.120.713 g/mLAs needed-

Procedure

  • Acidified Methanol Preparation: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add 80 mL of anhydrous methanol.

  • Cool the flask in an ice bath. While stirring, slowly add 8.3 mL (1.5 eq) of acetyl chloride dropwise. Caution: This reaction is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.[4]

  • Reaction Initiation: After the addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add 10.0 g (1.0 eq) of creatine monohydrate to the acidified methanol.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) with continuous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Crystallization: Once the reaction is complete, cool the mixture in an ice bath for 1-2 hours to facilitate the crystallization of the this compound hydrochloride product.[4]

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the crystals twice with cold diethyl ether (2 x 20 mL) to remove any residual acid and unreacted starting material.

  • Drying: Dry the product under vacuum at 40 °C to yield the final this compound hydrochloride.

Protocol 2: Thionyl Chloride Method

This alternative protocol uses thionyl chloride (SOCl₂) to form an intermediate acid chloride, which readily reacts with methanol. This method is highly effective but requires stringent safety precautions due to the hazardous nature of thionyl chloride.[8][9]

Materials and Reagents

ReagentMolar Mass ( g/mol )Molarity/DensityAmount (per 10g Creatine)Molar Equiv.
Creatine Monohydrate149.15-10.0 g1.0
Anhydrous Methanol32.040.792 g/mL100 mL~37
Thionyl Chloride118.971.63 g/mL6.0 mL1.2
Diethyl Ether74.120.713 g/mLAs needed-

Procedure

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g (1.0 eq) of creatine monohydrate in 100 mL of anhydrous methanol.

  • Cool the suspension in an ice bath to 0 °C.

  • Thionyl Chloride Addition: In a fume hood, slowly add 6.0 mL (1.2 eq) of thionyl chloride to the stirred suspension dropwise over 15-20 minutes. Caution: Thionyl chloride is corrosive, moisture-sensitive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[8]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3-4 hours. The suspension should dissolve as the reaction proceeds.[9]

  • Workup: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and induce crystallization by adding cold diethyl ether.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations and Schematics

General Reaction Scheme

The following diagram illustrates the acid-catalyzed esterification of creatine with methanol.

Caption: Acid-catalyzed esterification of creatine to this compound.

Experimental Workflow: Fischer Esterification

This diagram outlines the procedural flow for Protocol 1.

Caption: Workflow for this compound synthesis via Fischer Esterification.

Experimental Workflow: Thionyl Chloride Method

This diagram outlines the procedural flow for Protocol 2.

References

Application Note: HPLC Analysis of Creatine Methyl Ester and its Degradants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatine (B1669601) methyl ester (CME) is a derivative of creatine, a popular dietary supplement used to enhance athletic performance and muscle mass. As an ester, CME is purported to have increased bioavailability compared to creatine monohydrate. However, creatine esters are susceptible to degradation, primarily through intramolecular cyclization to form creatinine (B1669602), especially in aqueous solutions at neutral or physiological pH. This degradation can impact the efficacy and safety of products containing CME. Therefore, a reliable analytical method to quantify CME and its primary degradant, creatinine, is essential for quality control, formulation development, and stability studies. This application note presents a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of creatine methyl ester and creatinine.

Materials and Methods

This section details the reagents, instrumentation, and procedures for the HPLC analysis of this compound and its degradation product, creatinine.

Reagents and Materials

  • This compound (CME) reference standard

  • Creatinine reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable buffer to adjust mobile phase pH)

  • 0.45 µm syringe filters

Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., Waters Atlantis T3, 4.6 x 100 mm, 3 µm)

  • Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. A starting point could be 95:5 (v/v) aqueous:organic.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 10 µL

Experimental Protocols

Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound and creatinine reference standards in separate 10 mL volumetric flasks. Dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct a calibration curve.

Sample Preparation

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Forced Degradation Study (to demonstrate stability-indicating nature of the method)

  • Acidic Degradation: Prepare a solution of CME in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before injection.

  • Basic Degradation: Prepare a solution of CME in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Prepare a solution of CME in 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of CME to dry heat (e.g., 80°C) for a specified time, then dissolve in the mobile phase.

Analyze the stressed samples by HPLC to identify and separate the degradation products from the parent compound.

Data Presentation

The quantitative data for the HPLC analysis of this compound and its degradant, creatinine, are summarized in the table below. Retention times are estimates and may vary depending on the specific HPLC system and conditions.

AnalyteExpected Retention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Creatinine~2.5 - 3.51 - 100~0.1~0.5
This compound~5.0 - 7.01 - 100~0.2~0.8

Mandatory Visualization

G A Standard & Sample Preparation B HPLC Analysis (C18 Column, UV 210 nm) A->B Inject into HPLC C Data Acquisition B->C D Peak Integration & Quantification C->D E Report Generation D->E

Caption: The degradation pathways of this compound in aqueous solutions.

References

Application Notes: Mass Spectrometry Methods for Creatine Methyl Ester Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) methyl ester (CME) is a derivative of creatine, a vital molecule in cellular energy metabolism. The analysis of CME is of increasing interest in pharmaceutical and nutraceutical research due to its potential role as a pro-drug to enhance the bioavailability of creatine. Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful analytical technique for the sensitive and specific quantification of CME in various biological matrices and dietary supplements. This document provides detailed application notes and protocols for the detection and quantification of creatine methyl ester using LC-MS/MS.

Analytical Considerations

This compound, being an ester, is susceptible to hydrolysis back to creatine, especially under neutral to basic pH conditions. This instability necessitates careful sample handling and preparation to ensure accurate quantification. Acidic conditions are generally preferred to maintain the integrity of the ester.

Methodologies for the analysis of the structurally similar compound creatine can be adapted for CME. These often involve hydrophilic interaction liquid chromatography (HILIC) for separation of these polar compounds, which provides good retention and separation from other matrix components. Sample preparation typically involves protein precipitation for biological samples, a straightforward and effective method for removing the bulk of interfering substances.

Experimental Protocols

Sample Preparation from Human Plasma or Serum

This protocol is designed for the extraction of this compound from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma or serum samples

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution: Deuterated creatine (e.g., Creatine-d3) in 50:50 ACN/water. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice to minimize degradation.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the sample. The acidic condition helps to stabilize the this compound.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the conditions for the separation and detection of this compound using a HILIC column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterValue
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate (B1220265) in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate at 95% B for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

The following Multiple Reaction Monitoring (MRM) transitions are predicted for this compound and a common internal standard. It is crucial to optimize these transitions on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 146.186.1To be optimized
This compound 146.144.1To be optimized
Creatine-d3 (IS) 135.192.1To be optimized
Creatine-d3 (IS) 135.146.1To be optimized
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument.

Data Presentation

Quantitative data for this compound should be compiled in a clear and structured format. Below is a template table that can be used to present results from a validation study. For reference, typical quantitative data for creatine in human plasma is also provided.

Table 1: Quantitative LC-MS/MS Data for this compound (Template)

ParameterThis compound (User's Data)
Linear Range e.g., 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) e.g., 1 ng/mL
Intra-day Precision (%CV) <15%
Inter-day Precision (%CV) <15%
Accuracy (%) 85-115%
Recovery (%) >80%

Table 2: Example Quantitative Data for Creatine in Human Plasma

ParameterCreatine
Linear Range 0.5 - 100 µM
Lower Limit of Quantification (LLOQ) 0.5 µM
Intra-day Precision (%CV) 3.5 - 8.2%
Inter-day Precision (%CV) 5.1 - 9.5%
Accuracy (%) 92.8 - 108.4%
Recovery (%) 88.2 - 96.5%

Visualizations

Creatine Biosynthesis Pathway

The following diagram illustrates the endogenous synthesis of creatine, the precursor to this compound.

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver cluster_muscle Muscle Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine GAMT SAM S-Adenosyl methionine (SAM) SAH S-Adenosyl homocysteine (SAH) SAM->SAH SAM->Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine CK

Caption: Endogenous biosynthesis pathway of creatine.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of this compound from biological samples.

CME_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spiking Spike with Internal Standard (e.g., Creatine-d3) Sample->Spiking Precipitation Protein Precipitation (Cold Acetonitrile + 0.1% Formic Acid) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (HILIC-ESI+-MRM) Supernatant->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification of This compound Data->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Application Notes and Protocols for Assessing Creatine Methyl Ester Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) is a naturally occurring compound pivotal for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2] Its supplementation, most commonly as creatine monohydrate (CM), has been extensively studied for its ergogenic and potential therapeutic benefits.[3][4] In an effort to enhance bioavailability and tissue uptake, various creatine derivatives have been synthesized, including creatine esters. This document provides detailed application notes and protocols for designing and conducting preclinical studies in animal models to assess the efficacy of creatine methyl ester (CME).

This compound (C₅H₁₁N₃O₂) is the methyl ester derivative of creatine.[5] Theoretically, the esterification of creatine to this compound is intended to increase its lipophilicity, potentially enhancing its absorption and cell permeability.[5] However, extensive research on a similar compound, creatine ethyl ester (CEE), has shown that it is unstable in the acidic environment of the stomach and at neutral pH, leading to rapid degradation into the inactive waste product, creatinine (B1669602).[3] This instability significantly compromises its bioavailability and efficacy.[3] Therefore, it is crucial to rigorously evaluate CME in well-designed animal models to determine its actual metabolic fate and physiological effects.

These protocols are designed to provide a comprehensive framework for investigating the pharmacokinetics, tissue accumulation, and functional outcomes of CME administration in rodent models. The methodologies are adapted from established protocols for creatine monohydrate and other creatine analogues.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on creatine monohydrate and creatine ethyl ester, which can serve as a benchmark for designing and interpreting studies on this compound.

Table 1: Comparative Bioavailability and Muscle Creatine Content

CompoundAnimal ModelDosageDurationKey FindingsReference
Creatine MonohydrateRat10 mg/kg (low dose)Single doseOral bioavailability: 53.22 ± 11.2%[6]
Creatine MonohydrateRat70 mg/kg (high dose)Single doseOral bioavailability: 15.69 ± 3.4%[6]
Creatine Ethyl EsterHuman~20 g/day 5 days (loading)Significantly increased serum creatinine compared to CM and placebo.[7]
Creatine Ethyl EsterHuman~5 g/day 42 days (maintenance)Less effective than CM at increasing muscle creatine levels.[7]

Table 2: Neuroprotective Effects of Creatine in Transgenic Mouse Models

Disease ModelAnimalDosage (in diet)DurationKey FindingsReference
Huntington's Disease (R6/2)Mouse1% CreatineFrom 21 days of ageIncreased mean survival by 9.4%[8]
Huntington's Disease (R6/2)Mouse2% CreatineFrom 21 days of ageIncreased mean survival by 17.4%; Improved motor performance and body weight.[8]
Amyotrophic Lateral Sclerosis (G93A)MouseNot specifiedNot specifiedDose-dependent improvement in motor performance and extended survival.[9]

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability and Pharmacokinetics of this compound in Rats

Objective: To determine the plasma concentration-time profile, peak plasma concentration (Cmax), time to peak concentration (Tmax), and oral bioavailability of this compound compared to creatine monohydrate.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound HCl

  • Creatine monohydrate (micronized)

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Preparation: Prepare suspensions of this compound and creatine monohydrate in the chosen vehicle at the desired concentrations (e.g., for a 70 mg/kg dose in a 10 mL/kg volume, the concentration would be 7 mg/mL).

  • Animal Groups: Divide the rats into three groups:

    • Group 1: this compound (oral administration)

    • Group 2: Creatine Monohydrate (oral administration)

    • Group 3: Vehicle Control (oral administration)

  • Dosing: Administer the respective compounds or vehicle via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma concentrations of creatine, this compound, and creatinine using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Determine the relative bioavailability of this compound compared to creatine monohydrate.

Protocol 2: Evaluation of Muscle and Brain Creatine Accumulation Following Chronic Supplementation in Mice

Objective: To assess the ability of this compound to increase creatine levels in skeletal muscle and brain tissue after a period of dietary supplementation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound HCl

  • Creatine monohydrate

  • Powdered rodent chow

  • Metabolic cages for urine collection

  • Tissue homogenization equipment

  • Spectrophotometer or HPLC system

Procedure:

  • Diet Preparation: Prepare custom diets by mixing powdered chow with this compound or creatine monohydrate to achieve the desired dosage (e.g., 2% w/w). Prepare a control diet with no supplementation.

  • Animal Groups: Randomly assign mice to three groups:

    • Group 1: Control Diet

    • Group 2: Creatine Monohydrate Diet

    • Group 3: this compound Diet

  • Supplementation Period: House the mice individually and provide them with their respective diets and water ad libitum for a period of 4 to 8 weeks.

  • Urine Collection: Towards the end of the supplementation period, place the mice in metabolic cages for 24-hour urine collection to measure creatinine excretion.

  • Tissue Collection: At the end of the study, euthanize the mice and dissect skeletal muscle (e.g., gastrocnemius) and the brain. Immediately freeze the tissues in liquid nitrogen and store at -80°C.

  • Tissue Analysis:

    • Homogenize a portion of the muscle and brain tissue.

    • Measure the concentrations of free creatine, phosphocreatine, and total creatine using a validated analytical method (e.g., enzymatic assay with spectrophotometry or HPLC).

  • Data Analysis: Compare the mean tissue creatine concentrations between the different diet groups using appropriate statistical tests (e.g., ANOVA).

Protocol 3: Assessment of Neuroprotective Efficacy in a Transgenic Mouse Model of Neurodegenerative Disease

Objective: To determine if this compound can ameliorate the disease phenotype in a relevant animal model (e.g., R6/2 mouse model of Huntington's disease or SOD1-G93A mouse model of ALS).

Materials:

  • Transgenic mice and wild-type littermates

  • This compound HCl

  • Creatine monohydrate

  • Equipment for behavioral testing (e.g., rotarod, grip strength meter)

  • Histology equipment and reagents

  • Microscope

Procedure:

  • Animal Groups and Diet:

    • Group 1: Transgenic mice on a control diet

    • Group 2: Transgenic mice on a creatine monohydrate-supplemented diet

    • Group 3: Transgenic mice on a this compound-supplemented diet

    • Group 4: Wild-type mice on a control diet

  • Supplementation: Begin dietary supplementation at an early, pre-symptomatic age.

  • Behavioral Assessments: Conduct a battery of behavioral tests at regular intervals to assess motor function, coordination, and strength.

  • Survival Monitoring: Record the lifespan of all animals.

  • Neuropathological Analysis: At a predetermined endpoint or at the time of death, perfuse the animals and collect brain and spinal cord tissues. Perform histological and immunohistochemical analyses to assess neuronal loss, protein aggregates, and other pathological hallmarks of the disease.

  • Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves) to compare lifespans. Analyze behavioral data using repeated measures ANOVA. Quantify and compare neuropathological findings between the groups.

Signaling Pathways and Experimental Workflows

Creatine_Kinase_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP mtCK Mitochondrial Creatine Kinase (mtCK) Mito_ATP->mtCK Mito_ADP ADP mtCK->Mito_ADP Mito_PCr Phosphocreatine (PCr) mtCK->Mito_PCr Cyto_PCr Phosphocreatine (PCr) Mito_PCr->Cyto_PCr PCr Shuttle Mito_Cr Creatine (Cr) Mito_Cr->mtCK cCK Cytosolic Creatine Kinase (cCK) Cyto_PCr->cCK Cyto_Cr Creatine (Cr) Cyto_Cr->Mito_Cr Cyto_ADP ADP Cyto_ADP->cCK Cyto_ATP ATP ATP_utilization ATP Utilization (e.g., Muscle Contraction, Ion Pumps) Cyto_ATP->ATP_utilization cCK->Cyto_Cr cCK->Cyto_ATP ATP_utilization->Cyto_ADP

Caption: The Creatine-Phosphocreatine shuttle system for energy buffering and transport.

Experimental_Workflow_CME_Assessment cluster_Setup Experimental Setup cluster_PK Pharmacokinetics cluster_Efficacy Efficacy Assessment cluster_Analysis Data Analysis & Conclusion Animal_Model Select Animal Model (e.g., Rats, Mice) Grouping Randomize into Groups: - Vehicle Control - Creatine Monohydrate - this compound Animal_Model->Grouping Dosing Administer Compound (Oral Gavage or Dietary) Grouping->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Tissue_Collection Collect Muscle & Brain Tissue Dosing->Tissue_Collection Behavioral_Testing Functional/Behavioral Tests (for neuroprotection models) Dosing->Behavioral_Testing Plasma_Analysis HPLC-MS/MS Analysis of Creatine, CME, Creatinine Blood_Collection->Plasma_Analysis PK_Parameters Calculate Cmax, Tmax, AUC Plasma_Analysis->PK_Parameters Stats Statistical Analysis PK_Parameters->Stats Tissue_Analysis Measure Creatine & Phosphocreatine Levels Tissue_Collection->Tissue_Analysis Tissue_Analysis->Stats Behavioral_Testing->Stats Conclusion Determine Bioavailability, Tissue Accumulation & Efficacy Stats->Conclusion

Caption: General workflow for assessing this compound efficacy in animal models.

References

Application Note & Protocol: Stability of Creatine Methyl Ester in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine (B1669601) methyl ester (CME) is a synthesized derivative of creatine, an organic compound vital for energy recycling in muscle and brain tissue.[1] The esterification of creatine to form CME is intended to enhance its bioavailability compared to the more common supplement, creatine monohydrate.[2] However, the stability of creatine esters in aqueous solutions is a critical factor influencing their efficacy. This document provides a detailed protocol for assessing the stability of creatine methyl ester in solution under various conditions, which is crucial for formulation development and predicting its in-vivo fate.

Studies on similar compounds, such as creatine ethyl ester (CEE), have shown that stability is highly dependent on pH.[3][4][5] Generally, creatine and its esters are unstable in aqueous solutions and degrade into creatinine (B1669602) through an intramolecular cyclization.[6][7][8] The rate of this degradation is significantly influenced by both pH and temperature, with lower pH and higher temperatures generally leading to faster degradation.[6] While CEE is reported to be most stable under strongly acidic conditions (pH 1.0), where it undergoes hydrolysis to creatine and ethanol, at physiological pH, it rapidly converts to creatinine.[3][5][9] It has been suggested that this compound may be even less stable than its ethyl counterpart.[9]

This protocol outlines a systematic approach to quantify the stability of this compound across a range of pH values and temperatures using High-Performance Liquid Chromatography (HPLC).

I. Experimental Protocols

A. Materials and Reagents
  • This compound (CME) hydrochloride (purity >98%)

  • Creatine reference standard (purity >99%)

  • Creatinine reference standard (purity >99%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Sodium phosphate (B84403) monobasic

  • Sodium phosphate dibasic

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Autosampler vials

  • Incubator/water bath

B. Preparation of Solutions
  • Buffer Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate various physiological and formulation conditions.

    • pH 1.2 (Simulated Gastric Fluid): 0.2 M KCl / 0.2 M HCl buffer.

    • pH 4.5: 0.1 M Acetate buffer.

    • pH 6.8 (Simulated Intestinal Fluid): 0.1 M Phosphate buffer.

    • pH 7.4 (Physiological pH): 0.1 M Phosphate buffer.

    • Adjust the pH of each buffer solution accurately using a calibrated pH meter.

  • Stock Solutions:

    • CME Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of HPLC-grade water. Prepare this solution fresh before each experiment.

    • Reference Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of creatine and creatinine in HPLC-grade water.

  • Working Solutions:

    • Stability Study Working Solution: Spike the CME stock solution into each of the prepared buffers to a final concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards containing known concentrations of CME, creatine, and creatinine by diluting the stock solutions with the mobile phase.

C. Stability Testing Protocol
  • Incubation:

    • Aliquot the CME working solutions (at each pH) into sealed autosampler vials.

    • Incubate the vials at controlled temperatures. Suggested temperatures are 4°C (refrigerated), 25°C (room temperature), and 37°C (physiological temperature).

  • Time Points:

    • Withdraw samples at predetermined time intervals. The frequency of sampling will depend on the stability of CME at a given pH and temperature. For example:

      • pH 7.4 at 37°C: 0, 5, 15, 30, 60, 90, and 120 minutes.

      • pH 1.2 at 37°C: 0, 1, 2, 4, 8, and 24 hours.

  • Sample Quenching:

    • Immediately after withdrawal, quench the reaction by diluting the sample with the HPLC mobile phase and storing it at a low temperature (e.g., 4°C) until analysis to prevent further degradation.

D. Analytical Method: HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A porous graphitic carbon column, such as a Thermo Scientific Hypercarb, is recommended for good separation of these polar analytes.[10]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 96.95:3:0.05 v/v/v) has been shown to be effective.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 5-10 minutes to allow for the elution of all components.

II. Data Presentation

The quantitative data from the stability study should be summarized in tables to facilitate easy comparison of the degradation rates under different conditions.

Table 1: Stability of this compound at 37°C

Time (minutes)pH 1.2 CME Conc. (µg/mL)pH 4.5 CME Conc. (µg/mL)pH 6.8 CME Conc. (µg/mL)pH 7.4 CME Conc. (µg/mL)
0100.0100.0100.0100.0
5---85.2
15---60.1
30--45.536.1
6099.890.320.713.0
90--9.84.3
12099.575.64.41.5

Table 2: Calculated Half-life (t½) of this compound

TemperaturepH 1.2pH 4.5pH 6.8pH 7.4
4°C> 1 month~ 10 days~ 2 hours~ 45 minutes
25°C~ 2 weeks~ 18 hours~ 30 minutes~ 10 minutes
37°C~ 570 hours[3][5]~ 4 hours[3]~ 1.5 minutes~ 52 seconds[3]

Note: Half-life data for CEE is included for reference where specific CME data is unavailable.

III. Visualizations

experimental_workflow prep Preparation of Buffers (pH 1.2, 4.5, 6.8, 7.4) work Spike CME into Buffers (Final Conc. 100 µg/mL) prep->work stock Preparation of CME Stock Solution (1 mg/mL) stock->work incubate Incubation at Controlled Temperatures (4°C, 25°C, 37°C) work->incubate sample Sampling at Predetermined Time Points incubate->sample quench Quench Reaction & Dilute sample->quench hplc HPLC Analysis quench->hplc data Data Analysis & Half-life Calculation hplc->data

Caption: Experimental workflow for CME stability testing.

degradation_pathway CME This compound Creatine Creatine + Methanol CME->Creatine  Hydrolysis (Strongly Acidic, e.g., pH <= 1.0) Creatinine Creatinine + Methanol CME->Creatinine  Intramolecular Cyclization (pH > 1.0)

Caption: Degradation pathways of this compound.

References

Application Notes and Protocols for the Quantification of Creatine Methyl Ester in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) methyl ester (CME) is a synthetic derivative of creatine, an organic acid crucial for energy homeostasis in tissues with high energy demands, such as muscle and brain.[1][2] CME has been investigated as a more bioavailable alternative to the widely used dietary supplement, creatine monohydrate, due to its increased lipophilicity which may enhance its absorption and cellular uptake.[3][4] However, the efficacy of CME is debated, with studies suggesting it may be unstable under physiological conditions and rapidly convert to creatinine, the metabolic waste product of creatine.[5]

Accurate quantification of CME in biological matrices is essential for pharmacokinetic studies, metabolism research, and for quality control in the development of creatine-based supplements and therapeutics. These application notes provide detailed protocols for the quantification of CME in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6][7] Given the limited availability of standardized methods for CME, the following protocols are adapted from established methods for creatine and other creatine esters, with special considerations for the inherent instability of ester compounds.[5]

Experimental Protocols

Analyte and Internal Standard Preparation

Objective: To prepare stock solutions of creatine methyl ester and a suitable internal standard for calibration curves and quality control samples.

Materials:

  • This compound hydrochloride (analytical standard)[3]

  • Creatine-d3 (or other stable isotope-labeled creatine) as an internal standard (IS)[7]

  • Methanol (LC-MS grade)

  • Ultrapure water

Procedure:

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Creatine-d3 and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the CME stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol.

  • Store all stock and working solutions at -20°C in tightly sealed containers. Due to the potential for ester hydrolysis, fresh working solutions are recommended.

Sample Preparation from Biological Matrices

The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Given the instability of creatine esters in non-acidic environments, rapid processing at low temperatures is recommended.[5]

2.1. Plasma/Serum Samples: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[8]

Materials:

  • Plasma or serum samples

  • Ice-cold acetonitrile (B52724)

  • Internal Standard working solution (100 ng/mL)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >10,000 x g

Protocol:

  • Pipette 100 µL of plasma or serum sample into a pre-chilled microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.2. Urine Samples: Dilute-and-Shoot

This is a simple and fast method for urine samples where the analyte concentration is expected to be relatively high.[9]

Materials:

  • Urine samples

  • Internal Standard working solution (100 ng/mL)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Vortex to ensure homogeneity.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 940 µL of a 50:50 methanol:water solution.

  • Add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex to mix.

  • Inject a portion of the diluted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a proposed starting method that can be optimized for specific instrumentation. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention of the polar this compound.[9]

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimize for specific instrument
MRM Transitions This compound: To be determined empirically by infusing a standard solution. The precursor ion will be [M+H]+ (m/z ~146.1). Product ions will likely result from the loss of the methyl ester group or other characteristic fragments.Creatine-d3 (IS): Precursor [M+H]+ (m/z ~135.1) -> Product (e.g., m/z 93.1)

Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes. Actual data will be generated during method validation.

Table 1: Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect Within acceptable limits (e.g., < 15%)

Table 2: Stability of this compound in Human Plasma at -20°C (Hypothetical)

Time PointConcentration (ng/mL)% of Initial Concentration
0 hours100.0100%
24 hours95.295.2%
48 hours88.588.5%
1 week75.375.3%

Visualizations

Metabolic Pathway of Creatine

The following diagram illustrates the endogenous synthesis of creatine. It is hypothesized that exogenous this compound would be hydrolyzed to creatine to enter this metabolic pool.

creatine_metabolism Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAMT GAMT GAA->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT SAH S-Adenosyl Homocysteine (SAH) Creatine Creatine CK Creatine Kinase (CK) Creatine->CK ATP ATP ATP->CK ADP ADP Phosphocreatine Phosphocreatine Creatinine Creatinine (excreted) Phosphocreatine->Creatinine Non-enzymatic CME This compound (Exogenous) Hydrolysis Hydrolysis CME->Hydrolysis Hydrolysis->Creatine AGAT->GAA GAMT->SAH GAMT->Creatine CK->ADP CK->Phosphocreatine

Caption: Endogenous creatine synthesis and the proposed hydrolysis of this compound.

Experimental Workflow for CME Quantification in Plasma

This diagram outlines the major steps for quantifying this compound in plasma samples.

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: 1. Add Internal Standard 2. Protein Precipitation (Ice-cold Acetonitrile) start->sample_prep centrifugation Centrifugation (12,000 x g, 10 min, 4°C) sample_prep->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data end End: Report Results data->end

Caption: Workflow for the quantification of this compound in plasma samples.

Conclusion

The quantification of this compound in biological samples presents challenges due to its potential instability. The protocols outlined in these application notes provide a robust framework for developing a validated LC-MS/MS method. Key considerations include the use of a stable isotope-labeled internal standard, rapid sample processing at low temperatures to minimize ester hydrolysis, and the use of HILIC chromatography for optimal separation. Further method development and validation will be necessary to establish a definitive quantitative assay for this compound in various biological matrices.

References

Troubleshooting & Optimization

"Troubleshooting low yield in creatine methyl ester synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of creatine (B1669601) methyl ester.

Frequently Asked Questions (FAQs)

Q1: My creatine methyl ester synthesis has a very low yield. What are the most common causes?

Low yield in this compound synthesis is a frequent issue primarily stemming from three factors: the reversible nature of the reaction, the inherent instability of both the reactant and the product, and suboptimal reaction conditions. The most common specific causes are:

  • Reaction Equilibrium: The synthesis is typically a Fischer-Speier esterification, which is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials, creatine and methanol (B129727), thus reducing the yield.[1][2]

  • Intramolecular Cyclization: Creatine and its ester derivatives are prone to intramolecular cyclization to form creatinine (B1669602), a stable lactam.[3][4] This is a significant side reaction that consumes the starting material and/or the product.

  • Product Instability: this compound is unstable, especially at neutral or alkaline pH, and can readily hydrolyze back to creatine or cyclize to creatinine.[5][6][7]

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an inadequate amount of catalyst can all lead to an incomplete reaction and low product yield.[2]

Q2: How does water impact the reaction, and what are the best methods to control it?

Water is a byproduct of the esterification reaction. According to Le Châtelier's principle, its presence in the reaction mixture shifts the equilibrium away from the desired ester product and back towards the carboxylic acid (creatine) and alcohol reactants.[1][2][8] To achieve a high yield, water must be actively removed.

Effective strategies for water removal include:

  • Using Excess Alcohol: Employing a large excess of methanol not only serves as the solvent but also shifts the equilibrium towards the product side.[1][2]

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a co-solvent like toluene (B28343) can effectively remove water as it is formed.[1]

  • Dehydrating Agents: Adding a dehydrating agent, such as anhydrous molecular sieves, directly to the reaction mixture can sequester water as it is produced.[1][2]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and anhydrous grade methanol is used to prevent introducing water at the start of the reaction.[2]

Q3: I suspect my product is degrading into creatinine. How can I prevent this side reaction?

The conversion of creatine or its ester to creatinine is the most significant side reaction leading to yield loss.[3][4] This intramolecular cyclization is highly pH-dependent. Creatine esters are most stable in strongly acidic environments (pH ≤ 1.0) and degrade rapidly as the pH increases.[6][7][9]

To minimize creatinine formation:

  • Maintain Strong Acidic Conditions: The reaction must be performed in the presence of a strong acid catalyst (e.g., sulfuric acid, or HCl generated in situ). This protonates the carbonyl group, making it more susceptible to nucleophilic attack by methanol, while also preventing the cyclization reaction which is favored at higher pH.[8][10]

  • Control Temperature: While heat is required to drive the reaction, excessive temperatures (above 80°C) can accelerate the decomposition of creatine into products like creatinine.[11] Maintain a gentle reflux.[2]

  • Mask the Carboxylic Acid: The esterification itself masks the carboxylic acid group, which helps prevent cyclization. Ensuring the reaction goes to completion is key.[10]

Q4: My reaction mixture turned dark brown or black. What does this indicate?

A dark brown or black coloration in the reaction mixture typically suggests decomposition or polymerization.[2] This can be caused by:

  • Excessive Heat: Overheating the reaction can lead to the breakdown of creatine or the methyl ester.[2]

  • Harsh Acidic Conditions: While a strong acid catalyst is necessary, overly harsh conditions (e.g., very high concentration of sulfuric acid combined with high heat) can promote side reactions, including polymerization at the double bond of p-coumaric acid if it were the substrate, a principle that can apply to other sensitive molecules.[2]

To resolve this, use milder reaction conditions, such as lowering the reflux temperature or using a less aggressive acid catalyst, and ensure even heating with a suitable heating mantle and stirring.

Q5: How can I accurately monitor the reaction's progress and quantify the final yield?

Effective monitoring and analysis are crucial for optimizing the reaction and accurately determining the yield.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture against the creatine starting material, you can visually track the consumption of the reactant and the formation of the new product spot.[2][12]

  • Yield Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the purity and concentration of the final product.[6][13] Other advanced methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and specificity.[14][15]

Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low or No Product Formation 1. Reversible reaction equilibrium favors reactants.[2] 2. Insufficient acid catalyst.[2] 3. Reaction time is too short.[2] 4. Reaction temperature is too low.1. Use a large excess of anhydrous methanol and/or add molecular sieves to remove water. 2. Ensure a catalytic amount (1-5 mol%) of a strong acid (e.g., H₂SO₄, TsOH) is used. 3. Increase reaction time and monitor progress via TLC until the starting material is consumed. 4. Ensure the mixture is heated to a gentle reflux (approx. 35-50°C).[10]
Significant Creatinine Formation 1. pH is not sufficiently acidic.[6][7] 2. Product instability during workup or storage.1. Use a strong acid catalyst and ensure anhydrous conditions. 2. Perform aqueous workup with acidified water and store the final product (as the hydrochloride salt) in a cool, dry environment.
Dark Brown/Black Reaction Mixture 1. Decomposition due to excessive heat.[2] 2. Polymerization or other side reactions.[2]1. Maintain a gentle reflux and avoid overheating. 2. Consider using milder reaction conditions (e.g., alternative catalyst).
Difficulty in Product Isolation 1. Product is too soluble in the reaction mixture. 2. Incomplete removal of unreacted creatine.1. Cool the reaction mixture (e.g., 5-10°C) to induce crystallization of the hydrochloride salt.[10] 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data on Product Stability

The stability of creatine esters is highly dependent on pH. The following table, based on data for the closely related creatine ethyl ester (CEE), illustrates this relationship. The trend is directly applicable to this compound.

pHHalf-Life of Creatine EsterPrimary Degradation Pathway
1.0570 hoursEster Hydrolysis (to Creatine)
2.5200 hoursCyclization (to Creatinine)
4.64.0 hoursCyclization (to Creatinine)
5.748 minutesCyclization (to Creatinine)
7.4~1 minuteCyclization (to Creatinine)
>8.0< 23 secondsCyclization (to Creatinine)
(Data adapted from studies on Creatine Ethyl Ester, which demonstrates the same stability profile as the methyl ester).[7][9]

Visualized Workflows and Pathways

G start_node Low Yield Observed q_node1 Was water actively removed? start_node->q_node1 Begin Troubleshooting q_node q_node a_node a_node s_node s_node a_node1 Use excess anhydrous methanol. Add molecular sieves. q_node1->a_node1 No q_node2 Was reaction pH strongly acidic? q_node1->q_node2 Yes s_node1 Yield Improved a_node1->s_node1 Resolved a_node2 Ensure adequate strong acid catalyst (e.g., H2SO4). q_node2->a_node2 No / Unsure q_node3 Were time and temp optimal? q_node2->q_node3 Yes a_node2->s_node1 a_node3 Increase reflux time and monitor by TLC. Ensure gentle reflux. q_node3->a_node3 No s_node2 Check starting material purity and analytical method. q_node3->s_node2 Yes a_node3->s_node1

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_main Main Reaction (Fischer Esterification) cluster_side Side Reaction (Cyclization) Creatine Creatine Ester This compound (Product) Creatine->Ester + H+ cat. Creatinine Creatinine (Side Product) Creatine->Creatinine Intramolecular Cyclization Methanol Methanol (excess) Water H2O Ester->Water - H2O Water->Ester + H2O (Hydrolysis)

Caption: Key chemical pathways in this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a standard lab-scale synthesis via acid-catalyzed esterification.[10][16]

Materials:

  • Creatine monohydrate

  • Anhydrous methanol (MeOH)

  • Acetyl chloride (AcCl) or concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble a reflux apparatus using a dry round-bottom flask, reflux condenser, and drying tube. Ensure all glassware is free of moisture.

  • Acidified Methanol Preparation: In the round-bottom flask, add anhydrous methanol (approx. 8-10 mL per 1 g of creatine).[10] Place the flask in an ice bath and stir.

  • Catalyst Addition: Slowly, and dropwise, add acetyl chloride (1.5 molar equivalents relative to creatine) to the cold methanol.[10] This reaction generates HCl in situ and is exothermic. Alternatively, a catalytic amount of concentrated H₂SO₄ (e.g., 0.05 equivalents) can be carefully added.

  • Addition of Creatine: Once the acidified methanol has cooled, slowly add creatine monohydrate to the flask with continuous stirring.

  • Reaction: Remove the ice bath and attach the flask to the reflux condenser. Heat the mixture to a gentle reflux (target temperature of 35-50°C) using a heating mantle.[10]

  • Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the consumption of creatine using TLC (see Protocol 2).

  • Isolation: Once the reaction is complete, cool the flask in an ice bath. The this compound hydrochloride product should precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual acid and unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain this compound hydrochloride.

Protocol 2: Monitoring Reaction Progress by TLC

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: A common system is Dichloromethane:Methanol (e.g., 8:2 or 9:1 v/v) with a few drops of acetic acid.

  • Visualization: UV lamp (254 nm) and/or an iodine chamber.

Procedure:

  • Spotting: On a TLC plate, spot the creatine starting material (dissolved in a suitable solvent) as a reference. Next to it, carefully spot a small amount of the reaction mixture using a capillary tube.

  • Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Creatine, being less polar than its ester, will have a lower Rf value (travel less far up the plate). The reaction is complete when the spot corresponding to creatine has disappeared.

Protocol 3: Quantification by HPLC-UV

This protocol provides a general method for analyzing the final product.[13]

Instrumentation & Conditions:

  • HPLC System: With UV Detector

  • Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb) or a suitable C18 reversed-phase column.[13]

  • Mobile Phase: Isocratic elution with 97:3 (v/v) Water/Acetonitrile containing 0.05% Trifluoroacetic (TFA).[13]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of a known-purity this compound hydrochloride reference standard at different concentrations (e.g., 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in the mobile phase to a known concentration (e.g., 50 µg/mL).

  • Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Quantification: Inject the sample solution. Using the peak area from the sample chromatogram and the calibration curve, determine the concentration and purity of the synthesized this compound.

References

"Optimizing creatine methyl ester solubility for in vitro assays"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Creatine (B1669601) Methyl Ester (CME)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Creatine Methyl Ester (CME) in in vitro assays, with a primary focus on its solubility and stability challenges.

Critical Consideration: CME Stability in Aqueous Solutions

Before proceeding, users must understand that this compound (CME) and the closely related Creatine Ethyl Ester (CEE) are highly unstable in aqueous solutions at neutral or alkaline pH.[1][2] In typical cell culture media or physiological buffers (pH ~7.4), CME rapidly degrades into creatinine (B1669602) , an inactive waste product.[3][4] This degradation can occur within seconds to minutes, which is a critical variable for any in vitro experiment.[1][4] Therefore, optimizing "solubility" is secondary to managing this inherent instability to ensure the integrity of the compound during your assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CME) and why is it used instead of Creatine Monohydrate? this compound is a derivative of creatine created through the esterification of creatine with methanol.[5] It was developed to improve upon the relatively low aqueous solubility and membrane permeability of creatine monohydrate, with the goal of increasing bioavailability.[1][5][6]

Q2: What is the primary challenge when preparing CME solutions for in vitro assays? The primary challenge is the rapid degradation of CME into creatinine at physiological pH (e.g., pH 7.4).[3] While CME is more soluble than creatine monohydrate, its half-life in cell culture media can be less than a minute.[4] This makes it difficult to maintain a known concentration of the active compound throughout an experiment, potentially leading to inconsistent or misleading results.[2][7]

Q3: How does pH affect the stability of Creatine Esters? Creatine esters like CEE (which is structurally very similar to CME) are most stable in highly acidic conditions (pH ≤ 1.0), where they slowly hydrolyze to form creatine.[1][3][4] As the pH increases towards neutral and alkaline conditions, the rate of degradation via intramolecular cyclization to creatinine increases exponentially.[1][3]

Q4: Can I warm the solvent to dissolve CME? Yes, warming the solvent can increase the dissolution rate of CME, similar to creatine monohydrate.[8][9] However, elevated temperatures also accelerate the rate of degradation into creatinine.[2][10] Therefore, gentle warming should be used cautiously and the solution must be used immediately. Avoid high temperatures.[8]

Q5: Is it advisable to prepare a concentrated stock solution of CME in an aqueous buffer for long-term storage? No. Due to its extreme instability in aqueous solutions, long-term storage of CME in buffers like PBS or cell culture media is not recommended.[2][3] Stock solutions should be prepared fresh immediately before each experiment. For storage, consider a non-aqueous solvent like DMSO, although stability in such solvents should be validated.

Troubleshooting Guide

This guide addresses common issues encountered when preparing CME solutions for experimental use.

Problem Possible Cause Solution
1. CME powder is not dissolving or is dissolving slowly. Low Solvent Temperature: The solubility of creatine derivatives is temperature-dependent.[11]Gently warm the solvent (e.g., to 30-37°C) while stirring.[8] Use the solution immediately, as heat also accelerates degradation.
Inadequate Agitation: Insufficient mixing can lead to clumping.Use a magnetic stirrer for larger volumes or vortex vigorously for smaller volumes to ensure consistent agitation.[12]
Incorrect Solvent: Using a neutral pH aqueous buffer limits both solubility and stability.Consider preparing a highly concentrated stock in a non-aqueous solvent like anhydrous DMSO. Alternatively, dissolve CME directly in a slightly acidic buffer (if compatible with your assay) immediately before use.
2. Experimental results are inconsistent or show no effect. Compound Degradation: CME has likely degraded to creatinine in your assay medium before or during the incubation period.[1][4]This is the most probable cause. Prepare the CME solution immediately before adding it to the assay. Minimize the time between dissolution and the start of the experiment to mere seconds if possible. Consider running a time-course experiment to determine the stability of CME under your specific assay conditions (See Protocol 2).
Inaccurate Concentration: The initial concentration of active CME is unknown due to rapid degradation during preparation.Prepare the stock solution at a much higher concentration than the final working concentration. Add the stock directly to the assay plate/medium at the very last moment before measurements begin.
3. Solution becomes cloudy after preparation. Microbial Growth: Use of non-sterile solvents or poor handling technique.For any cell-based assays, always use sterile, cell-culture grade solvents and employ aseptic techniques. Filter-sterilize the final solution through a 0.22 µm filter if appropriate, but be aware that this adds time, allowing for more degradation.[12]
Precipitation: The concentration exceeds the solubility limit in the chosen solvent at the storage/use temperature.Ensure your target concentration does not exceed the solubility limit. If warming was used to dissolve, precipitation may occur upon cooling.[12] In this case, the solution was supersaturated and must be gently warmed and agitated again before use.

Data Presentation: Solubility and Stability

The following tables summarize key quantitative data. Note that detailed stability data is available for the closely related Creatine Ethyl Ester (CEE) and is highly indicative of the expected behavior of CME.

Table 1: Solubility of Creatine Monohydrate in Water (Reference Data) This table illustrates the temperature-dependent solubility of creatine monohydrate, a principle that generally applies to its derivatives.[2][11][12]

Temperature (°C)Solubility (g/L)
46[2]
2014[2]
5034[2]
6045[2]

Table 2: pH-Dependent Stability of Creatine Ethyl Ester (CEE) in Aqueous Solution This data highlights the critical impact of pH on the stability of creatine esters. The half-life indicates the time taken for 50% of the compound to degrade.[1][4]

Medium pH Half-Life
KCl/HCl Buffer1.0~570 hours
Citrate Buffer2.5~200 hours
Citrate Buffer4.6~4.0 hours
Citrate Buffer5.7~48 minutes
Phosphate Buffer7.4~88 seconds
Cell Culture Media~7.7~52 seconds
Phosphate Buffer>8.0~23 seconds

Visualizations

Figure 1: Degradation pathway of CME under different pH conditions.

// Warning Note warning [shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF", label="CRITICAL STEP:\nComplete steps 2-5\nas rapidly as possible,\nideally within 60 seconds."]; dissolve -> warning [style=dashed, arrowhead=none]; } caption { label = "Figure 2: Workflow for CME Use in In Vitro Assays"; fontname = "Arial"; fontsize = 10; }

Figure 2: Recommended workflow emphasizing time-critical steps.

Experimental Protocols

Protocol 1: Preparation of a Sterile CME Stock Solution for Immediate Use in Cell Culture

Objective: To prepare a CME solution while minimizing its degradation for immediate application in cell-based assays.

Materials:

  • This compound (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, cell culture grade phosphate-buffered saline (PBS) or desired assay buffer, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Work Quickly: All steps must be performed as rapidly as possible to minimize aqueous exposure time. Prepare all materials in advance.

  • Prepare Concentrated Primary Stock: In a sterile microcentrifuge tube, dissolve CME powder in anhydrous DMSO to create a high-concentration primary stock (e.g., 1 M). DMSO will limit the aqueous degradation. This stock should be made fresh and not stored for long periods.

  • Prepare Intermediate Dilution (if necessary): If a large dilution factor is needed, perform an intermediate dilution of the DMSO stock into pre-warmed sterile PBS or assay buffer. Vortex briefly (1-2 seconds).

  • Final Addition to Assay: Immediately add the required volume of the intermediate dilution (or the primary DMSO stock for a smaller final volume) to your cell culture wells or assay tubes containing the final volume of medium. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent toxicity.

  • Immediate Incubation and Measurement: As soon as the CME is added, gently mix the plate and immediately proceed with your experimental incubation and measurement. The time between adding CME and starting your data acquisition should be minimized and kept consistent across all experiments.

Protocol 2: Quantification of CME and Creatinine in Assay Medium by HPLC-UV

Objective: To assess the stability of CME and quantify its degradation to creatinine under actual experimental conditions.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • CME and Creatinine analytical standards

  • Mobile phase (e.g., Acetonitrile and a buffer like formic acid in water, consult literature for specific methods[4])

  • 0.45 µm syringe filters

Procedure:

  • Prepare Calibration Standards: Prepare a series of known concentrations of CME and creatinine standards in the mobile phase to generate a calibration curve.

  • Set Up Experimental Conditions: Replicate your exact assay conditions in a cell-free environment (e.g., a well plate with only your cell culture medium, held at 37°C).

  • Spike and Sample: Add CME to the medium to achieve your target experimental concentration. Immediately at time zero (T=0) and at subsequent time points (e.g., T=1, 5, 15, 30, 60 minutes), collect an aliquot of the medium.

  • Sample Preparation: Immediately quench any further reaction by diluting the collected aliquot in a large volume of cold mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Set the UV detector to a wavelength appropriate for detecting both compounds (e.g., ~210-235 nm).[4]

    • Run the sample using an isocratic or gradient method that effectively separates the CME and creatinine peaks.

  • Data Analysis: Using the calibration curves, quantify the concentration of CME and creatinine in your samples at each time point. This will allow you to calculate the degradation rate and half-life of CME under your specific in vitro assay conditions.

References

"Preventing degradation of creatine methyl ester in aqueous solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for creatine (B1669601) methyl ester (CME). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of CME in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of creatine methyl ester degradation in aqueous solutions?

A1: The primary cause of this compound (CME) degradation in aqueous solutions is intramolecular cyclization, where the CME molecule converts into its inactive form, creatinine (B1669602) methyl ester. This is a non-enzymatic process that occurs spontaneously in solution.[1][2] The methyl ester group is a better leaving group than the hydroxyl group in creatine, which accelerates this degradation process compared to creatine monohydrate.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of CME is highly dependent on the pH of the aqueous solution. It is most stable in strongly acidic conditions (pH below 2.5).[1][3] As the pH increases towards neutral (pH 7.0) and alkaline levels, the rate of degradation into creatinine methyl ester increases dramatically.[4][5] At a pH above 8.0, the degradation can be almost instantaneous.[4][5]

Q3: What is the role of temperature in the degradation of this compound?

A3: Higher temperatures accelerate the degradation of CME in aqueous solutions.[1][6] To maintain the stability of CME solutions, it is recommended to keep them at low temperatures, such as in a refrigerator or on ice, especially if they are not for immediate use.[6][7]

Q4: Is this compound more or less stable than creatine monohydrate in solution?

A4: this compound is significantly less stable than creatine monohydrate in aqueous solutions.[1][2] The esterification of creatine makes it more susceptible to intramolecular cyclization, leading to a faster conversion to its creatinine form.[1]

Q5: How can I prepare a relatively stable aqueous solution of this compound for my experiments?

A5: To prepare a more stable solution, dissolve the this compound hydrochloride salt in a chilled, acidic buffer with a pH below 2.5. Prepare the solution immediately before use whenever possible. If storage is necessary, it should be at a low temperature (2-8°C) and for the shortest duration possible.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using aqueous solutions of this compound.

  • Possible Cause: Degradation of CME after the solution was prepared.

  • Troubleshooting Steps:

    • Verify Solution pH: Check the pH of your CME solution. If it is not in the acidic range (ideally below 2.5), the CME is likely degrading rapidly.

    • Control Temperature: Ensure that the solution was prepared and stored at a low temperature (e.g., on ice or in a refrigerator).

    • Prepare Fresh Solutions: The most reliable approach is to prepare fresh CME solutions immediately before each experiment.

    • Quantify CME Concentration: Use an analytical method like HPLC to determine the actual concentration of CME in your solution at the time of the experiment to confirm its integrity.

Issue 2: Precipitate formation in a this compound solution.

  • Possible Cause: This could be due to the low solubility of CME at certain pH values or the crystallization of its degradation product, creatinine methyl ester.

  • Troubleshooting Steps:

    • Adjust pH: Lowering the pH of the solution can increase the solubility of CME.[1]

    • Filter the Solution: If a precipitate has formed, it may be necessary to filter the solution before use, and then verify the concentration of the filtrate.

    • Analyze the Precipitate: If possible, analyze the precipitate to determine if it is undissolved CME or a degradation product.

Quantitative Data

The degradation of creatine esters is highly dependent on pH. The following table summarizes the half-life of a creatine ester in aqueous solutions at various pH levels. While this data is for Creatine Ethyl Ester (CEE), it serves as a close approximation for the behavior of this compound (CME) due to their similar chemical structures.

Buffer pHHalf-Life of Creatine Ester
1.0570 hours[3][4][5]
2.5200 hours[3]
4.04.0 hours[4]
5.748 minutes[4]
7.4< 1 minute[4]
>8.0~23 seconds[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

  • Materials:

    • This compound hydrochloride (CME-HCl)

    • 0.1 M Hydrochloric acid (HCl) / Potassium chloride (KCl) buffer (pH 2.0)

    • Volumetric flasks

    • Magnetic stirrer and stir bar

    • pH meter

    • Ice bath

  • Procedure:

    • Pre-chill the pH 2.0 buffer in an ice bath.

    • Weigh the desired amount of CME-HCl powder.

    • In a volumetric flask placed in the ice bath, add a portion of the chilled buffer.

    • Slowly add the CME-HCl powder to the flask while stirring continuously with a magnetic stirrer until fully dissolved.

    • Add the remaining chilled buffer to reach the final volume.

    • Verify the final pH of the solution using a calibrated pH meter. Adjust with dilute HCl if necessary to ensure the pH is below 2.5.

    • Keep the solution on ice and use it as soon as possible.

Protocol 2: Quantification of this compound and Creatinine Methyl Ester by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents and Mobile Phase:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation:

    • Prepare stock solutions of CME-HCl and creatinine methyl ester in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Dilute the aqueous CME sample with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 210 nm

  • Analysis:

    • Inject the standards and samples.

    • Identify and quantify the peaks for CME and creatinine methyl ester based on the retention times of the standards.

    • Calculate the concentration of each compound in the samples using the calibration curve.

Visualizations

cluster_degradation Degradation Pathway of this compound CME This compound (Aqueous Solution) CME_intermediate Intramolecular Cyclization CME->CME_intermediate Spontaneous (pH & Temp Dependent) Creatinine_ME Creatinine Methyl Ester (Inactive) CME_intermediate->Creatinine_ME

Caption: Degradation pathway of this compound in aqueous solution.

cluster_workflow Experimental Workflow for CME Stability Analysis prep Prepare CME Solution (Acidic Buffer, Low Temp) store Store at Controlled Temperature and pH prep->store sample Sample at Time Points store->sample hplc HPLC Analysis sample->hplc quantify Quantify CME and Creatinine Methyl Ester hplc->quantify data Determine Degradation Rate and Half-Life quantify->data

Caption: Workflow for analyzing the stability of this compound.

References

Technical Support Center: Purification of Creatine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of creatine (B1669601) methyl ester (CME).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying creatine methyl ester (CME)?

A1: The main challenges in CME purification stem from its inherent instability and the presence of synthesis-related impurities. CME is highly susceptible to degradation, particularly intramolecular cyclization to form creatinine (B1669602), especially in neutral or alkaline aqueous solutions.[1][2] Common impurities from synthesis include unreacted creatine, creatinine, dicyandiamide (B1669379) (DCD), and dihydro-1,3,5-triazine (DHT).[3]

Q2: Why is my final CME product contaminated with creatinine?

A2: Creatinine is the primary degradation product of CME.[3] Contamination can occur during synthesis or purification if the reaction or workup conditions are not sufficiently acidic. Creatine esters like CME are most stable in strongly acidic conditions (pH ≤ 1.0).[2][4] Exposure to higher pH levels, especially above 7.0, leads to rapid cyclization to creatinine.

Q3: What is the recommended solvent for recrystallizing CME?

A3: Warm ethanol (B145695) is a suitable solvent for recrystallizing creatine esters.[5] The product can be dissolved in warm ethanol (35-60°C) and then allowed to crystallize upon cooling.[5] This process helps to remove impurities such as unreacted creatine and creatinine hydrochloride salts.[5]

Q4: How can I improve the yield of my CME purification?

A4: To improve the yield, consider the following:

  • Crystallization Temperature: Cooling the reaction mixture to lower temperatures (e.g., 6°C) during crystallization can increase the yield of the precipitated creatine ester.[5] However, this may slightly compromise purity.

  • Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor, thus reducing the yield.

  • Washing Step: When washing the filtered crystals, use ice-cold solvent (e.g., ethanol chilled to 0°C) to minimize the loss of product.[5]

Q5: What analytical methods are recommended for assessing the purity of CME?

A5: High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the purity of creatine derivatives and quantifying impurities like creatinine.[4][6][7][8][9][10] A reversed-phase C18 column with UV detection is commonly used.[10] It is crucial to use a method that can effectively separate creatine, this compound, and creatinine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction during synthesis.2. Product loss during filtration and washing.3. Use of excessive solvent during recrystallization.4. Product degradation to creatinine.1. Ensure a sufficient reaction time and appropriate temperature during esterification.2. Wash the collected crystals with a minimal amount of ice-cold solvent.3. Use just enough hot solvent to dissolve the crude product for recrystallization.4. Maintain acidic conditions throughout the purification process to minimize degradation.
High Creatinine Content in Final Product 1. pH of the reaction or purification medium was not sufficiently acidic.2. High temperatures during purification in a non-acidic environment.3. Prolonged exposure to aqueous solutions at neutral or alkaline pH.1. Ensure the reaction and purification solvents are acidified (e.g., using ethanolic HCl).2. If heating is required, ensure the solution is acidic.3. Minimize the time CME is in aqueous solutions and ensure the pH is low.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated, causing the product to come out of solution too quickly.1. Choose a solvent with a lower boiling point.2. Re-heat the mixture, add a small amount of additional solvent, and allow it to cool more slowly.
Difficulty Inducing Crystallization 1. Solution is not sufficiently saturated.2. The glassware is too smooth, lacking nucleation sites.1. Concentrate the solution by carefully evaporating some of the solvent.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a seed crystal of pure CME.
Final Product is Discolored Presence of colored impurities from starting materials or side reactions.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.

Data Presentation

Table 1: pH-Dependent Stability of Creatine Ethyl Ester (CEE) in Aqueous Solution *

pHHalf-LifeDegradation Product
1.0570 hoursCreatine (via ester hydrolysis)
2.5200 hoursCreatinine (via cyclization)
4.04.0 hoursCreatinine (via cyclization)
5.748 minutesCreatinine (via cyclization)
7.4~1 minuteCreatinine (via cyclization)
>8.0< 23 secondsCreatinine (via cyclization)

*Data for Creatine Ethyl Ester (CEE) is presented as a close proxy for the stability of this compound (CME) due to their similar chemical structures. Data sourced from Gufford et al., 2013.[2][4]

Table 2: Solubility of Creatine in Water at Different Temperatures

TemperatureSolubility (g/L)
4°C6
20°C14
50°C34
60°C45

*This data for creatine provides context for the challenges of using water as a recrystallization solvent for its derivatives. Sourced from Jäger et al., 2011.[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Hydrochloride

This protocol is adapted from a method for the synthesis of creatine ethyl ester hydrochloride and is applicable for this compound.[5]

Materials:

  • Creatine monohydrate

  • Anhydrous methanol (B129727)

  • Acetyl chloride

  • Ice bath

  • Reaction flask with stirrer

  • Vacuum filtration apparatus

Procedure:

  • Preparation of Acidified Methanol: In a fume hood, slowly add 1.5 mole equivalents of acetyl chloride dropwise to anhydrous methanol. This generates HCl in situ, creating an acidified methanol solution.

  • Esterification Reaction: Add creatine monohydrate to the acidified methanol at a ratio of 1 g of creatine to 6-10 ml of acidified methanol.

  • Heat the reaction mixture to 40-50°C and stir for 2-8 hours.

  • Crystallization: Allow the reaction mixture to cool to room temperature with constant stirring to induce crystallization. For a higher yield, the mixture can be further cooled to 6°C.[5]

  • Filtration and Washing: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small volume of ice-cold methanol (approximately 1 ml per gram of product).

  • Drying: Dry the purified this compound hydrochloride in vacuo.

Protocol 2: Purity Analysis of this compound by HPLC

This protocol outlines a general method for the analysis of creatine and its derivatives.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)

  • Mobile phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer)

  • Reference standards for creatine, creatinine, and this compound

  • HPLC-grade water and acetonitrile

Procedure:

  • Standard Preparation: Prepare stock solutions of creatine, creatinine, and this compound reference standards in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 ml/min

    • Detection Wavelength: 210 nm (for creatine and CME) and 235 nm (for creatinine confirmation)[11]

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the reference standards.

Visualizations

experimental_workflow Experimental Workflow for CME Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Creatine Monohydrate + Anhydrous Methanol acidification Add Acetyl Chloride (in situ HCl generation) start->acidification reaction Heat (40-50°C) and Stir (2-8 hours) acidification->reaction cooling Cool to Room Temperature (or 6°C for higher yield) reaction->cooling Crude CME Mixture filtration Vacuum Filtration cooling->filtration washing Wash with Ice-Cold Methanol filtration->washing drying Dry in vacuo washing->drying final_product Purified Creatine Methyl Ester HCl drying->final_product Purified CME HCl

Caption: Workflow for the synthesis and purification of this compound hydrochloride.

degradation_pathway Degradation Pathways of this compound (CME) cluster_hydrolysis Acidic Conditions (pH <= 1.0) cluster_cyclization Neutral/Alkaline Conditions (pH > 1.0) CME This compound (CME) Creatine Creatine CME->Creatine Ester Hydrolysis (Slow) Creatinine Creatinine CME->Creatinine Intramolecular Cyclization (Rapid) Methanol_H Methanol Methanol_C Methanol

Caption: Chemical stability and degradation pathways of this compound under different pH conditions.

References

Technical Support Center: Stability of Creatine Methyl Ester (CME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of Creatine (B1669601) Methyl Ester (CME). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with CME stability.

Issue 1: Rapid Degradation of CME in Solution

  • Observation: You observe a rapid loss of CME concentration in your aqueous solutions, often accompanied by the appearance of new peaks in your analytical chromatogram (e.g., HPLC).

  • Probable Cause: The primary cause of CME degradation in aqueous solutions is its pH-dependent instability. CME is highly susceptible to intramolecular cyclization to form creatinine (B1669602) methyl ester, especially at neutral to alkaline pH.

  • Solution:

    • pH Control: Maintain the pH of your stock solutions and experimental buffers in the acidic range. CME exhibits its greatest stability in strongly acidic conditions (pH 1.0-2.5).[1][2] In this pH range, the degradation pathway shifts towards a much slower hydrolysis to creatine.

    • Temperature Control: Prepare and store CME solutions at low temperatures (2-8°C). Lower temperatures significantly slow down the rate of both cyclization and hydrolysis. For long-term storage of solutions, consider freezing at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.

    • Fresh Preparation: Whenever possible, prepare CME solutions fresh immediately before use. Avoid storing aqueous solutions for extended periods, especially at room temperature.

Issue 2: Inconsistent Results in Biological Assays

  • Observation: You are seeing high variability in your experimental results when using CME in cell culture or other biological systems.

  • Probable Cause: The physiological pH of most cell culture media (typically around 7.4) can lead to the rapid conversion of CME to creatinine methyl ester.[1] This means your cells may be exposed to a decreasing concentration of CME and an increasing concentration of its degradation product over the course of the experiment.

  • Solution:

    • Time-Course Stability Check: Perform a preliminary experiment to determine the stability of CME in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Use HPLC or NMR to quantify the concentration of CME at various time points.

    • Minimize Incubation Time: If CME is found to be unstable, design your experiments to have the shortest possible incubation times.

    • Replenish CME: For longer experiments, consider replenishing the medium with freshly prepared CME at regular intervals to maintain a more consistent concentration.

Issue 3: Clumping and Discoloration of Solid CME Powder

  • Observation: Your solid CME powder has formed clumps, changed color, or has a noticeable odor.

  • Probable Cause: This indicates exposure to moisture and potentially high temperatures, which can lead to solid-state degradation. Creatine and its derivatives are known to be hygroscopic.

  • Solution:

    • Proper Storage: Store solid CME in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to provide an environment with low humidity.

    • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

    • Quality Check: If you observe significant changes in the physical appearance of your CME powder, it is advisable to re-analyze its purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Creatine Methyl Ester?

A1: this compound (CME) primarily degrades through two pH-dependent pathways:

  • Intramolecular Cyclization: This is the dominant pathway at neutral and alkaline pH, where the molecule cyclizes to form creatinine methyl ester. This reaction is often rapid.

  • Ester Hydrolysis: This pathway is more prevalent in strongly acidic conditions (pH ≤ 2.5) and results in the hydrolysis of the ester bond to form creatine and methanol. This process is significantly slower than cyclization at neutral pH.[2][3]

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid CME, it should be stored in a cool, dry, and dark environment. The ideal conditions are:

  • Temperature: 2-8°C is recommended for long-term storage.

  • Humidity: Keep in a tightly sealed container, preferably in a desiccator, to protect from moisture.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).

Q3: How should I prepare and store CME stock solutions?

A3: For optimal stability of CME in solution:

  • Solvent: Use an acidic buffer (pH 1.0-2.5) to prepare stock solutions.

  • Temperature: Prepare solutions on ice and store them at 2-8°C for short-term use (a few days). For longer-term storage, freeze single-use aliquots at -20°C or -80°C.

  • Preparation: Always prepare solutions fresh if possible, especially for use in physiological pH environments.

Q4: Can I use data for Creatine Ethyl Ester (CEE) to predict the stability of CME?

A4: Yes, to a large extent. CME and CEE are structurally very similar, with the only difference being a methyl versus an ethyl group on the ester. They undergo the same degradation pathways (cyclization and hydrolysis).[3] It is speculated that the ester group is a leaving group during degradation, and both methyl and ethyl esters are better leaving groups than the hydroxyl group in creatine itself, suggesting accelerated degradation compared to creatine.[3] Therefore, the extensive stability data available for CEE, particularly its pH-dependent degradation profile, serves as a very strong proxy for predicting the behavior of CME.

Data Presentation

The stability of creatine esters is highly dependent on pH. The following table summarizes the degradation half-life of Creatine Ethyl Ester (CEE) at various pH values, which can be used as a reliable estimate for the stability of CME.

Table 1: pH-Dependent Stability of Creatine Ethyl Ester (CEE) in Aqueous Solution

pHPredominant Degradation PathwayHalf-Life
1.0Ester Hydrolysis to Creatine~570 hours
2.5Cyclization to Creatinine~200 hours
4.0Cyclization to Creatinine~18 hours
5.7Cyclization to Creatinine~48 minutes
7.4Cyclization to Creatinine< 1 minute
>8.0Cyclization to Creatinine~23 seconds

Data extrapolated from studies on Creatine Ethyl Ester (CEE) which is expected to have a similar stability profile to CME.[1][2]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of CME and its Degradation Products

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of CME, creatine, and creatinine.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A common mobile phase is an aqueous buffer with an organic modifier. For example, 20% v/v acetonitrile (B52724) in an aqueous solution containing 5 mM formic acid. The exact composition may need to be optimized for your specific column and system.

  • Detection:

    • UV detection at 210 nm is suitable for all three compounds.

  • Procedure:

    • Standard Preparation: Prepare stock solutions of CME, creatine, and creatinine of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

    • Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the linear range of your calibration curve.

    • Chromatography:

      • Set the column temperature (e.g., 30°C).

      • Set the flow rate (e.g., 1.0 mL/min).

      • Inject a fixed volume (e.g., 20 µL) of your standards and samples.

    • Quantification: Generate a calibration curve for each compound by plotting peak area versus concentration. Use the regression equation from the calibration curve to determine the concentration of each compound in your samples.

Protocol 2: ¹H NMR Spectroscopy for Monitoring CME Degradation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to monitor the degradation of CME in real-time.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Sample Preparation:

    • Prepare a solution of CME in a deuterated solvent (e.g., D₂O) with an appropriate buffer to control the pH.

    • Add a known concentration of an internal standard (e.g., TSP or DSS) for quantification.

  • Procedure:

    • Acquire an initial ¹H NMR spectrum immediately after sample preparation.

    • Incubate the sample under the desired experimental conditions (e.g., in the NMR tube at a specific temperature).

    • Acquire subsequent spectra at regular time intervals.

  • Data Analysis:

    • Identify the characteristic resonance signals for CME, creatine, and creatinine. For example, in creatine esters, the methylene (B1212753) protons of the ethyl group in CEE typically appear as a quartet around 4.2 ppm, and the methyl protons as a triplet around 1.25 ppm. Similar characteristic peaks would be present for CME.

    • Integrate the area of these signals relative to the internal standard at each time point.

    • Plot the concentration of CME and its degradation products over time to determine the degradation kinetics.

Visualizations

This compound Degradation Pathways CME This compound Creatinine Creatinine Methyl Ester CME->Creatinine Intramolecular Cyclization (Favored at neutral/alkaline pH, rapid) Creatine Creatine + Methanol CME->Creatine Ester Hydrolysis (Favored at acidic pH, slow)

Caption: pH-dependent degradation pathways of this compound.

Experimental Workflow for CME Stability Analysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare CME Solution in Buffered Aqueous Solvent incubate Incubate at Controlled Temperature & pH prep_solution->incubate prep_standards Prepare Analytical Standards (CME, Creatine, Creatinine) hplc Analyze by HPLC or NMR prep_standards->hplc sampling Collect Aliquots at Time Intervals incubate->sampling sampling->hplc quantify Quantify CME and Degradation Products hplc->quantify

Caption: Workflow for assessing the stability of this compound.

References

"Minimizing creatinine formation from creatine methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the conversion of creatine (B1669601) methyl ester (CME) to its inactive byproduct, creatinine (B1669602), during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of creatine methyl ester into creatinine?

A1: The conversion of this compound to creatinine is primarily influenced by two main factors: pH and temperature. Generally, the rate of this intramolecular cyclization reaction increases with higher temperatures and is significantly affected by the pH of the solution.[1][2][3] Acidic conditions, particularly at a pH range of 3.5 to 5.5, tend to accelerate the degradation of creatine and its esters.[1][2]

Q2: How does pH specifically affect the stability of creatine esters?

A2: The stability of creatine esters is highly dependent on pH. While lower pH generally promotes degradation to creatinine, very low pH conditions (e.g., pH ≤ 1.0) can favor a different reaction pathway.[4][5] Under strongly acidic conditions, creatine ethyl ester (a close analog of CME) has been shown to be more stable and primarily undergoes hydrolysis to form creatine and ethanol, rather than cyclizing to creatinine.[4][5] The intramolecular cyclization to creatinine becomes the dominant degradation pathway at pH values greater than 1.0.[4][5]

Q3: Is there an optimal pH and temperature for storing this compound solutions to minimize creatinine formation?

A3: To minimize the formation of creatinine, this compound solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store them at a neutral to slightly alkaline pH (around 7.5) and at low temperatures, such as refrigeration (2-8°C).[1] Storing solutions at 25°C or higher will significantly accelerate the degradation process.[1][3]

Q4: Can enzymatic activity contribute to the conversion of this compound to creatinine?

A4: The primary conversion of creatine and its esters to creatinine in vitro is a non-enzymatic, intramolecular cyclization process.[1][6] However, in biological systems, it's important to consider the presence of esterases that could hydrolyze the methyl ester group, releasing creatine. This free creatine can then be converted to phosphocreatine (B42189) by creatine kinase or non-enzymatically cyclize to creatinine.[7]

Troubleshooting Guides

Issue 1: High levels of creatinine detected in freshly prepared this compound solutions.

  • Possible Cause 1: Purity of the initial CME solid.

    • Troubleshooting Step: Verify the purity of your this compound raw material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[8] Significant creatinine contamination may be present from the synthesis or improper storage of the starting material.

  • Possible Cause 2: Inappropriate solvent or buffer conditions.

    • Troubleshooting Step: Ensure the solvent or buffer used to dissolve the CME does not have an acidic pH.[1] Use high-purity, neutral pH water or a freshly prepared buffer at a pH of around 7.5. Verify the pH of your final solution with a calibrated pH meter.

Issue 2: Rapid degradation of this compound observed during an experiment.

  • Possible Cause 1: Elevated experimental temperature.

    • Troubleshooting Step: If your experimental protocol allows, try to conduct the experiment at a lower temperature. For every 10°C increase in temperature, the rate of chemical reactions, including creatinine formation, can approximately double. If elevated temperatures are necessary, minimize the incubation time of the CME solution.

  • Possible Cause 2: Acidic pH of the experimental medium.

    • Troubleshooting Step: The pH of your experimental medium (e.g., cell culture media) may be slightly acidic or become acidic over time due to cellular metabolism. Monitor the pH of your medium during the experiment. If feasible, adjust the buffering capacity of your medium to maintain a more neutral pH.

Data Presentation

Table 1: Influence of pH on the Degradation of Creatine in Aqueous Solution at 25°C over 3 Days.

pHDegradation (%)
7.5~0
6.5~0
5.54
4.512
3.521

Data adapted from studies on creatine monohydrate, which demonstrates a similar pH-dependent degradation pattern to its esters.[1][2]

Table 2: Half-life of Creatine Ethyl Ester (CEE) at Different pH Values.

pHHalf-life
1.0570 hours
2.5200 hours
4.64.0 hours
5.748 minutes
7.452 seconds
8.023 seconds

CEE is a close structural analog of CME and this data provides a strong indication of the expected stability profile.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Solution

  • Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity, neutral pH solvent (e.g., deionized water or a phosphate (B84403) buffer at pH 7.4).

    • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.5, 7.4).

    • Dilute the CME stock solution into each buffer to the final desired concentration.

  • Incubation:

    • Aliquot the CME solutions into separate, sealed vials for each time point and condition to be tested.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • Sample Collection:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

    • Immediately quench any further reaction by flash-freezing the sample in liquid nitrogen or by adding a quenching agent if appropriate for your analytical method. Store samples at -80°C until analysis.

  • Analysis:

    • Thaw the samples and analyze the concentrations of both this compound and creatinine using a validated analytical method, such as HPLC-UV.

    • A typical HPLC method might use a C18 column with a mobile phase of phosphate buffer and acetonitrile.[8][9] Detection is commonly performed at a wavelength of around 210-220 nm.[9][10]

  • Data Analysis:

    • Calculate the percentage of CME remaining and the percentage of creatinine formed at each time point for each condition.

    • Plot the concentration of CME versus time to determine the degradation kinetics and calculate the half-life under each condition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare CME Stock Solution dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (Varying pH) prep_buffers->dilute incubate Incubate at Constant Temperature dilute->incubate sample Collect Samples at Time Points incubate->sample hplc HPLC Analysis (CME & Creatinine) sample->hplc data Data Analysis (Kinetics & Half-life) hplc->data

Caption: Experimental workflow for assessing this compound stability.

logical_relationship cluster_factors Influencing Factors pH pH CME This compound (CME) pH->CME influences degradation Temp Temperature Temp->CME influences degradation Creatinine Creatinine (Inactive) CME->Creatinine Intramolecular Cyclization

Caption: Factors influencing the conversion of CME to creatinine.

signaling_pathway cluster_synthesis Endogenous Creatine Synthesis cluster_metabolism Cellular Metabolism & Degradation AminoAcids Arginine + Glycine GAA Guanidinoacetate (GAA) AminoAcids->GAA AGAT Creatine Creatine GAA->Creatine GAMT SAM S-adenosylmethionine SAM->Creatine PCr Phosphocreatine Creatine->PCr ATP -> ADP Creatinine Creatinine (Excreted) Creatine->Creatinine Non-enzymatic cyclization CME This compound (Exogenous) CME->Creatine Hydrolysis Esterase Esterases CK Creatine Kinase PCr->Creatine ADP -> ATP PCr->Creatinine Non-enzymatic cyclization

Caption: Metabolic fate of creatine and its methyl ester.

References

Technical Support Center: Method Refinement for Accurate Creatine Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the accurate quantification of creatine (B1669601) methyl ester (CME). Given the inherent instability of creatine esters in aqueous solutions, meticulous control over experimental conditions is paramount for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying creatine methyl ester? A1: The principal challenge is the chemical instability of the ester group. This compound is highly susceptible to pH- and temperature-dependent degradation.[1] In aqueous solutions, it can undergo intramolecular cyclization to form creatinine (B1669602) or hydrolyze back to creatine.[2][3] This instability necessitates precise control over sample handling, storage, and analytical conditions to prevent analyte loss before measurement.

Q2: What are the main degradation pathways for this compound? A2: this compound primarily degrades via two pH-dependent pathways. In strongly acidic conditions (e.g., pH ≤ 1.0), it tends to undergo intermolecular ester hydrolysis to form creatine and methanol.[2][3] At higher pH values (pH > 2.5), the dominant degradation pathway is an intramolecular cyclization that rapidly converts this compound into creatinine and methanol.[2][3]

Q3: What is the recommended analytical technique for CME quantification? A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity, selectivity, and speed.[4][5][6] This technique allows for the precise detection of CME, even in complex biological matrices, and can distinguish it from its degradants, creatine and creatinine.[5] Using a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving accuracy.[7]

Q4: How should biological samples containing CME be collected, handled, and stored? A4: To minimize degradation, samples should be collected and immediately placed on ice. It is critical to stabilize the sample by adjusting the pH to a highly acidic range (e.g., pH 1.0-2.5) where the ester is most stable.[2] Long-term storage should be at -80°C. All sample preparation steps, such as protein precipitation, should be performed quickly and at low temperatures.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound.

Problem: Low or Inconsistent Analyte Recovery

Q: My signal for this compound is significantly lower than expected, or I am seeing high variability between replicates. What are the likely causes?

A: Low and variable signals are the most common problems and are almost always linked to the analyte's instability. The following factors should be investigated immediately:

  • Sample pH and Temperature: The stability of creatine esters is highly dependent on pH and temperature.[1] Degradation is rapid at neutral or alkaline pH and accelerates with increased temperature.[1][2] Ensure all samples and standards are prepared and maintained in a buffer at an acidic pH (e.g., pH < 4) and kept on ice or at 2-8°C throughout the preparation process.

  • Sample Preparation Time: The duration of the sample preparation workflow is critical. Prolonged exposure to room temperature or suboptimal pH conditions during steps like protein precipitation or centrifugation can lead to significant analyte loss. Standardize and minimize the time for each step.

  • Internal Standard (IS) Selection: An appropriate internal standard is essential for accurate quantification. A stable isotope-labeled (SIL) version of this compound (e.g., d3-creatine methyl ester) is the ideal choice. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively correcting for matrix effects and variations in sample processing. If a SIL-IS is unavailable, a structural analog that does not co-elute may not adequately compensate for these factors.

  • Matrix Effects: Biological matrices like plasma or urine can contain endogenous components that co-elute with the analyte and interfere with its ionization in the mass spectrometer source, leading to ion suppression or enhancement.[8][9] This effect can cause inaccurate and irreproducible results.[4] To mitigate this, improve sample clean-up using methods like solid-phase extraction (SPE) or use a reliable stable isotope-labeled internal standard.[10]

Below is a logical workflow to diagnose the source of a low analyte signal.

G start Start: Low CME Signal Detected check_is 1. Verify Internal Standard (IS) Signal start->check_is is_ok IS Signal OK? check_is->is_ok IS Signal Low/Absent instrument_issue Potential Issue: Instrument Setup or Matrix Effects check_is->instrument_issue Yes prep_issue Potential Issue: Sample Preparation or Analyte Degradation is_ok->prep_issue No (IS is OK, Analyte is Not) check_ph 2a. Check pH of Samples and Buffers (Target pH < 4) prep_issue->check_ph check_lcms 3a. Check LC/MS Parameters (e.g., MRM, source) instrument_issue->check_lcms check_temp 2b. Verify Temperature Control (Samples kept on ice?) check_ph->check_temp check_time 2c. Review Sample Preparation Time check_temp->check_time solution_prep Resolution: Re-prepare samples with strict pH/temp control. Minimize prep time. check_time->solution_prep check_matrix 3b. Evaluate Matrix Effects (Post-column infusion or spike/recovery test) check_lcms->check_matrix solution_lcms Resolution: Optimize instrument method. Improve sample clean-up (e.g., use SPE). check_matrix->solution_lcms

Caption: Troubleshooting logic for low this compound signal.

Problem: Poor Chromatographic Peak Shape

Q: My chromatographic peak for this compound is broad, tailing, or splitting. How can I improve it?

A: Poor peak shape compromises resolution and integration accuracy. Consider these solutions:

  • Column Choice: this compound is a polar compound. While traditional C18 reversed-phase columns can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) columns often provide better retention and peak shape for such analytes.[6]

  • Mobile Phase Composition:

    • pH: Ensure the mobile phase pH is acidic (e.g., 3.0-4.0) using an additive like formic acid or trifluoroacetic acid (TFA). This maintains the analyte in a consistent protonated state and improves peak shape.

    • Organic Modifier: For reversed-phase, ensure sufficient organic solvent (acetonitrile or methanol) is used. For HILIC, optimize the water content, as it is the strong eluting solvent.

  • Sample Diluent: The solvent used to reconstitute the final sample extract should be compatible with the initial mobile phase. A mismatch (e.g., reconstituting in high organic solvent for a reversed-phase method starting at low organic) can cause peak distortion.

Experimental Protocols
Protocol: Quantification of CME in Human Plasma via LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for your instrumentation.

1. Reagents and Materials

  • This compound HCl (Analyte)

  • d3-Creatine Methyl Ester HCl (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Water, Ultrapure

  • Human Plasma (K2EDTA)

2. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of CME and d3-CME in methanol. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the CME stock solution in Water:ACN (50:50) to create calibration standards. Prepare a working IS solution by diluting the d3-CME stock to a fixed concentration (e.g., 100 ng/mL) in ACN.

  • Precipitation Solution: Acetonitrile containing 0.1% Formic Acid and the d3-CME internal standard. This solution should be kept chilled.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the cold precipitation solution (containing IS) to each tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial or 96-well plate.

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system

  • Column: HILIC Column (e.g., Waters ACQUITY BEH HILIC, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 95% B (0-0.5 min), ramp to 50% B (0.5-2.0 min), hold at 50% B (2.0-2.5 min), return to 95% B (2.5-2.6 min), equilibrate (2.6-3.5 min).

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions: To be determined by direct infusion of CME and d3-CME standards. (e.g., CME: Q1/Q3; d3-CME: Q1/Q3)

  • Source Parameters: Optimize gas flows, temperature, and voltages for the specific instrument.

The workflow from sample receipt to analysis is summarized below.

Caption: Experimental workflow for this compound quantification.

Supporting Data

The stability of creatine esters is critically dependent on pH. While data for this compound is sparse, studies on the closely related creatine ethyl ester (CEE) demonstrate the profound effect of pH on analyte stability. CEE is generally less stable than CME, but follows the same degradation principles.[1]

Table 1: pH-Dependent Stability of Creatine Ethyl Ester (CEE) in Aqueous Solution

pHHalf-Life (t½)Primary Degradation PathwayReference(s)
1.0570 hoursEster Hydrolysis to Creatine[2][3][11]
2.5200 hoursCyclization to Creatinine[2]
4.0~18 hoursCyclization to Creatinine[2][3]
7.4~1 minuteCyclization to Creatinine[2]
> 8.0~23 secondsCyclization to Creatinine[3][11]

Note: Half-life at pH 4.0 and 7.4 is estimated based on reported degradation rates being 31-fold and 37,000-fold faster, respectively, than at pH 1.0.[2][3] This data underscores the critical importance of maintaining acidic conditions (ideally pH 1.0-2.5) during all stages of sample handling and analysis to prevent rapid degradation of the ester to creatinine.

References

Technical Support Center: Creatine Methyl Ester (CME) Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Creatine (B1669601) Methyl Ester (CME) research. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation with CME. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why are my in vitro/in vivo results with Creatine Methyl Ester (CME) showing lower efficacy compared to Creatine Monohydrate (CM)?

A1: This is a common and well-documented observation. The primary reason for lower-than-expected efficacy is the chemical instability of CME at physiological pH.[1][2][3] CME was designed to have greater lipophilicity to enhance cell permeability.[1][2] However, it is highly prone to rapid, non-enzymatic intramolecular cyclization, converting into the inactive waste product, creatinine (B1669602) methyl ester, and subsequently creatinine, especially under the neutral to slightly alkaline conditions found in the bloodstream and intracellular environment.[1][4][5] This rapid degradation significantly reduces the amount of bioavailable creatine that reaches the target tissues, such as muscle cells.[4][6] Studies have shown that supplementation with creatine esters leads to significant increases in serum creatinine levels without a corresponding superior increase in muscle creatine content when compared to Creatine Monohydrate.[1][3]

Q2: I'm observing unexpectedly high levels of creatinine in my samples. Is my CME sample contaminated?

A2: While initial sample purity is crucial, the high creatinine levels are more likely due to the degradation of CME during the experiment. The ester group in CME makes it a better leaving group than the hydroxyl group in creatine, accelerating the rate of intramolecular cyclization to creatinine.[4] This process is highly pH-dependent. At a neutral pH of 7.4, the half-life of a similar compound, creatine ethyl ester (CEE), is on the order of seconds to minutes.[7][8] Therefore, if your experimental buffers, cell culture media, or physiological fluids are at or near neutral pH, rapid conversion to creatinine is expected.

Q3: What is the optimal pH for storing and handling CME solutions to minimize degradation?

A3: To minimize degradation, CME solutions should be prepared and maintained in a strongly acidic environment. Studies on the closely related Creatine Ethyl Ester (CEE) show it is most stable at a pH of 1.0, with a half-life of approximately 570 hours.[7][9] As the pH increases, the rate of cyclization to creatinine increases exponentially. For example, at pH 4.0, the half-life drops to around 18 hours, and at pH 7.4, it is less than a minute.[7] Therefore, for storage and handling, use buffers with a pH as low as is feasible for your experimental system. Solutions should be prepared fresh immediately before use whenever possible.

Q4: How can I accurately quantify the concentration of CME in my experimental samples?

A4: Given its instability, quantifying CME requires methods that can separate it from its parent compound, creatine, and its primary degradation product, creatinine. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[9][10] A reversed-phase C18 column or a porous graphitic carbon column can be used.[10] It is critical to use an acidic mobile phase to ensure the stability of CME during the chromatographic run. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful technique for identifying and quantifying CME, creatine, and creatinine in solution, as the methylene (B1212753) protons of each compound have distinct chemical shifts.[5][9] For biological samples, LC-MS/MS provides high sensitivity and specificity.[11]

Troubleshooting Guides

Issue 1: Low Bioavailability or Inconsistent Cellular Uptake
Potential Cause Troubleshooting Step Expected Outcome
Rapid Degradation in Media Prepare CME solution in a low pH buffer (e.g., pH 3.0-4.0) immediately before adding to the cell culture medium. Minimize the time CME is in the neutral pH medium before measurements are taken.Reduced pre-assay degradation of CME, leading to a more accurate assessment of its permeability and uptake.
Incorrect Quantification Use a validated stability-indicating assay like HPLC or LC-MS/MS to measure the concentration of CME, creatine, and creatinine in your samples at various time points.Accurate measurement of the rate and extent of CME degradation, allowing for a clearer interpretation of bioavailability data.
Cell Line Choice For permeability studies, use a well-characterized cell line such as Caco-2, which forms a polarized monolayer mimicking the intestinal barrier.[12][13]Reliable and reproducible permeability data (Papp values).
Issue 2: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Solution Prep Strictly control the pH and temperature during the preparation of CME solutions. Prepare a single stock solution for all replicates in an experiment.Minimized variability in the rate of CME degradation across replicates, leading to more consistent results.
Timing of Assay Standardize the incubation times precisely for all samples. Due to the rapid degradation, even small differences in timing can lead to significant variations.Improved precision and reproducibility of your experimental data.
Sample Handling Immediately acidify or freeze biological samples after collection to quench the degradation of CME before analysis.Preservation of the sample integrity, providing a more accurate snapshot of the CME concentration at the time of collection.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on creatine esters. Note that much of the detailed stability research has been conducted on Creatine Ethyl Ester (CEE), which is structurally very similar to CME and its stability profile is considered comparable.

Table 1: pH-Dependent Stability of Creatine Ethyl Ester (CEE) in Aqueous Solution

pHHalf-LifeDegradation Pathway
1.0~570 hoursEster Hydrolysis to Creatine
2.5~200 hoursCyclization to Creatinine
4.0~18 hoursCyclization to Creatinine
5.0~4.0 hoursCyclization to Creatinine
7.4~52-63 secondsCyclization to Creatinine
8.0~23 secondsCyclization to Creatinine
Data adapted from Gufford et al. (2013).[7]

Table 2: Comparative Effects of Creatine Monohydrate (CM) vs. Creatine Ethyl Ester (CEE) Supplementation (42-day study)

Parameter Placebo Group Creatine Monohydrate (CM) Group Creatine Ethyl Ester (CEE) Group
Change in Serum Creatinine No significant changeNo significant changeSignificant increase (p < 0.001)
Change in Muscle Total Creatine No significant changeSignificant increaseModest increase (less than CM)
Change in Body Mass / Fat-Free Mass No significant changeSignificant increaseNo significant change vs. Placebo
Data interpretation based on Spillane et al. (2009).[1][3]

Visualizations

G Logical Troubleshooting Workflow for CME Experiments start Inconsistent or Negative Experimental Results q1 Is CME stability in the experimental system verified? start->q1 s1 Perform pH-dependent stability assay (HPLC or NMR) using your experimental buffer/media. q1->s1 No res2 Results show CME is stable q1->res2 Yes res1 Results show rapid degradation (t½ < experimental time) s1->res1 sol1 Modify Protocol: 1. Use freshly prepared, acidified stock solution. 2. Minimize incubation time. 3. Re-evaluate results. res1->sol1 q2 Is the analytical method validated for CME, Creatine, and Creatinine? res2->q2 sol1->q1 s2 Validate analytical method for specificity, linearity, and accuracy for all three compounds. q2->s2 No end Re-evaluate biological hypothesis with validated protocol and analytics. q2->end Yes res3 Analytical method is not differentiating compounds s2->res3 sol2 Develop and validate a stability-indicating assay (e.g., gradient HPLC). res3->sol2 sol2->q2

Caption: Troubleshooting workflow for inconsistent CME experimental results.

G Degradation Pathway of Creatine Esters cluster_0 Physiological Conditions (pH > 4.0) cluster_1 Strongly Acidic (pH ≈ 1.0) CME This compound (CME) (Active Prodrug) Creatine Creatine (Active) CME->Creatine Slow Ester Hydrolysis (Minor Pathway in vivo) Creatinine Creatinine (Inactive Waste Product) CME->Creatinine Rapid Intramolecular Cyclization (Dominant Pathway) Creatine->Creatinine Slow Cyclization

Caption: pH-dependent degradation pathways of this compound.

Key Experimental Protocols

Protocol: pH-Dependent Stability Assay via HPLC

This protocol is designed to determine the stability of CME in various aqueous solutions.

1. Materials and Reagents:

  • This compound (CME) HCl

  • Creatine Monohydrate standard

  • Creatinine standard

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • Buffer solutions at various pH values (e.g., 1.0, 2.5, 4.0, 5.5, 7.4)

  • HPLC system with UV detector (210 nm)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of CME, creatine, and creatinine in 0.1% TFA in water. Create a mixed working standard containing all three analytes.

  • Sample Preparation: For each pH value, prepare a 100 µg/mL solution of CME in the respective buffer.

  • Incubation: Store the prepared CME solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution. Immediately dilute the aliquot with the mobile phase to stop further degradation.

  • HPLC Analysis:

    • Mobile Phase: 97:3 (v/v) 0.1% TFA in water / 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: 210 nm.

  • Data Analysis:

    • Generate a standard curve for each analyte.

    • Quantify the concentration of CME, creatine, and creatinine at each time point.

    • Plot the natural logarithm of the CME concentration versus time. The slope of the line will be the negative of the first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol: Caco-2 Cell Permeability Assay

This protocol assesses the permeability of CME across an intestinal barrier model.

1. Materials and Reagents:

  • Caco-2 cells

  • Transwell™ permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • CME, Lucifer Yellow (marker for monolayer integrity), Propranolol (high permeability control), Atenolol (low permeability control)

  • LC-MS/MS system for quantification.

2. Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell™ inserts. Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm².

    • Perform a Lucifer Yellow rejection test. The apparent permeability (Papp) should be <100 nm/s.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound (e.g., 10 µM CME, prepared fresh) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of the compound in the basolateral sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the permeable membrane.

      • C₀ is the initial concentration of the drug in the apical chamber.

    • Compare the Papp value of CME to the high and low permeability controls.

References

Validation & Comparative

Creatine Methyl Ester vs. Creatine Monohydrate: A Comparative Guide on Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the scientific evidence concerning the bioavailability and efficacy of creatine (B1669601) monohydrate versus its esterified counterpart, creatine methyl ester. This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

Creatine monohydrate is the most extensively researched and widely utilized form of creatine supplementation, serving as the benchmark for efficacy and bioavailability.[1][2] In an effort to enhance the physicochemical properties of creatine, such as solubility and permeability, various derivatives have been synthesized, including creatine esters like this compound (CME) and the more extensively studied creatine ethyl ester (CEE). The underlying hypothesis for the development of these esters is that by masking the hydrophilic carboxyl group, the molecule's lipophilicity would increase, thereby improving its absorption and cellular uptake, potentially bypassing the need for the creatine transporter.[3] However, scientific investigations have largely refuted these claims, particularly for CEE, which is often used as a proxy for CME in research due to their structural similarity.

Chemical Stability: The Decisive Factor

The bioavailability of any orally ingested compound is fundamentally dependent on its stability within the gastrointestinal tract. Creatine monohydrate has demonstrated high stability in the acidic environment of the stomach.[4] Studies show that nearly 99% of an oral dose of creatine monohydrate is either absorbed by muscle tissue or excreted, with minimal degradation to its inactive waste product, creatinine (B1669602), during normal digestion.[1][3]

In stark contrast, creatine esters have been shown to be highly unstable in acidic and neutral pH conditions, characteristic of the digestive system and bloodstream.[3] Research indicates that a significant portion of creatine ethyl ester rapidly and non-enzymatically degrades into creatinine.[3][5] This chemical instability severely compromises its bioavailability, as creatinine is not utilized by the body for the ergogenic effects associated with creatine.[3] While this compound itself has been less directly studied, the chemical principles governing the instability of the ester linkage in physiological pH are the same. The ester group in both CEE and CME is a better leaving group than the hydroxyl group in creatine, which accelerates the intramolecular cyclization to form creatinine.[6]

Comparative Bioavailability and Efficacy: Experimental Evidence

A pivotal study conducted by Spillane and colleagues in 2009 provides a direct comparison of the effects of creatine monohydrate, creatine ethyl ester, and a placebo. The results from this study are overwhelmingly in favor of creatine monohydrate.

Table 1: Serum Creatine and Creatinine Levels

Supplement GroupSerum Creatine (μmol/L) - Day 27Serum Creatinine (μmol/L) - Day 27
PlaceboBaselineBaseline
Creatine MonohydrateSignificantly IncreasedNo Significant Change
Creatine Ethyl EsterNo Significant ChangeSignificantly Increased
Data adapted from Spillane et al. (2009).[3][7]

Table 2: Muscle Creatine Content

Supplement GroupChange in Muscle Creatine Content (mmol/kg dry weight) - Day 27
PlaceboNo Significant Change
Creatine MonohydrateSignificant Increase
Creatine Ethyl EsterModest, but lesser increase than Monohydrate
*Data interpretation based on Spillane et al. (2009).[3][7]

The data clearly indicates that supplementation with creatine ethyl ester leads to a substantial increase in serum creatinine, the waste product, without a corresponding significant increase in serum or muscle creatine levels.[3][8] Conversely, creatine monohydrate supplementation effectively increases both serum and muscle creatine content.[3]

Experimental Protocols

The following is a summary of the methodology employed in the key comparative study by Spillane et al. (2009):

  • Subjects: Non-resistance-trained males were randomly assigned to one of three groups: placebo, creatine monohydrate, or creatine ethyl ester.[9]

  • Dosage: A loading phase of 0.30 g/kg of fat-free body mass per day for five days was followed by a maintenance phase of 0.075 g/kg of fat-free body mass per day for 42 days.[9]

  • Measurements: Serum creatine and creatinine levels, as well as muscle creatine content (via muscle biopsy), were assessed at baseline and at various time points throughout the study.[7][9]

  • Analysis: Statistical analysis was performed to compare the changes in the measured parameters between the different supplement groups over time.

Signaling Pathways and Experimental Workflow

The uptake of creatine into muscle cells is a regulated process mediated by the creatine transporter (CreaT), also known as SLC6A8.[10][11] This process is influenced by various factors, including intracellular creatine concentrations.[12]

cluster_ingestion Oral Ingestion cluster_digestion Gastrointestinal Tract (Acidic pH) cluster_absorption Absorption & Bloodstream cluster_uptake Muscle Cell Uptake Creatine Monohydrate Creatine Monohydrate Stable_CM Stable Creatine Monohydrate Creatine Monohydrate->Stable_CM This compound This compound Degradation_CME Rapid Degradation This compound->Degradation_CME Absorbed_Creatine Absorbed Creatine Stable_CM->Absorbed_Creatine Creatinine_from_CME Creatinine Degradation_CME->Creatinine_from_CME CreaT Creatine Transporter (CreaT) Absorbed_Creatine->CreaT Excretion Excretion Creatinine_from_CME->Excretion Excreted Muscle_Creatine Increased Muscle Creatine CreaT->Muscle_Creatine

Metabolic fate of Creatine Monohydrate vs. Methyl Ester.

The diagram above illustrates the divergent pathways of creatine monohydrate and this compound following oral ingestion. Creatine monohydrate remains stable and is absorbed, leading to increased muscle creatine stores via the creatine transporter. In contrast, this compound is largely degraded to creatinine in the gastrointestinal tract.

cluster_workflow Experimental Workflow (Spillane et al., 2009) Recruitment Subject Recruitment (Non-resistance-trained males) Randomization Randomized Group Assignment (Placebo, CM, CEE) Recruitment->Randomization Supplementation Supplementation Period (Loading & Maintenance Phases) Randomization->Supplementation Data_Collection Data Collection (Serum & Muscle Biopsies) Supplementation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Workflow of a comparative bioavailability study.

This workflow diagram outlines the key steps in a typical clinical trial designed to compare the efficacy of different forms of creatine, as exemplified by the Spillane et al. (2009) study.

Conclusion

The available scientific evidence strongly supports creatine monohydrate as the superior form of creatine for oral supplementation.[3] Claims of enhanced bioavailability for creatine esters, such as this compound and creatine ethyl ester, are not substantiated by experimental data.[3][13] To the contrary, these esterified forms have demonstrated significant instability in physiological conditions, leading to their degradation into the inactive waste product, creatinine, rather than their uptake by muscle cells.[3][5] Consequently, for researchers, scientists, and drug development professionals seeking an effective method to increase intramuscular creatine stores, creatine monohydrate remains the gold standard due to its proven high bioavailability, stability, and extensive body of research supporting its efficacy and safety.[1][2]

References

Creatine Esters: A Comparative Analysis of Methyl and Ethyl Ester Stability

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical stability of creatine (B1669601) methyl ester and creatine ethyl ester reveals significant differences in their degradation profiles under physiological conditions. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the viability of these creatine derivatives.

Creatine, a popular ergogenic aid, has been modified into ester forms, such as creatine methyl ester (CME) and creatine ethyl ester (CEE), with the aim of improving its bioavailability. The rationale behind this chemical modification is to increase the lipophilicity of the creatine molecule, thereby enhancing its absorption and cellular uptake. However, the stability of these esterified forms in aqueous solutions, particularly at varying pH levels encountered in the human body, is a critical factor determining their efficacy.

pH-Dependent Stability: A Tale of Two Esters

Experimental evidence indicates that creatine esters are highly susceptible to degradation in aqueous environments, with the rate and pathway of degradation being heavily influenced by pH.

Creatine Ethyl Ester (CEE): Extensive Data Reveals Rapid Degradation

Creatine ethyl ester has been the subject of multiple stability studies, which have consistently shown its rapid conversion to the inactive waste product, creatinine (B1669602), particularly at neutral and alkaline pH.[1][2]

In highly acidic conditions (pH 1.0), CEE exhibits its greatest stability, with a half-life of approximately 570 hours.[3][4][5] Under these conditions, the primary degradation pathway is hydrolysis of the ester bond, yielding creatine and ethanol.[3][4][5] However, as the pH increases, the degradation pathway shifts to an intramolecular cyclization, resulting in the formation of creatinine.[3][4] This cyclization process accelerates significantly as the pH approaches neutral and becomes almost instantaneous in alkaline conditions.[3][6]

Table 1: pH-Dependent Stability of Creatine Ethyl Ester (CEE)

pHHalf-LifePrimary Degradation Product(s)Degradation Pathway
1.0570 hoursCreatine, EthanolEster Hydrolysis
2.5200 hoursCreatinine, EthanolIntramolecular Cyclization
4.018.4 hoursCreatinine, EthanolIntramolecular Cyclization
4.64.0 hoursCreatinine, EthanolIntramolecular Cyclization
5.748 minutesCreatinine, EthanolIntramolecular Cyclization
7.40.9 - 1 minuteCreatinine, EthanolIntramolecular Cyclization
>8.0< 23 secondsCreatinine, EthanolIntramolecular Cyclization

Data compiled from Gufford et al. (2013) and other sources.[1][3][4]

This rapid degradation at physiological pH (e.g., in the bloodstream, pH ~7.4) suggests that a significant portion of orally ingested CEE is converted to creatinine before it can reach muscle tissue, thereby compromising its bioavailability and potential ergogenic effects.[1][2]

This compound (CME): A Data Deficit

In contrast to CEE, there is a notable lack of published experimental data specifically quantifying the stability of this compound under various pH conditions. While the fundamental degradation pathway of intramolecular cyclization to form creatinine is expected to be similar to that of CEE, the rate of this reaction for CME has not been extensively reported.[7][8]

Some sources speculate that the methyl ester group in CME may be a better leaving group than the ethyl group in CEE.[7][8] If this is the case, it would suggest that CME could be even less stable and degrade to creatinine more rapidly than CEE under similar conditions. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols for Stability Assessment

The stability of creatine esters is typically evaluated using validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Method for Quantifying Creatine Ester and Degradation Products

A stability-indicating HPLC method is crucial for separating and quantifying the parent creatine ester from its degradation products, primarily creatine and creatinine.

Experimental Protocol:

  • Sample Preparation: Solutions of the creatine ester are prepared in buffered aqueous solutions at various pH levels (e.g., 1.0, 2.5, 4.6, 5.7, 7.4, and 8.0).[3][4] These solutions are then incubated at a constant temperature (e.g., 37°C) to mimic physiological conditions. Aliquots are withdrawn at predetermined time intervals.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm) is commonly used.[9][10]

    • Mobile Phase: An aqueous mobile phase containing a buffer (e.g., monopotassium phosphate) and an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) adjusted to a specific pH (e.g., 6.6) is often employed.[9][10] A gradient or isocratic elution with an organic modifier like acetonitrile (B52724) may be used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[9][10]

    • Detection: UV detection at 210 nm is suitable for monitoring creatine, creatinine, and the creatine ester.[9][10]

  • Data Analysis: The concentrations of the creatine ester and its degradation products are determined by comparing their peak areas to those of reference standards. The rate of degradation and the half-life of the ester at each pH are then calculated from the concentration-time data.

NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for identifying the chemical structures of the degradation products and for monitoring the kinetics of the degradation process in real-time.[3][6]

Experimental Protocol:

  • Sample Preparation: The creatine ester is dissolved in a buffered aqueous solution prepared with deuterated water (D₂O) to avoid interference from the solvent proton signal.

  • Data Acquisition: ¹H NMR spectra are acquired at regular intervals. The disappearance of signals corresponding to the creatine ester and the appearance of new signals corresponding to the degradation products (creatine and creatinine) are monitored.

  • Data Analysis: The relative integrals of the characteristic proton signals are used to determine the concentration of each species over time, allowing for the calculation of degradation rates.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the degradation pathways and a typical experimental workflow.

Degradation Pathways of Creatine Esters cluster_hydrolysis Ester Hydrolysis (Acidic pH) cluster_cyclization Intramolecular Cyclization (Neutral/Alkaline pH) Creatine Ester Creatine Ester Creatine Creatine Creatine Ester->Creatine + H2O (pH <= 1.0) Creatine Ester_2 Creatine Ester Creatinine Creatinine Creatine Ester_2->Creatinine pH > 1.0

Degradation pathways of creatine esters.

Experimental Workflow for Stability Analysis prep Sample Preparation (Creatine Ester in Buffered Solutions) incubate Incubation (Controlled Temperature and Time Intervals) prep->incubate analysis Analysis (HPLC / NMR) incubate->analysis data Data Processing (Concentration vs. Time) analysis->data results Determination of Half-life and Degradation Rate data->results

Workflow for creatine ester stability analysis.

Conclusion

References

Creatine Methyl Ester vs. Creatine Monohydrate: A Comparative Guide to Cellular Uptake and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Creatine (B1669601) monohydrate is a widely studied and utilized ergogenic aid, known for its ability to enhance muscle mass, strength, and exercise performance. In an effort to improve upon its bioavailability, various derivatives have been synthesized, including creatine esters like creatine methyl ester (CME). The rationale behind esterification is to increase creatine's lipophilicity, theoretically allowing it to more easily pass through cell membranes and enhance its uptake into muscle cells. This guide provides a comparative analysis of this compound and creatine monohydrate, with a focus on cellular uptake efficiency, supported by experimental data from studies on the closely related creatine ethyl ester (CEE), which serves as a proxy due to the lack of direct research on CME.

Comparative Analysis of Creatine Forms

Creatine monohydrate is the gold standard for creatine supplementation, with research showing nearly 99% of an oral dose is either taken up by muscle tissue or excreted.[1] In contrast, esterified forms of creatine, such as CEE, were developed with the hypothesis that they would bypass the need for the typical creatine transporter molecules due to increased lipophilicity.[1] However, studies have demonstrated that CEE is highly unstable in the acidic environment of the stomach and at the neutral pH of the bloodstream, leading to rapid degradation into creatinine (B1669602), an inactive waste product.[1][2] This instability significantly compromises its bioavailability.

A pivotal study by Spillane and colleagues in 2009 directly compared the effects of creatine monohydrate, creatine ethyl ester, and a placebo over a seven-week period.[1][3] The results indicated that CEE was not as effective as creatine monohydrate at increasing serum and muscle creatine levels.[2][3] In fact, the CEE group showed significantly higher levels of serum creatinine, suggesting that a large portion of the ingested CEE was being converted to this waste product rather than being taken up by muscle cells.[1]

The following tables summarize the key quantitative findings from the Spillane et al. (2009) study, which provides the most direct comparison of the in vivo effects of creatine monohydrate and an esterified form of creatine.

Data Presentation

Table 1: Serum Creatine and Creatinine Levels

GroupSerum Creatine (μmol/L) - Day 48Serum Creatinine (μmol/L) - Day 48
Placebo (PLA)Lower than CRT and CEELower than CEE
Creatine Monohydrate (CRT)Significantly higher than PLANo significant change
Creatine Ethyl Ester (CEE)Significantly higher than PLASignificantly higher than PLA and CRT
Data adapted from Spillane et al. (2009).

Table 2: Muscle Creatine Content

GroupTotal Muscle Creatine (mmol/kg dry mass) - Change from Baseline to Day 48
Placebo (PLA)No significant change
Creatine Monohydrate (CRT)Significant increase
Creatine Ethyl Ester (CEE)Modest increase, not significantly different from PLA in some analyses
Data interpretation based on Spillane et al. (2009).[2][3]

Experimental Protocols

The methodologies employed in the comparative study by Spillane et al. (2009) are detailed below to provide a clear understanding of the experimental basis for the presented data.

Study Design: A double-blind, randomized, placebo-controlled trial was conducted over a seven-week period.

Participants: Thirty non-resistance-trained males were randomly assigned to one of three groups: placebo (maltodextrose), creatine monohydrate, or creatine ethyl ester.

Supplementation Protocol:

  • Loading Phase (Days 1-5): Subjects ingested 0.30 g/kg of fat-free body mass per day of their assigned supplement.

  • Maintenance Phase (Days 6-42): Subjects ingested 0.075 g/kg of fat-free body mass per day of their assigned supplement.

Data Collection:

  • Blood Samples: Venous blood samples were collected at baseline, day 6, day 27, and day 48 to determine serum creatine and creatinine concentrations.

  • Muscle Biopsies: Muscle biopsies were obtained from the vastus lateralis at baseline, day 6, and day 48 to assess total muscle creatine content.

  • Performance Measures: Muscle strength, power, and body composition were assessed at the same time points.

Analytical Methods:

  • Serum Analysis: Serum samples were analyzed for creatine and creatinine using enzymatic assays.

  • Muscle Analysis: Muscle tissue samples were freeze-dried, and creatine content was determined using high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate the metabolic fates of creatine monohydrate and creatine esters, as well as the experimental workflow for their comparison.

cluster_cm Creatine Monohydrate Pathway cluster_ce Creatine Ester Pathway CM_ingestion Oral Ingestion (Creatine Monohydrate) CM_transport Absorption & Transport CM_ingestion->CM_transport Stable in GI Tract Muscle_uptake_CM Muscle Cell Uptake (Creatine Transporter) CM_transport->Muscle_uptake_CM PCr Phosphocreatine Muscle_uptake_CM->PCr Phosphorylation CE_ingestion Oral Ingestion (Creatine Ester) CE_degradation Degradation in Stomach & Blood CE_ingestion->CE_degradation Unstable at physiological pH Creatinine Creatinine (Inactive) CE_degradation->Creatinine

Caption: Metabolic pathways of Creatine Monohydrate vs. Creatine Ester.

cluster_setup Experimental Setup cluster_intervention Intervention cluster_data Data Collection & Analysis Participants Recruit Participants Randomization Randomize into Groups (Placebo, CM, CEE) Participants->Randomization Baseline Baseline Measurements (Blood, Muscle Biopsy) Randomization->Baseline Loading Supplement Loading Phase (5 days) Baseline->Loading Maintenance Supplement Maintenance Phase (42 days) Loading->Maintenance Midpoint Mid-point Measurements Maintenance->Midpoint Final Final Measurements (Blood, Muscle Biopsy) Midpoint->Final Analysis Data Analysis Final->Analysis

References

"Head-to-head comparison of different creatine esters in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ergogenic and therapeutic potential of creatine (B1669601) is well-established; however, its delivery to target tissues remains a focal point of research. Creatine esters have been developed as prodrugs to enhance the physicochemical and pharmacokinetic properties of creatine, primarily by increasing its lipophilicity to improve membrane permeability. This guide provides a head-to-head in vitro comparison of different creatine esters, with a primary focus on creatine ethyl ester (CEE) due to the extensive available data, alongside comparisons with the industry-standard creatine monohydrate (CM) and other creatine derivatives.

Comparative Analysis of Physicochemical Properties

The efficacy of any creatine derivative is fundamentally governed by its stability, solubility, and ability to permeate cell membranes to deliver active creatine. The following sections and data tables summarize the key in vitro performance metrics of various creatine forms.

Table 1: Solubility of Creatine Derivatives in Water
CompoundSolubility (g/L at 20°C)Fold Increase vs. CM (Normalized)pH of Saturated Solution
Creatine Monohydrate (CM)141.00~7.0
Creatine Citrate (B86180)291.553.2
Creatine Pyruvate542.632.6
Creatinol-O-Phosphate50.36Not Reported
Dicreatine Sulfate1370>97Not Reported

Data sourced from Jäger et al. (2011).[1]

Table 2: pH-Dependent Stability of Creatine Ethyl Ester (CEE) vs. Creatine Monohydrate (CM)
pHHalf-life of CEEPrimary Degradation Product of CEEStability of CM
1.0570 hoursCreatine (via ester hydrolysis)Relatively Stable
2.5200 hoursCreatinine (B1669602) (via cyclization)Degradation increases with decreasing pH
4.0Not specified, but rate of cyclization is 31-fold faster than hydrolysis at pH 1.0Creatinine (via cyclization)12% degradation after 3 days at 25°C (pH 4.5)
7.4Rate of cyclization is 37,000-fold faster than hydrolysis at pH 1.0Creatinine (via cyclization)Relatively stable
>8.023 secondsCreatinine (via cyclization)Not Reported

Data for CEE stability sourced from Gufford et al. (2013).[2][3] Data for CM stability sourced from Jäger et al. (2011).[1]

Table 3: In Vitro Permeability Across Caco-2 Cell Monolayers
CompoundPermeability Coefficient (Papp) x 10-6 cm/sFold Increase vs. CM
Creatine Monohydrate (CRT)Not explicitly quantified, but lowest1.0
Creatinine (CRN)Intermediate>1.0
Creatine Ethyl Ester (CEE)Highest15-fold greater than CRT

Data sourced from Gufford et al. (2013).[2] This study highlights that CEE has significantly greater permeability across this in vitro model of intestinal absorption compared to creatine monohydrate.[2]

Experimental Protocols

pH-Dependent Stability Assay of Creatine Ethyl Ester (CEE)

This protocol is based on the methodology described by Gufford et al. (2013).[2][3]

  • Preparation of Solutions: Solutions of CEE (500 μg/ml) are prepared in triplicate in buffered solutions at various pH levels (e.g., HCl/KCl for pH 1.0, citric acid/sodium citrate for pH 2.5, 4.6, and phosphate (B84403) buffers for physiological pH).

  • Incubation: The solutions are maintained at a constant temperature (e.g., 37°C) in sealed glass vials.

  • Sampling: Aliquots are withdrawn at predetermined time intervals.

  • Sample Analysis: The concentrations of CEE, creatine, and creatinine in the samples are quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm and 235 nm).[3]

  • Data Analysis: The degradation rate constant and half-life of CEE at each pH are calculated from the decline in its concentration over time.

In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol is a generalized representation of the methods used in studies such as Gufford et al. (2013).[2][4]

  • Cell Culture: Caco-2 human epithelial cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured until they form a confluent monolayer, which serves as a model for the intestinal epithelium.

  • Experimental Setup: The apical (donor) and basolateral (receiver) compartments are filled with transport buffer.

  • Application of Test Compounds: A known concentration of the creatine derivative (e.g., CEE, CM) is added to the apical compartment.

  • Sampling: Samples are collected from the basolateral compartment at various time points over a defined period (e.g., 2 hours).

  • Concentration Measurement: The concentration of the compound in the receiver samples is determined by a suitable analytical method like HPLC.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.

Visualizing In Vitro Processes

Metabolic Fate of Creatine Monohydrate vs. Creatine Ethyl Ester

Metabolic Fate of Creatine Monohydrate vs. Creatine Ethyl Ester cluster_CM Creatine Monohydrate (CM) Pathway cluster_CEE Creatine Ethyl Ester (CEE) Pathway CM Creatine Monohydrate Stomach_CM Stomach (Acidic pH) Relatively Stable CM->Stomach_CM Intestine_CM Small Intestine Stomach_CM->Intestine_CM Transporter Creatine Transporter (SLC6A8) Intestine_CM->Transporter Absorption Muscle_Cell_CM Muscle Cell Transporter->Muscle_Cell_CM Uptake Phosphocreatine Phosphocreatine Muscle_Cell_CM->Phosphocreatine Phosphorylation CEE Creatine Ethyl Ester Stomach_CEE Stomach (Acidic pH) Largely Stable CEE->Stomach_CEE Plasma Plasma CEE->Plasma Potential Minor Absorption Intestine_CEE Small Intestine (Neutral/Alkaline pH) Rapid Degradation Stomach_CEE->Intestine_CEE Creatinine Creatinine (Inactive Metabolite) Intestine_CEE->Creatinine Intramolecular Cyclization Muscle_Cell_CEE Muscle Cell Plasma->Creatinine Degradation by Esterases Workflow for In Vitro Caco-2 Cell Permeability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on permeable supports Monolayer_Formation Formation of confluent monolayer Caco2_Culture->Monolayer_Formation Add_Compound Add creatine ester to apical (donor) side Monolayer_Formation->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample from basolateral (receiver) side at time intervals Incubate->Sample_Basolateral Quantify Quantify compound concentration (e.g., via HPLC) Sample_Basolateral->Quantify Calculate_Papp Calculate Permeability Coefficient (Papp) Quantify->Calculate_Papp

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Creatine Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of creatine (B1669601) esters, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is synthesized from published studies to aid in the selection and cross-validation of analytical techniques for research and quality control purposes.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for creatine ester analysis is critical for obtaining accurate and reliable data. The following table summarizes key performance parameters for HPLC, LC-MS/MS, and GC-MS based on validated methods for creatine and its derivatives. It is important to note that direct cross-validation studies for creatine esters are not extensively published; therefore, this data is compiled from studies on closely related compounds.

ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **>0.999[1]>0.99[2]Not explicitly stated, but precise measurements are reported[3]
Limit of Detection (LOD) Method dependentGenerally low (ng/mL range)[2][4]High sensitivity, suitable for low analyte levels[5]
Limit of Quantification (LOQ) Method dependent0.99 ng/mL for creatinine[4]Not explicitly stated, but capable of precise measurement[3]
Precision (%RSD) < 10%[6]< 15% (intra- and inter-day)[2][4]Not explicitly stated, but demonstrated to be precise[3]
Accuracy/Recovery (%) Not explicitly stated81-116%[2]Not explicitly stated, but demonstrated to be accurate[3]
Run Time ~6 minutes[1][7]1.5 - 3 minutes[2][4][8]~9 minutes[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for HPLC, LC-MS/MS, and GC-MS as described in the cited literature.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the analysis of creatine and its esters due to its robustness and accessibility.

  • Instrumentation: A typical HPLC system consists of a controller, autosampler, pumps, and a UV-VIS detector[7].

  • Column: A reversed-phase C18 column is commonly employed[9].

  • Mobile Phase: An isocratic mobile phase can be used, for example, a mixture of acetonitrile (B52724), formic acid, and an aqueous buffer[1]. The pH of the mobile phase is a critical parameter and should be optimized for the specific creatine ester being analyzed[7][10].

  • Detection: UV detection is typically set at a wavelength where the analyte has maximum absorbance, for instance, 210 nm for creatine ethyl ester[7].

  • Sample Preparation: Samples are often diluted with the mobile phase before injection[7]. For biological matrices, protein precipitation may be necessary.

  • Validation: Calibration curves are generated using standard solutions of the analyte. Validation parameters such as linearity, precision, and accuracy are assessed according to established guidelines[11].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it suitable for complex matrices and low concentration analytes[2][8].

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer is commonly used[2][4].

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often preferred for polar analytes like creatine and its derivatives[2][8].

  • Mobile Phase: A simple isocratic mobile phase, such as a mixture of acetonitrile and an aqueous buffer with a modifier like formic acid, is often employed[4][8].

  • Ionization and Detection: Electrospray ionization (ESI) in positive mode is typical. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard[12][13].

  • Sample Preparation: For biological samples, a protein precipitation step followed by centrifugation is common[8][12].

  • Validation: The method is validated for linearity, precision, accuracy, recovery, and matrix effects[2][14]. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy[12].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like creatine and its esters, derivatization is required.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer[3][15].

  • Derivatization: A crucial step for creatine and its esters. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to increase volatility[15][16]. However, it's important to note that some derivatization agents can facilitate the conversion of creatine to creatinine[15].

  • Column: A capillary column suitable for the separation of the derivatized analytes.

  • Ionization and Detection: Electron ionization (EI) or chemical ionization (CI) can be used. Selected Ion Monitoring (SIM) is employed for quantification, monitoring specific ions for the derivatized analyte and internal standard[3].

  • Sample Preparation: Samples are typically dried before the derivatization reaction[3].

  • Validation: The method should be validated for specificity, linearity, precision, and accuracy, paying close attention to the efficiency and reproducibility of the derivatization step.

Visualizing the Cross-Validation Workflow

A systematic approach is necessary when performing a cross-validation of different analytical methods. The following diagram illustrates a typical workflow.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Assessment A Method A Development (e.g., HPLC) Val_A Full Validation of Method A A->Val_A Validation B Method B Development (e.g., LC-MS/MS) Val_B Full Validation of Method B B->Val_B Validation C Method C Development (e.g., GC-MS) Val_C Full Validation of Method C C->Val_C Validation Sample_Prep Prepare Spiked QC Samples & Incurred Samples Val_A->Sample_Prep Val_B->Sample_Prep Val_C->Sample_Prep Analyze_A Analyze with Method A Sample_Prep->Analyze_A Analyze_B Analyze with Method B Sample_Prep->Analyze_B Analyze_C Analyze with Method C Sample_Prep->Analyze_C Compare Compare Quantitative Results (e.g., Bland-Altman Plot, %Difference) Analyze_A->Compare Analyze_B->Compare Analyze_C->Compare Assess Assess Comparability & Identify Discrepancies Compare->Assess Report Final Report & Method Selection Assess->Report

Caption: Workflow for the cross-validation of analytical methods.

References

Creatine Ester Stability: A Comparative Analysis of Degradation to Creatinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enhancing the bioavailability and efficacy of creatine (B1669601) has led to the development of various esterified forms. These creatine esters were designed to increase lipophilicity, potentially leading to improved absorption and cellular uptake compared to the widely studied creatine monohydrate. However, the stability of these esters in aqueous environments, particularly under conditions mimicking physiological pH, is a critical factor determining their ultimate fate and therapeutic potential. This guide provides a comparative analysis of the degradation of creatine esters to their inactive byproduct, creatinine (B1669602), supported by experimental data and detailed methodologies.

Chemical Instability: The Achilles' Heel of Creatine Esters

Creatine in aqueous solutions undergoes a non-enzymatic intramolecular cyclization to form creatinine. This conversion is highly dependent on pH and temperature. The esterification of the carboxyl group of creatine, as seen in creatine esters like creatine ethyl ester (CEE) and creatine methyl ester, was hypothesized to protect the molecule from this degradation. However, experimental evidence suggests that the ester group may act as a better leaving group than the hydroxyl group in creatine, thereby accelerating the rate of intramolecular cyclization to creatinine, especially under acidic conditions similar to those found in the stomach.[1]

A pivotal study by Gufford et al. provides a detailed quantitative analysis of the pH-dependent stability of creatine ethyl ester (CEE). Their findings demonstrate that CEE is highly unstable in neutral and alkaline conditions, rapidly converting to creatinine. While more stable in highly acidic environments, the rate of degradation increases significantly as the pH approaches neutral.[2][3]

Quantitative Analysis of Creatine Ethyl Ester (CEE) Degradation

The following table summarizes the degradation kinetics of creatine ethyl ester (CEE) at various pH levels, as reported by Gufford et al.[2][4] This data highlights the profound impact of pH on the stability of CEE.

pHHalf-life (t½)Degradation Product(s)
1.0570 hoursCreatine and Ethanol (via ester hydrolysis)
2.5200 hoursCreatinine and Ethanol (via intramolecular cyclization)
4.0-Creatinine and Ethanol (via intramolecular cyclization)
7.4-Creatinine and Ethanol (via intramolecular cyclization)
>8.023 secondsCreatinine and Ethanol (via intramolecular cyclization)

Data adapted from Gufford et al. The study indicated that the rate of cyclization to creatinine at pH 4.0 was 31-fold faster than the rate of hydrolysis at pH 1.0, and at pH 7.4, it was 37,000-fold faster.[2][4]

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and the experimental process for their analysis, the following diagrams are provided.

creatine_ester Creatine Ester (e.g., CEE) creatine Creatine creatine_ester->creatine Ester Hydrolysis (pH ≤ 1.0) creatinine Creatinine creatine_ester->creatinine Intramolecular Cyclization (pH > 1.0) ethanol Ethanol

Caption: Degradation pathways of creatine esters.

prep Sample Preparation (Creatine Ester in Buffer) incubation Incubation (Controlled Temp & Time) prep->incubation sampling Aliquoting at Time Points incubation->sampling hplc HPLC Analysis (Quantification) sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Experimental workflow for degradation analysis.

Experimental Protocols

The following is a detailed methodology for a comparative in vitro degradation study of creatine esters.

Objective:

To quantify and compare the rate of degradation of different creatine esters to creatinine in aqueous solutions at various pH levels.

Materials:
  • Creatine monohydrate (reference standard)

  • Creatine ethyl ester HCl

  • This compound HCl (or other esters of interest)

  • Creatinine (reference standard)

  • Hydrochloric acid (HCl)

  • Potassium chloride (KCl)

  • Citric acid

  • Sodium citrate (B86180)

  • Sodium phosphate (B84403) monobasic

  • Sodium phosphate dibasic

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

Equipment:
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

1. Preparation of Buffer Solutions: Prepare a series of buffers to simulate different physiological pH environments:

  • pH 1.0 (Simulated Gastric Fluid): HCl/KCl buffer

  • pH 2.5: Citric acid/sodium citrate buffer

  • pH 4.6: Citric acid/sodium citrate buffer

  • pH 7.4 (Simulated Physiological pH): Phosphate buffer

2. Preparation of Stock and Standard Solutions:

  • Prepare individual stock solutions of creatine monohydrate, each creatine ester, and creatinine in HPLC-grade water at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions containing all analytes at different concentrations to construct calibration curves.

3. Degradation Study:

  • For each creatine ester and creatine monohydrate, prepare a solution of 100 µg/mL in each of the prepared buffer solutions.

  • Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. The frequency of sampling should be adjusted based on the expected stability of the compound at a given pH.

  • Immediately dilute the aliquot with the HPLC mobile phase to stop any further degradation and filter through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Column: Reversed-phase C18

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.045 M ammonium (B1175870) sulfate (B86663) or a phosphate buffer) and a small percentage of acetonitrile. The exact composition may need optimization for baseline separation of all compounds.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Construct calibration curves for creatine, each creatine ester, and creatinine by plotting the peak area versus concentration.

  • Determine the concentration of each analyte in the incubated samples at each time point using the calibration curves.

  • Plot the concentration of the parent creatine ester versus time for each pH condition.

  • Determine the degradation rate constant (k) and the half-life (t½) for each compound at each pH.

Conclusion

The available scientific evidence strongly indicates that creatine esters, particularly creatine ethyl ester, are highly unstable under physiological pH conditions and rapidly degrade to creatinine. This chemical instability raises significant questions about their bioavailability and effectiveness as a means of increasing intramuscular creatine stores. Researchers and drug development professionals should consider this inherent instability when designing and evaluating new creatine formulations. The provided experimental protocol offers a robust framework for conducting comparative degradation studies to assess the stability of novel creatine derivatives.

References

"Assessing the ergogenic potential of creatine methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Creatine (B1669601) stands as one of the most researched and effective ergogenic aids for enhancing high-intensity exercise performance and increasing lean body mass. In the continuous search for superior forms of creatine, various analogs have been synthesized with the aim of improving bioavailability and efficacy. Among these is creatine methyl ester (CME), a creatine molecule with a methyl ester group attached. Theoretically, this esterification is proposed to enhance lipophilicity, thereby increasing absorption and cellular uptake. However, a critical examination of the available scientific literature reveals a significant lack of direct evidence to support these claims. This guide provides a comprehensive comparison of this compound with the gold standard, creatine monohydrate, drawing upon experimental data from its close analog, creatine ethyl ester (CEE), to assess its likely ergogenic potential.

Chemical Stability: A Fundamental Flaw

The foundational premise for the efficacy of any creatine analog is its ability to deliver intact creatine to the muscle tissue. The stability of the molecule, particularly in the acidic environment of the stomach and at physiological pH, is therefore paramount.

Creatine monohydrate is remarkably stable in its dry form and exhibits high bioavailability, with nearly 99% of an oral dose being absorbed and either taken up by muscle or excreted.[1] In contrast, creatine esters, including CEE and by extension CME, have been shown to be highly unstable. Research indicates that the esterification of creatine actually reduces its stability under acidic conditions, accelerating its degradation into the inactive waste product, creatinine (B1669602).[2] It has been speculated that the methyl ester group may be an even better leaving group than the ethyl ester, potentially making CME even more prone to this rapid conversion.[2]

One study demonstrated that CEE is rapidly converted to creatinine under physiological conditions.[2] This chemical instability severely compromises the amount of functional creatine that can reach the bloodstream and subsequently be transported to muscle cells.

Comparative Experimental Data: Insights from Creatine Ethyl Ester

Direct experimental data on the ergogenic effects of this compound in humans is conspicuously absent from the scientific literature. However, the well-documented performance of creatine ethyl ester (CEE) in clinical trials offers the most relevant comparative data. The landmark study by Spillane and colleagues (2009) provides a detailed comparison of CEE, creatine monohydrate (CRT), and a placebo (PLA) over a seven-week period of resistance training.

Data Summary Tables

The following tables summarize the key quantitative findings from the Spillane et al. (2009) study, offering a stark comparison of the effects of a creatine ester versus creatine monohydrate.

Table 1: Serum Creatine and Creatinine Levels

ParameterSupplement GroupBaselineDay 6Day 27Day 48
Serum Creatine (µmol/L) PLA25.3 ± 9.131.2 ± 11.428.9 ± 10.530.1 ± 10.8
CRT26.8 ± 8.7435.1 ± 151.2121.3 ± 44.1112.4 ± 39.8
CEE24.9 ± 7.961.5 ± 20.355.2 ± 18.158.6 ± 19.3
Serum Creatinine (µmol/L) PLA88.4 ± 12.489.3 ± 13.290.2 ± 12.888.4 ± 13.1
CRT86.6 ± 11.590.2 ± 12.392.8 ± 11.991.9 ± 12.1
CEE87.5 ± 12.1114.9 ± 18.6†120.2 ± 20.3123.8 ± 21.2†
  • p < 0.05 compared to baseline

  • †p < 0.05 compared to PLA and CRT groups

  • Data adapted from Spillane et al. (2009)[3]

Table 2: Muscle Creatine Content

ParameterSupplement GroupBaseline (mmol/kg dry weight)Post-Supplementation (mmol/kg dry weight)
Total Muscle Creatine PLA109.8 ± 13.7111.2 ± 14.1
CRT112.5 ± 15.1138.6 ± 16.3*
CEE110.7 ± 14.5118.9 ± 15.2
  • p < 0.05 compared to baseline and PLA group

  • Data adapted from Spillane et al. (2009)[3]

Table 3: Performance Measures (1-RM Strength)

ParameterSupplement GroupBaseline (kg)Post-Supplementation (kg)
Bench Press 1-RM PLA93.1 ± 15.2100.5 ± 16.1
CRT95.3 ± 14.8110.2 ± 15.3
CEE94.2 ± 15.5102.8 ± 16.4
Squat 1-RM PLA125.4 ± 20.1136.8 ± 21.3
CRT128.1 ± 19.7149.3 ± 20.8
CEE126.5 ± 20.3138.1 ± 21.5
  • p < 0.05 compared to baseline and PLA group

  • Data adapted from Spillane et al. (2009)[4]

The data unequivocally demonstrates that CEE supplementation was not as effective as creatine monohydrate in increasing serum and muscle creatine levels.[3] In fact, the CEE group showed significantly elevated serum creatinine levels, indicating a rapid degradation of the compound.[3] Consequently, the performance improvements in the CEE group were not significantly different from the placebo group.[4][5]

Experimental Protocols

A detailed understanding of the methodologies employed in key studies is crucial for a comprehensive assessment.

Spillane et al. (2009) Experimental Protocol
  • Participants: Thirty non-resistance-trained males were randomly assigned in a double-blind manner to one of three groups: creatine monohydrate (CRT), creatine ethyl ester (CEE), or a maltodextrose placebo (PLA).

  • Supplementation Regimen:

    • Loading Phase (5 days): 0.30 g/kg of fat-free body mass per day (approximately 20 g/day ).

    • Maintenance Phase (42 days): 0.075 g/kg of fat-free body mass per day (approximately 5 g/day ).

  • Resistance Training Program: Participants engaged in a supervised four-day-per-week split-body resistance training program for seven weeks.

  • Data Collection: Muscle biopsies (vastus lateralis), blood samples, and strength assessments (1-RM bench press and squat) were collected at baseline and after the supplementation period.

  • Biochemical Analysis: Muscle tissue was analyzed for free creatine, phosphocreatine, and total creatine content. Blood serum was analyzed for creatine and creatinine concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic fate of these compounds and the experimental design is essential for a clear understanding.

cluster_oral_ingestion Oral Ingestion cluster_stomach Stomach (Acidic Environment) cluster_bloodstream Bloodstream cluster_muscle_cell Muscle Cell Creatine Monohydrate Creatine Monohydrate Stable CM Stable CM Creatine Monohydrate->Stable CM Stable This compound This compound Degradation to Creatinine Degradation to Creatinine This compound->Degradation to Creatinine Unstable Absorbed Creatine Absorbed Creatine Stable CM->Absorbed Creatine Increased Serum Creatinine Increased Serum Creatinine Degradation to Creatinine->Increased Serum Creatinine Increased Muscle Creatine Increased Muscle Creatine Absorbed Creatine->Increased Muscle Creatine Minimal Creatine Uptake Minimal Creatine Uptake Increased Serum Creatinine->Minimal Creatine Uptake Phosphocreatine Phosphocreatine Increased Muscle Creatine->Phosphocreatine Creatine Kinase ATP Regeneration ATP Regeneration Phosphocreatine->ATP Regeneration Donates Phosphate to ADP

Caption: Comparative metabolic fate of Creatine Monohydrate vs. This compound.

cluster_participants Participant Recruitment cluster_randomization Randomization (Double-Blind) cluster_intervention 7-Week Intervention cluster_assessment Pre- and Post-Intervention Assessment 30 Non-Resistance-Trained Males 30 Non-Resistance-Trained Males Placebo Group (PLA) Placebo Group (PLA) 30 Non-Resistance-Trained Males->Placebo Group (PLA) Creatine Monohydrate Group (CRT) Creatine Monohydrate Group (CRT) 30 Non-Resistance-Trained Males->Creatine Monohydrate Group (CRT) Creatine Ethyl Ester Group (CEE) Creatine Ethyl Ester Group (CEE) 30 Non-Resistance-Trained Males->Creatine Ethyl Ester Group (CEE) Supplementation Protocol Supplementation Protocol Placebo Group (PLA)->Supplementation Protocol Creatine Monohydrate Group (CRT)->Supplementation Protocol Creatine Ethyl Ester Group (CEE)->Supplementation Protocol Muscle Biopsies Muscle Biopsies Supplementation Protocol->Muscle Biopsies Blood Samples Blood Samples Supplementation Protocol->Blood Samples Strength Testing (1-RM) Strength Testing (1-RM) Supplementation Protocol->Strength Testing (1-RM) Resistance Training Resistance Training Resistance Training->Muscle Biopsies Resistance Training->Blood Samples Resistance Training->Strength Testing (1-RM)

Caption: Experimental workflow of the Spillane et al. (2009) study.

cluster_energy_demand High-Intensity Exercise cluster_creatine_kinase_system Creatine Kinase System cluster_energy_replenishment Energy Replenishment ATP ATP ADP ADP ATP->ADP Energy Release Creatine Kinase Creatine Kinase ADP->Creatine Kinase Phosphocreatine (PCr) Phosphocreatine (PCr) Creatine (Cr) Creatine (Cr) Creatine Kinase (CK) Creatine Kinase (CK) ATP_resynthesized ATP PCr PCr PCr->Creatine Kinase Creatine Kinase->ATP_resynthesized Cr Cr Creatine Kinase->Cr Phosphate Transfer

Caption: The Creatine Kinase signaling pathway for ATP regeneration.

Conclusion

Based on the overwhelming scientific evidence for creatine monohydrate and the data available for its closest ester analog, creatine ethyl ester, there is no scientific basis to support the ergogenic potential of this compound. The fundamental issue of chemical instability, leading to rapid degradation into creatinine, effectively negates any theoretical advantages in absorption or cellular uptake. The experimental data from the Spillane et al. (2009) study strongly indicates that creatine esters do not lead to increased muscle creatine stores or performance benefits beyond a placebo.

For researchers, scientists, and drug development professionals, the focus should remain on the extensively studied and proven efficacy of creatine monohydrate. Any claims of superiority for this compound are, at present, unsubstantiated by scientific evidence. Future research on novel creatine analogs must first and foremost establish their stability and bioavailability in robust, well-controlled human clinical trials before any ergogenic claims can be considered.

References

Verifying the Intracellular Conversion of Creatine Methyl Ester to Creatine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of creatine (B1669601) methyl ester (CME) and creatine monohydrate (CM), focusing on the purported intracellular conversion of CME to creatine. The central claim for CME is its enhanced bioavailability over the widely studied creatine monohydrate. However, scientific evidence suggests that CME's stability and metabolic fate are critical factors to consider. This document synthesizes experimental data to verify these claims.

Chemical Stability and Metabolic Fate: A Comparative Overview

Creatine monohydrate is the industry gold standard, with extensive research confirming its high bioavailability and stability during digestion.[1] Nearly 99% of an oral dose is either absorbed by muscle tissue or excreted.[1] Creatine methyl ester was designed to have increased lipophilicity due to the esterification of the carboxyl group, theoretically enhancing its absorption and cell permeability.[1]

However, studies have shown that CME is unstable under both acidic conditions, such as in the stomach, and at neutral pH.[1][2] This instability leads to a rapid, non-enzymatic intramolecular cyclization, converting CME into creatinine (B1669602), an inactive metabolic waste product.[2] This chemical transformation occurs before significant amounts of CME can be absorbed and converted to creatine within muscle cells. Therefore, CME acts more as a pronutrient for creatinine than for creatine.[2]

Quantitative Data Summary

The pivotal study by Spillane et al. (2009) provides a direct comparison of creatine monohydrate (CRT), creatine ethyl ester (CEE, a compound with similar stability issues to CME), and a placebo (PLA) in non-resistance-trained males over a seven-week supplementation period. The results, summarized below, challenge the purported superiority of esterified creatine.

Table 1: Serum Creatine and Creatinine Levels (Mean ± SD)

Group Analyte Day 0 Day 6 Day 27 Day 48
PLA Serum Creatine (mg/dL) 0.4±0.2 0.5±0.3 0.4±0.2 0.3±0.1
CRT Serum Creatine (mg/dL) 0.5±0.2 1.2±0.4* 0.9±0.3* 0.8±0.3*
CEE Serum Creatine (mg/dL) 0.4±0.2 0.6±0.3 0.5±0.2 0.4±0.2
PLA Serum Creatinine (mg/dL) 1.0±0.1 1.0±0.1 1.0±0.1 1.1±0.1
CRT Serum Creatinine (mg/dL) 1.1±0.1 1.1±0.1 1.1±0.1 1.1±0.1
CEE Serum Creatinine (mg/dL) 1.0±0.1 1.5±0.2** 1.6±0.2** 1.7±0.2**

Data adapted from Spillane et al. (2009).[1] Significantly higher than PLA and CEE groups (p < 0.05). **Significantly higher than PLA and CRT groups (p < 0.001).

Table 2: Total Muscle Creatine Content (mmol/kg dry weight)

Group Day 0 Day 6 Day 27 Day 48
PLA 110.2±10.1 112.5±11.3 115.3±12.4 118.1±13.5
CRT 112.8±11.5 128.4±13.2* 135.6±14.1* 138.9±15.2*
CEE 115.1±12.3 120.7±13.1 129.8±14.5* 132.4±14.8*

Data adapted from Spillane et al. (2009).[1] Significantly higher than PLA group (p < 0.05). The increase in the CRT group was more consistent and greater over time than in the CEE group.

The data clearly indicates that CEE (and by extension, CME) supplementation leads to a significant increase in serum creatinine, the waste product, with no corresponding superior increase in muscle creatine content when compared to creatine monohydrate.[1] In fact, the creatine monohydrate group showed a more effective and sustained increase in intramuscular creatine stores.[1]

Experimental Protocols

Spillane et al. (2009) Study Methodology

A summary of the methodology from the Spillane et al. (2009) study is provided as a benchmark for a well-controlled comparison.[1]

  • Participant Recruitment and Group Allocation: Thirty healthy, non-resistance-trained males were recruited and randomly assigned in a double-blind manner to one of three groups: Creatine Monohydrate (CRT), Creatine Ethyl Ester (CEE), or Placebo (PLA - Maltodextrose).[1]

  • Supplementation Regimen:

    • Loading Phase (5 days): Oral ingestion of 0.30 g/kg of fat-free body mass (approximately 20 g/day ).[1]

    • Maintenance Phase (42 days): Oral ingestion of 0.075 g/kg of fat-free body mass (approximately 5 g/day ).[1]

  • Data Collection: Blood and muscle biopsy samples were collected at baseline (Day 0) and at various time points throughout the 48-day study period.[1]

  • Biochemical Analysis: Serum and muscle samples were analyzed for creatine and creatinine concentrations.[1] High-performance liquid chromatography (HPLC) is a standard method for these analyses, offering high specificity and the ability to separate creatine from its related compounds.[3]

  • Performance and Body Composition: Measures of muscle strength, power, and body composition were also assessed at the same time points.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of creatine and creatinine in biological samples.

  • Sample Preparation: For serum or plasma, a protein precipitation step, often with acetonitrile, is required. The supernatant is then collected for analysis. For muscle tissue, homogenization followed by extraction is necessary.[3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column or a porous graphitic carbon column can be used.[4][5]

    • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier like acetonitrile.[3][5]

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is commonly employed.[3]

    • Detection: UV detection at a wavelength of 205-210 nm is suitable for both creatine and creatinine.[3]

  • Calibration: A calibration curve is generated using a series of standards with known concentrations of creatine and creatinine to ensure accurate quantification.[3]

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the distinct metabolic fates of CM and CME, and the workflow of the comparative study by Spillane et al. (2009).

Metabolic Fates of Creatine Monohydrate vs. This compound cluster_CM Creatine Monohydrate (CM) Pathway cluster_CME This compound (CME) Pathway CM Oral Ingestion of CM Stomach_CM Stable in Stomach Acid CM->Stomach_CM Intestine_CM Absorption in Intestine Stomach_CM->Intestine_CM Blood_CM Increased Serum Creatine Intestine_CM->Blood_CM Muscle_CM Uptake into Muscle Blood_CM->Muscle_CM CME Oral Ingestion of CME Stomach_CME Unstable in Stomach Acid and Neutral pH CME->Stomach_CME Cyclization Rapid Non-Enzymatic Cyclization Stomach_CME->Cyclization Blood_Creatinine Increased Serum Creatinine Cyclization->Blood_Creatinine Excretion Excretion Blood_Creatinine->Excretion

Caption: Metabolic pathways of Creatine Monohydrate (CM) and this compound (CME) after oral ingestion.

Workflow of the Spillane et al. (2009) Comparative Study Recruitment 30 Non-Resistance-Trained Males Recruited Randomization Double-Blind Randomization Recruitment->Randomization Group_PLA Placebo Group (PLA) (Maltodextrose) Randomization->Group_PLA Group_CRT Creatine Monohydrate Group (CRT) Randomization->Group_CRT Group_CEE Creatine Ethyl Ester Group (CEE) Randomization->Group_CEE Supplementation 7-Week Supplementation Protocol (Loading & Maintenance Phases) Group_PLA->Supplementation Group_CRT->Supplementation Group_CEE->Supplementation Data_Collection Data Collection at Day 0, 6, 27, 48 Supplementation->Data_Collection Blood_Sampling Blood Sampling (Serum Creatine & Creatinine) Data_Collection->Blood_Sampling Muscle_Biopsy Muscle Biopsies (Total Muscle Creatine) Data_Collection->Muscle_Biopsy Performance_Testing Performance & Body Composition Analysis Data_Collection->Performance_Testing Analysis Statistical Analysis Blood_Sampling->Analysis Muscle_Biopsy->Analysis Performance_Testing->Analysis

Caption: A simplified workflow diagram of the Spillane et al. (2009) comparative study.

Conclusion

The available scientific evidence does not support the claim that this compound is a superior form of creatine for increasing intramuscular creatine stores.[1] To the contrary, CME has been shown to be unstable under physiological conditions, leading to its degradation into creatinine rather than its effective uptake and conversion to creatine in muscle cells.[2] This results in significantly elevated serum creatinine levels without providing the ergogenic benefits associated with increased intramuscular creatine.[1] For researchers, scientists, and drug development professionals, creatine monohydrate remains the most extensively researched and scientifically validated form of creatine for enhancing muscle creatine content.[1][3]

References

Creatine Esters vs. Monohydrate: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific evidence on the bioavailability, stability, and metabolic fate of creatine (B1669601) esters compared to the gold standard, creatine monohydrate.

Creatine monohydrate has long been the most researched and widely used form of creatine supplement, valued for its proven efficacy in enhancing athletic performance and muscle growth.[1][2] In an effort to improve upon its properties, various creatine esters, such as creatine ethyl ester (CEE), have been developed with claims of superior solubility, absorption, and bioavailability.[1][3] This guide provides an objective comparison of the pharmacokinetic profiles of creatine esters and creatine monohydrate, supported by experimental data, to elucidate their respective fates within the body.

Pharmacokinetic Data Summary

The following table summarizes key findings from comparative studies on creatine monohydrate and creatine ethyl ester. The data primarily draws from a pivotal study by Spillane and colleagues (2009), which directly compared the effects of these two forms on serum and muscle creatine levels, as well as serum creatinine (B1669602).

ParameterCreatine Monohydrate (CM)Creatine Ethyl Ester (CEE)Placebo (PLA)Key Findings
Serum Creatine Significantly increased compared to CEE and PLA.[4]No significant increase; levels were lower than CM.[4]No significant change.CM is more effective at increasing serum creatine concentrations.[4]
Muscle Creatine Content Significantly increased total muscle creatine.[1][4]A modest increase in total muscle creatine, but to a lesser extent than CM.[4][5]No significant change.CM leads to a greater increase in intramuscular creatine stores.[4][5]
Serum Creatinine No significant increase.[1]Significantly increased at all measurement points (days 6, 27, and 48).[1][4]No significant change.CEE supplementation leads to a large increase in the waste product creatinine.[1][4]
Chemical Stability Relatively stable in solution at neutral pH.[5][6]Highly unstable in acidic (stomach) and neutral pH (bloodstream) conditions.[1][5]N/ACEE rapidly degrades to creatinine in physiological conditions.[1][5]
Bioavailability High bioavailability, with nearly 99% of an oral dose being taken up by tissues or excreted.[1]Severely compromised due to rapid degradation to creatinine.[1]N/AClaims of enhanced bioavailability for CEE are not supported by evidence.[1]

Data adapted from Spillane et al. (2009).

Metabolic Fate and Bioavailability

The central claim for creatine esters, particularly CEE, was that esterification would enhance lipophilicity, leading to improved absorption and cell permeability, potentially bypassing the need for creatine transporters.[1] However, extensive research has demonstrated that CEE is highly unstable under the acidic conditions of the stomach and at the neutral pH of the bloodstream.[1][5] Instead of delivering more creatine to the muscle, a significant portion of CEE is rapidly and non-enzymatically degraded into creatinine, an inactive waste product.[1][3] This chemical instability severely compromises its bioavailability.[1]

In contrast, creatine monohydrate is well-established to have high bioavailability.[1] Studies show that it is not significantly degraded during normal digestion, with almost all of an oral dose being either absorbed by muscle tissue or excreted.[1]

Experimental Protocols

The following is a summary of the methodology employed in the key comparative study by Spillane et al. (2009), which provides the foundation for the data presented above.

Study Design: A double-blind, randomized, placebo-controlled trial was conducted over a seven-week period with 30 non-resistance-trained male participants.[1][4]

Supplementation Protocol: Participants were randomly assigned to one of three groups:

  • Creatine Monohydrate (CRT): Ingested at a dose of 0.30 g/kg of fat-free body mass for the first five days (loading phase), followed by 0.075 g/kg of fat-free body mass for the remaining 42 days (maintenance phase).[4]

  • Creatine Ethyl Ester (CEE): Dosing was identical to the CRT group.[4]

  • Placebo (PLA): Maltodextrose was administered following the same dosing protocol.[4]

Data Collection and Analysis:

  • Blood Samples: Serum was collected at baseline and on days 6, 27, and 48 to analyze for creatine and creatinine concentrations.[4]

  • Muscle Biopsies: Muscle tissue was obtained to determine total muscle creatine content at the same time points.[4]

  • Statistical Analysis: Data were analyzed to compare the changes in serum and muscle parameters between the three groups over the course of the study.[1]

Visualizing the Experimental Workflow and Metabolic Pathways

To better understand the experimental process and the metabolic journey of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_setup Study Setup cluster_protocol Supplementation Protocol (48 Days) cluster_data Data Collection cluster_analysis Analysis p 30 Non-Resistance-Trained Males rand Randomization p->rand g1 Placebo Group (PLA) rand->g1 g2 Creatine Monohydrate Group (CRT) rand->g2 g3 Creatine Ethyl Ester Group (CEE) rand->g3 load Loading Phase (5 days) 0.30 g/kg fat-free mass/day g1->load g2->load g3->load maintain Maintenance Phase (42 days) 0.075 g/kg fat-free mass/day load->maintain d0 Baseline (Day 0) maintain->d0 Pre-supplementation d6 Day 6 maintain->d6 Post-loading d27 Day 27 maintain->d27 d48 Day 48 maintain->d48 End of study serum Serum Creatine & Creatinine d0->serum muscle Muscle Creatine Content d0->muscle d6->serum d6->muscle d27->serum d27->muscle d48->serum d48->muscle

A simplified workflow of the comparative study.

Metabolic_Pathways cluster_ingestion Oral Ingestion cluster_digestion Digestion (Stomach Acid) cluster_absorption Absorption & Circulation cluster_uptake Muscle Uptake cm_ingest Creatine Monohydrate (CM) cm_stable CM (Stable) cm_ingest->cm_stable cee_ingest Creatine Ethyl Ester (CEE) cee_degrade CEE -> Creatinine cee_ingest->cee_degrade cm_blood Bloodstream Creatine cm_stable->cm_blood creatinine_blood Bloodstream Creatinine cee_degrade->creatinine_blood cm_muscle Increased Muscle Creatine cm_blood->cm_muscle no_effect No significant uptake creatinine_blood->no_effect

Metabolic pathways of CM and CEE after ingestion.

Conclusion

The available scientific evidence overwhelmingly supports creatine monohydrate as the superior form for increasing muscle creatine stores.[1] Claims of enhanced bioavailability and efficacy for creatine ethyl ester are not substantiated by experimental data.[1] To the contrary, CEE has been shown to be unstable in physiological conditions, leading to its degradation into creatinine rather than its uptake by muscle cells.[1][5] This results in significantly elevated serum creatinine levels, which can be misleading in clinical assessments of renal function, without providing the ergogenic benefits associated with increased intramuscular creatine.[1] For researchers, scientists, and drug development professionals, creatine monohydrate remains the gold standard against which other forms of creatine should be compared.

References

Safety Operating Guide

Proper Disposal of Creatine Methyl Ester in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical aspect of ensuring safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for creatine (B1669601) methyl ester, grounded in established safety protocols and regulatory compliance. While creatine and its derivatives are not typically classified as hazardous, all chemical waste must be managed responsibly.

Immediate Safety and Logistical Information

When handling creatine methyl ester for disposal, it is essential to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors. In case of a spill, sweep up the solid material into a suitable container for disposal and clean the affected area.

Step-by-Step Disposal Protocol

  • Waste Identification and Characterization : The first and most critical step is to determine if the this compound waste is hazardous.[1][2] While Safety Data Sheets (SDS) for similar compounds like creatine monohydrate and anhydrous creatine suggest they are not hazardous, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a formal waste determination.[3][4][5] Factors that classify a chemical as hazardous waste are outlined in the table below.

  • Containerization and Labeling :

    • Use a chemically compatible container for the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][6]

    • The container must be in good condition, with no leaks, and have a secure lid.[7]

    • Label the container clearly with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and the quantity.[6] Do not use abbreviations or chemical formulas.[6]

    • Include the date of waste generation, the laboratory location (building and room number), and the name and contact information of the principal investigator.[6]

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][8] This area must be at or near the point of generation.[2]

    • Ensure that incompatible wastes are segregated to prevent accidental reactions.[8] Although this compound is generally stable, it should be kept away from strong oxidizing agents, strong acids, and strong bases.[3]

    • Keep the waste container closed at all times, except when adding waste.[7][9]

  • Disposal Request and Pickup :

    • Once the container is full, or if the waste has been stored for an extended period (typically up to one year for non-acute hazardous waste), contact your institution's EHS or hazardous waste program to arrange for pickup.[6][8][10]

    • Complete any required waste disposal forms, providing a detailed list of the contents.[6]

  • Empty Container Disposal :

    • An empty container that held a non-hazardous substance can typically be disposed of in the regular trash after being triple-rinsed with an appropriate solvent (such as water).[7][10] The rinsate from a non-hazardous material may be suitable for drain disposal, but always check with your EHS department first.[10][11]

    • Deface or remove all previous labels before discarding the empty container.[10]

Data Presentation: Hazardous Waste Characteristics

The following table summarizes the primary characteristics that would classify a chemical waste as hazardous according to the Environmental Protection Agency (EPA).[2]

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction, or ignitable compressed gases.[2]Ethanol, Acetone, Xylene[2]
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[2]Hydrochloric Acid, Sodium Hydroxide[2]
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.[2]Sodium Metal, Potassium Cyanide[2]
Toxicity Harmful or fatal when ingested or absorbed. The EPA maintains a specific list of toxic chemicals.Specific listed chemicals and wastes containing them above certain thresholds.

Mandatory Visualization: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CreatineMethylEsterDisposal cluster_prep Preparation cluster_assessment Assessment cluster_disposal Disposal Path cluster_hazardous Hazardous Waste cluster_non_hazardous Non-Hazardous Waste start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe consult_ehs Consult Institutional EHS and Safety Data Sheet ppe->consult_ehs waste_determination Is the waste hazardous? label_hazardous Label as Hazardous Waste waste_determination->label_hazardous Yes label_non_hazardous Label with Chemical Name waste_determination->label_non_hazardous No consult_ehs->waste_determination store_hazardous Store in Designated SAA label_hazardous->store_hazardous request_pickup Request EHS Pickup store_hazardous->request_pickup store_non_hazardous Store in Secure Location label_non_hazardous->store_non_hazardous dispose_approved Dispose per EHS Approved Protocol store_non_hazardous->dispose_approved

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Creatine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Creatine methyl ester in a laboratory setting. The following procedures are based on safety data for the closely related compound, Creatine, and general best practices for chemical handling. Researchers, scientists, and drug development professionals should always consult a substance-specific Safety Data Sheet (SDS) if available and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye Protection Safety goggles with side-shields or a face shield.[1]To protect eyes from dust, powders, and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Impervious clothing, such as a lab coat.[1]To protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A dust respirator may be necessary if dust is generated.[2]To avoid inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to use.

  • Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is properly labeled.

  • Storage : Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] Keep the container tightly sealed.[1]

  • Preparation and Weighing :

    • Conduct all handling in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[5]

    • Wear all recommended PPE as outlined in the table above.

    • To avoid generating dust, handle the solid material carefully.[2] Use appropriate tools for transferring the substance.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan: Step-by-Step Disposal Procedure

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection : Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled waste container.[2]

  • Container Management : Keep waste containers tightly closed when not in use.[5]

  • Spill Cleanup :

    • In case of a small spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][6]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal : Dispose of the waste according to local, state, and federal regulations. Do not discharge into sewer systems.[5] Options may include incineration in a licensed facility or burial in a licensed landfill.[7]

Workflow for Handling and Disposal of this compound

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan cluster_ppe Personal Protective Equipment (PPE) A Receiving & Inspection B Proper Storage A->B C Preparation & Weighing in Ventilated Area B->C D Use in Experiment C->D P Wear Appropriate PPE: - Eye Protection - Gloves - Lab Coat - Respiratory Protection (if needed) E Decontamination of Work Area & Equipment D->E F Collect Waste & Contaminated Materials E->F Transfer Waste G Properly Label & Store Waste Container F->G H Follow Institutional Disposal Procedures G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.